molecular formula C10H15NO3 B008803 Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate CAS No. 110578-27-3

Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Cat. No.: B008803
CAS No.: 110578-27-3
M. Wt: 197.23 g/mol
InChI Key: CGNLTWQLWBVTMA-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-13-10(12)9-6-8(14-11-9)5-7(2)3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNLTWQLWBVTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548587
Record name Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110578-27-3
Record name Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related structural analogs and the broader class of isoxazole derivatives to offer valuable insights for research and development.

Introduction and Strategic Importance

This compound belongs to the isoxazole class of five-membered heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry. The isoxazole ring is a key feature in numerous biologically active molecules due to its favorable physicochemical properties and ability to engage in various non-covalent interactions with biological targets.[1][2] The substitution pattern, featuring an isobutyl group at the 5-position and an ethyl carboxylate at the 3-position, suggests potential for this molecule as a versatile intermediate in the synthesis of more complex pharmaceutical agents.[3] Isoxazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central 1,2-oxazole ring functionalized with an isobutyl group and an ethyl ester.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₅NO₃Calculated
Molecular Weight 197.23 g/mol Calculated
CAS Number Not assignedNot found in major chemical databases.
Appearance Likely a liquid or low-melting solidBased on analogs like ethyl 5-oxazolecarboxylate (liquid) and ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate (m.p. 82.5 °C).[3][5]
Boiling Point Estimated >300 °CBy extrapolation from analogs.[3]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane).General property of similar organic esters.

Synthesis and Characterization

A plausible and efficient synthetic route for this compound can be adapted from established methods for preparing 3,5-disubstituted isoxazoles.[6] A common approach involves the base-catalyzed cycloaddition-condensation reaction between ethyl nitroacetate and a suitable alkyne.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Ethyl Nitroacetate F Cycloaddition-Condensation A->F B 4-Methyl-1-pentyne B->F C Base Catalyst (e.g., NaOH) C->F D Solvent (e.g., Water/Ethanol) D->F E Heat (e.g., 60 °C) E->F G This compound F->G

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)
  • To a solution of 4-methyl-1-pentyne in a mixture of water and ethanol, add ethyl nitroacetate.

  • Add a catalytic amount of a base, such as sodium hydroxide.

  • Heat the mixture with vigorous stirring in a sealed vessel.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture and purify the residue using flash column chromatography to yield the desired product.

Characterization

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques:

  • ¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, a singlet for the oxazole proton, and signals corresponding to the isobutyl group (a doublet, a multiplet, and another doublet).

  • ¹³C NMR: Characteristic signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the aliphatic carbons of the ethyl and isobutyl groups would be anticipated.

  • FT-IR: Key vibrational bands would be observed for the C=O of the ester, C=N of the oxazole ring, and C-O stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would confirm the compound's identity.

Chemical Reactivity and Potential Transformations

The presence of the ester and the isoxazole ring imparts specific reactivity to the molecule.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid. This carboxylic acid derivative can then be used to form amides or other ester derivatives for structure-activity relationship (SAR) studies.

  • Isoxazole Ring Opening: The N-O bond in the isoxazole ring is susceptible to reductive cleavage. For instance, catalytic hydrogenation (e.g., using Pd/C) can lead to the opening of the ring, yielding β-enamino ketoesters.[6] This reactivity allows for the transformation of the isoxazole into other valuable synthetic intermediates.

Potential Applications in Drug Discovery and Agrochemicals

While this specific molecule may not have been extensively studied, the isoxazole scaffold is of significant interest in several areas of research and development.

  • Medicinal Chemistry: Isoxazole derivatives have been reported to exhibit a broad range of biological activities, including:

    • Anti-inflammatory: Acting as inhibitors of enzymes like COX-2.[7]

    • Antimicrobial: Showing efficacy against various bacterial and fungal strains.[3][7]

    • Anticancer: Some derivatives have shown antiproliferative activity against various cancer cell lines.[4][8]

    • Wnt/β-catenin Pathway Agonists: This pathway is crucial in cell proliferation and differentiation, making its modulators potential therapeutics for conditions like restenosis.[3]

  • Agrochemicals: The isoxazole ring is also a component of some herbicides and pesticides, suggesting potential applications in crop protection.[2]

The title compound serves as a valuable building block for creating libraries of related molecules to explore these potential therapeutic and agricultural applications.

Safety and Handling

No specific safety data for this compound is available. However, based on related compounds, the following precautions are recommended:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The related compound, 5-ethyl-1,2-oxazole-3-carboxylic acid, is known to cause skin and eye irritation and may cause respiratory irritation.[9] Similar hazards should be assumed for the title compound.

  • Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information if it becomes available.

Conclusion

This compound is a promising, albeit understudied, chemical entity. Its structural features suggest its utility as a versatile intermediate in the synthesis of novel compounds with potential applications in medicine and agriculture. This guide provides a foundational understanding of its properties and potential, based on the well-established chemistry of the isoxazole scaffold, to aid researchers in their future investigations.

References

  • Caputo, C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

  • Chemsrc. Ethyl 5-methyl-1,2-oxazole-3-carboxylate. [Link]

  • PubChem. Ethyl 5-methylisoxazole-3-carboxylate. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(5), 1-10. [Link]

  • PubChem. 5-Ethyl-1,2-oxazole-3-carboxylic acid. [Link]

  • ChemSynthesis. ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. [Link]

  • Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 1-19. [Link]

  • ChemSynthesis. ethyl 2-methyl-1,3-oxazole-5-carboxylate. [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Basile, L., et al. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 39(1), 135-144. [Link]

  • Chen, J., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1435. [Link]

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate. Isoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities.[1][2] Understanding the three-dimensional structure and conformational dynamics of these molecules is paramount for designing novel therapeutics with enhanced efficacy and specificity. This document synthesizes theoretical principles with experimental data from analogous structures to offer a detailed perspective on the title compound, a molecule of significant interest in drug discovery programs. We will delve into its structural features, predict its physicochemical properties, and explore the rotational barriers that govern its conformational landscape. Furthermore, a generalized, robust protocol for the synthesis and characterization of this class of compounds is presented to facilitate further research and application.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a privileged scaffold in the design of bioactive molecules.[1][2] Its unique electronic and structural properties contribute to its ability to engage in various biological interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The 3,5-disubstituted pattern, as seen in this compound, allows for precise modulation of a molecule's steric and electronic properties, which in turn influences its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the molecule's three-dimensional arrangement is crucial for rational drug design and for elucidating its mechanism of action at a molecular level.

Molecular Structure of this compound

The molecular structure of this compound is characterized by a central isoxazole ring substituted at the 3- and 5-positions. At the 3-position, an ethyl carboxylate group is attached, while the 5-position is functionalized with a 2-methylpropyl (isobutyl) group.

2.1. 2D Chemical Structure

2.2. Key Structural Features

  • Isoxazole Core: A planar, aromatic five-membered ring that forms the central scaffold of the molecule.

  • Ethyl Carboxylate Group: This group at the 3-position is a key site for potential hydrogen bonding interactions and influences the molecule's polarity and solubility.

  • Isobutyl Group: A non-polar, branched alkyl chain at the 5-position that contributes to the molecule's lipophilicity and steric bulk. The branching in the isobutyl group introduces specific conformational constraints.[3]

Physicochemical Properties (Predicted)

PropertyPredicted ValueReference Analog
Molecular Formula C10H15NO3-
Molecular Weight 197.23 g/mol -
LogP (Octanol/Water) ~2.5 - 3.0Ethyl 5-methylisoxazole-3-carboxylate (LogP ~1.4)[4]
Boiling Point ~250-280 °C-
Melting Point Solid at room temp.Ethyl 5-methylisoxazole-3-carboxylate (mp 27-31 °C)[5]
Solubility Soluble in organic solventsGeneral property of similar esters

Conformational Analysis

The overall shape of this compound is determined by the rotation around several key single bonds. The planarity of the isoxazole ring serves as a rigid core from which the flexible substituents extend.

4.1. Key Rotational Bonds and Potential Conformers

The conformational flexibility of the molecule is primarily dictated by the rotation around the C3-C(ester), C(ester)-O, O-C(ethyl), C5-C(isobutyl), and C(isobutyl)-C(isopropyl) bonds. The rotation of the isobutyl group is of particular interest due to its branched nature.

G N1 N C3 C3 N1->C3 O1 O O1->N1 C4 C4 C3->C4 C_ester C=O C3->C_ester τ1 C5 C5 C4->C5 C5->O1 C_isobutyl CH2 C5->C_isobutyl τ3 O_ester O C_ester->O_ester C_ethyl CH2CH3 O_ester->C_ethyl τ2 CH_isopropyl CH C_isobutyl->CH_isopropyl τ4 CH3_1 CH3 CH_isopropyl->CH3_1 CH3_2 CH3 CH_isopropyl->CH3_2

Caption: Key rotational bonds (τ1, τ2, τ3, τ4) in this compound.

4.2. Rotational Barrier Considerations

  • τ1 (C3-C(ester)): Rotation around this bond will be influenced by steric hindrance between the carbonyl oxygen and the isoxazole ring. The planar, conjugated system likely favors a conformation where the ester group is coplanar with the isoxazole ring to maximize electronic delocalization.

  • τ2 (O-C(ethyl)): This bond exhibits a relatively low rotational barrier, typical for single bonds in alkyl chains.

  • τ3 (C5-C(isobutyl)) and τ4 (C(isobutyl)-C(isopropyl)): The rotation of the isobutyl group is more complex due to its branched nature. Steric interactions between the methyl groups of the isobutyl moiety and the isoxazole ring will play a significant role in determining the lowest energy conformers. The isobutyl group's bulkiness can influence the overall shape and accessibility of the molecule for binding to biological targets.[3]

4.3. Preferred Conformation

Based on theoretical considerations and data from related structures, the most stable conformation of this compound is likely to feature:

  • A near-planar arrangement of the isoxazole ring and the ethyl carboxylate group to maximize π-system conjugation.

  • The isobutyl group oriented to minimize steric clash with the isoxazole ring. This would likely involve a staggered conformation around the C5-C(isobutyl) bond.

Molecular modeling studies on various isoxazole derivatives have demonstrated the importance of substituent conformation on biological activity.[6][7] For instance, the orientation of hydrophobic groups can be critical for receptor binding.[6]

Experimental Protocols

While a specific protocol for the title compound is not published, a general and robust method for the synthesis of 3,5-disubstituted isoxazoles can be adapted. The following is a generalized procedure based on the 1,3-dipolar cycloaddition reaction, a common method for isoxazole synthesis.

5.1. Synthesis of this compound

This synthesis involves the reaction of an alkyne with a nitrile oxide generated in situ.

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Work-up and Purification start Ethyl 2-chloro-2-(hydroxyimino)acetate nitrile_oxide Ethyl 2-cyano-2-oxoacetate N-oxide start->nitrile_oxide Elimination of HCl base Base (e.g., Triethylamine) base->nitrile_oxide alkyne 4-Methyl-1-pentyne product This compound alkyne->product workup Aqueous Work-up product->workup nitrile_oxide_2 Ethyl 2-cyano-2-oxoacetate N-oxide nitrile_oxide_2->product purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of this compound.

Procedure:

  • Nitrile Oxide Generation: Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine (1.1 equivalents) in the same solvent to the reaction mixture. Stir for 30 minutes at 0 °C to generate the nitrile oxide in situ.

  • Cycloaddition: To the solution containing the nitrile oxide, add 4-methyl-1-pentyne (1.0 equivalent).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

5.2. Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, a doublet and a multiplet for the isobutyl group, and a singlet for the proton on the isoxazole ring.

    • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon, the carbons of the isoxazole ring, and the aliphatic carbons of the ethyl and isobutyl groups.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N stretching of the isoxazole ring, and C-H stretching of the alkyl groups.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (197.23 g/mol ) should be observed. Fragmentation patterns can provide further structural information.

Conclusion

This compound is a molecule with significant potential in drug discovery, embodying the versatile isoxazole scaffold. This guide has provided a detailed overview of its molecular structure and a theoretical framework for understanding its conformational behavior. The interplay between the planar isoxazole core and the flexible ethyl carboxylate and isobutyl substituents defines its three-dimensional shape, which is a critical determinant of its biological activity. The provided synthetic protocol offers a practical starting point for researchers to access this and related compounds for further investigation. Future work involving detailed experimental and computational studies will be invaluable in further refining our understanding of the structure-activity relationships of this promising class of molecules.

References

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. PMC - NIH. Available at: [Link]

  • Molecular modeling, synthesis, and antiproliferative evaluation of new isoxazole ring linked by Schiff bases and azo bond. NIH. Available at: [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ResearchGate. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

  • Ethyl 5-methylisoxazole-3-carboxylate | C7H9NO3 | CID 76677. PubChem. Available at: [Link]

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  • Illustrated Glossary of Organic Chemistry - Isobutyl group. UCLA Chemistry and Biochemistry. Available at: [Link]

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  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. NIH. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Available at: [Link]

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An In-Depth Technical Guide: Characterizing the Solubility and Stability of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the identification of a biologically active molecule is merely the first step in a long and complex journey. The therapeutic potential of a new chemical entity (NCE) can only be realized if it can be formulated into a safe, effective, and stable drug product. At the heart of this transition from "hit" to "drug" lies a thorough understanding of the molecule's fundamental physicochemical properties. This guide focuses on Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate, a novel compound featuring the 1,2-oxazole (isoxazole) scaffold—a privileged structure in medicinal chemistry known for its role in a variety of therapeutic agents.[1]

This document serves as a comprehensive technical framework for researchers, chemists, and drug development professionals. It outlines the critical experimental pathways for determining two of the most pivotal characteristics of any potential drug candidate: aqueous solubility and chemical stability. We will move beyond rote protocols to explore the causality behind experimental design, ensuring that the data generated is not only accurate but also decision-enabling. The methodologies described herein are grounded in established scientific principles and aligned with global regulatory expectations, such as those set forth by the International Council for Harmonisation (ICH).[2][3] By establishing a robust solubility and stability profile early in development, we can proactively address potential liabilities, guide formulation strategies, and ultimately de-risk the path to clinical evaluation.

Section 1: Solubility Assessment: Beyond a Single Number

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4] A compound that cannot adequately dissolve in physiological fluids is unlikely to reach its target in sufficient concentration. The assessment of solubility is nuanced, with different types of measurements providing distinct insights at various stages of development.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between two primary forms of solubility measurement:

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated organic stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[5] It is a high-throughput method ideal for the early discovery phase to rank and filter large numbers of compounds.[6] However, it may not represent a true equilibrium state and can be influenced by the co-solvent.[7]

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution after prolonged incubation of the solid material in a specific buffer.[5][8] This value is indispensable for late-stage development, formulation design, and biopharmaceutical classification.

Experimental Protocol: Kinetic Solubility via Nephelometry

Nephelometry, which measures the scattering of light by suspended particles, provides a rapid assessment of precipitation and is well-suited for high-throughput kinetic solubility screening.[4][6]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Dilution: Rapidly add a precise volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects.

  • Nephelometric Reading: Immediately place the plate into a plate-based nephelometer and measure light scattering at timed intervals (e.g., 0, 5, 15, and 60 minutes) to detect the onset of precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to a buffer-only control.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the definitive technique for determining thermodynamic solubility.[8]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to several vials containing a precise volume of the relevant aqueous medium (e.g., pH 1.2, pH 6.8, and pH 7.4 buffers to simulate physiological conditions).

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) is recommended to remove fine particulates.[7]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC-UV) method.

  • Solid-State Analysis: It is best practice to analyze the remaining solid residue (e.g., by XRPD or DSC) to confirm that no phase changes (e.g., from crystalline to amorphous) occurred during the experiment, as this would affect the solubility value.[7]

Data Presentation: Hypothetical Solubility Profile

All quantitative data should be summarized for clear interpretation and comparison.

Parameter Method Medium Temperature Solubility (µg/mL)
Kinetic SolubilityNephelometryPBS, pH 7.425°C45
Thermodynamic SolubilityShake-FlaskSimulated Gastric Fluid (pH 1.2)37°C15
Thermodynamic SolubilityShake-FlaskPhosphate Buffer (pH 6.8)37°C22
Thermodynamic SolubilityShake-FlaskPhosphate Buffer (pH 7.4)37°C25

Section 2: Stability Profiling: Predicting the Shelf-Life

Stability testing is a regulatory requirement and a scientific necessity. It provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[2][9] This process begins with forced degradation studies to understand the molecule's vulnerabilities.

Rationale and Workflow for Stability Assessment

The objective of stability studies is twofold: first, to identify potential degradation products and pathways through forced degradation (stress testing), and second, to establish a re-test period or shelf life through formal, long-term studies under ICH-prescribed conditions.[10][11] A validated stability-indicating analytical method is the cornerstone of this entire process.

G cluster_solubility Solubility Assessment cluster_kinetic Kinetic cluster_thermo Thermodynamic NCE Test Compound (Solid) DMSO_Stock DMSO Stock Solution NCE->DMSO_Stock ShakeFlask Shake-Flask (Equilibration) NCE->ShakeFlask Add Excess Solid Nephelometry Nephelometry (Precipitation Assay) DMSO_Stock->Nephelometry Fast Dilution Analysis HPLC-UV Quantification Nephelometry->Analysis Separation Phase Separation (Centrifuge/Filter) ShakeFlask->Separation Separation->Analysis

Caption: Workflow for Solubility Assessment.

Forced Degradation (Stress Testing)

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products.[10][12][13] This information is crucial for developing and validating a stability-indicating analytical method.[14][15]

Core Protocols:

  • Acid/Base Hydrolysis:

    • Dissolve the compound in a suitable co-solvent and dilute into solutions of 0.1 M HCl and 0.1 M NaOH.

    • Maintain parallel solutions at room temperature and an elevated temperature (e.g., 60°C).

    • Draw samples at various time points (e.g., 2, 8, 24 hours).

    • Neutralize each sample before analysis by HPLC to prevent further degradation.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store protected from light at room temperature.

    • Draw samples at specified time points and quench the reaction if necessary before HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80°C).

    • Store a solution of the compound at a similarly elevated temperature (e.g., 60°C).

    • Test samples at appropriate intervals.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a controlled light source that provides both cool white fluorescent and near-ultraviolet light, as specified in ICH Q1B guidelines.[9]

    • A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and light-induced degradation.

    • Analyze samples after a specified illumination period.

G cluster_forced_degradation Forced Degradation Experimental Design cluster_conditions Stress Conditions Parent Ethyl 5-(2-methylpropyl)- 1,2-oxazole-3-carboxylate Acid Acidic (0.1 M HCl, 60°C) Parent->Acid Base Basic (0.1 M NaOH, 60°C) Parent->Base Oxidative Oxidative (3% H₂O₂, RT) Parent->Oxidative Thermal Thermal (80°C, Solid) Parent->Thermal Photo Photolytic (ICH Q1B Light) Parent->Photo Analysis Analysis by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Establish Degradation Pathways Analysis->Outcome

Caption: Forced Degradation Experimental Design.

Data Presentation: Hypothetical Forced Degradation Summary

The goal is to achieve a meaningful level of degradation (typically 5-20%) to demonstrate the analytical method's specificity.

Stress Condition Parameters Time % Assay of Parent % Total Degradation Observations
Acid Hydrolysis0.1 M HCl24 h91.2%8.8%One major degradant observed at RRT 0.85
Base Hydrolysis0.1 M NaOH8 h45.7%54.3%Rapid degradation; multiple products. Likely ester hydrolysis.
Oxidation3% H₂O₂24 h98.5%1.5%Compound is highly stable to oxidation.
Thermal (Solid)80°C7 days99.8%<0.2%Compound is thermally stable in solid state.
PhotostabilityICH Q1B1.2M lux·hr99.5%0.5%Compound is stable to light exposure.
Formal Stability Studies (ICH Guidelines)

Once the degradation profile is understood, formal stability studies are initiated on at least three primary batches to establish a re-test period.[9]

Methodology:

  • Batch Selection: Use at least three batches manufactured with a process representative of the final production scale.

  • Container Closure System: Store samples in the proposed commercial packaging.

  • Storage Conditions: Place samples into stability chambers maintained at ICH-recommended conditions.[11]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Pull and test samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[11]

  • Tests: The stability protocol should include tests for appearance, assay, degradation products, and other critical quality attributes.

Conclusion

The systematic evaluation of solubility and stability for a new chemical entity like this compound is a non-negotiable pillar of successful drug development. The kinetic and thermodynamic solubility data directly inform the compound's biopharmaceutical classification and guide formulators in designing a delivery system that can achieve therapeutic exposure. Concurrently, a comprehensive stability profile, initiated with forced degradation studies and confirmed with long-term ICH studies, ensures the drug substance's integrity, purity, and potency throughout its lifecycle. By employing the rigorous, phase-appropriate methodologies detailed in this guide, development teams can build a robust data package that supports confident decision-making, streamlines formulation efforts, and satisfies global regulatory requirements.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). Vertex AI Search.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025-04-30). European Medicines Agency (EMA).
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2014).
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003-08-01). European Medicines Agency (EMA).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). American Pharmaceutical Review.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019-09).
  • ICH STABILITY TESTING GUIDELINES. SNS Courseware.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025-03-21). AMSbiopharma.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024-04-04). WuXi AppTec.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH.
  • Ethyl 5-(2-methylphenyl)

Sources

Topic: Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate: A Scoping Review and Strategic Framework for Evaluating Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] This guide focuses on a specific, yet underexplored, derivative: Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate . While direct pharmacological data for this exact molecule is not extensively documented, its structural motifs—the isoxazole-3-carboxylate core and the 5-isobutyl substituent—provide a strong basis for predicting its potential biological activities. By analyzing structure-activity relationships (SAR) from closely related analogues, this document synthesizes a predictive profile for the target compound and outlines a comprehensive, multi-tiered research strategy to empirically validate these hypotheses. We will delve into potential applications in oncology, inflammation, and infectious diseases, providing detailed experimental workflows and protocols designed to systematically uncover the therapeutic promise of this molecule.

Introduction to the Isoxazole Scaffold

The isoxazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in drug discovery.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an attractive component for designing molecules that can effectively interact with biological targets.[1] The stability of the ring and its capacity to serve as a bioisostere for other functional groups further enhance its utility.[1] Derivatives of isoxazole have demonstrated a vast spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[2][4][5]

Our compound of interest, This compound , belongs to the isoxazole-3-carboxylate subclass. Its structure is characterized by:

  • An isoxazole core , providing the foundational scaffold.

  • An ethyl carboxylate group at the C3 position , which can act as a hydrogen bond acceptor and is amenable to modification (e.g., hydrolysis to a carboxylic acid or amidation) to modulate physicochemical properties and target engagement.

  • An isobutyl (2-methylpropyl) group at the C5 position , a lipophilic moiety that can influence membrane permeability, solubility, and interactions with hydrophobic pockets in target proteins.

This guide will leverage the rich chemical literature on analogous structures to build a data-driven hypothesis of this compound's potential and lay out a clear path for its investigation.

Caption: Key structural features of the target compound.

Predicted Biological Activities Based on Analog Analysis

By examining the established activities of structurally similar isoxazole derivatives, we can infer several high-probability therapeutic areas for this compound.

Anticancer Potential

The isoxazole scaffold is a well-documented pharmacophore in oncology.[6] Isoxazole derivatives have been shown to exert antitumor effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[4]

  • Kinase Inhibition: Several isoxazole series have been developed as potent inhibitors of critical signaling kinases. For instance, novel isoxazole derivatives have been identified as highly potent inhibitors of c-Jun N-terminal kinases (JNK), which are involved in stress signaling and apoptosis.[7] Others have been found to be dual inhibitors of p38α MAP kinase and CK1δ, both implicated in cancer cell proliferation and survival.[5]

  • STAT3 Pathway Inhibition: N-phenyl-5-carboxamidyl isoxazoles, which are structurally related to our target compound through the C5 amide linkage (a potential modification of our C3 ester), have shown potent activity against colon cancer cells.[8] The mechanism was identified as the down-regulation of phosphorylated STAT3, a key transcription factor in cancer cell survival and proliferation.[8]

  • General Cytotoxicity: Various isoxazole-carboxamide derivatives have demonstrated cytotoxic activity against a range of cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancers.[9]

Hypothesis: The combination of the isoxazole core and the lipophilic isobutyl group in our target compound may facilitate cell entry and interaction with hydrophobic pockets within kinases or other oncogenic proteins. The C3-ester provides a handle for creating libraries of amides to optimize potency, similar to the successful N-phenyl-5-carboxamidyl isoxazoles.[8]

Anti-inflammatory Activity

Inflammation is another area where isoxazoles have shown significant promise. Their mechanisms often involve the modulation of key enzymes in inflammatory pathways.

  • COX-2 Inhibition: Certain 4,5-diphenyl-4-isoxazoline derivatives have been reported as selective COX-2 inhibitors, a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[5]

  • Leukotriene Biosynthesis Inhibition: A series of 4,5-diaryloisoxazol-3-carboxylic acids (note the C3-acid, the hydrolyzed form of our ester) emerged as potent inhibitors of leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP).[5]

  • p38 MAP Kinase Inhibition: As mentioned in the anticancer section, p38 MAP kinase is also a crucial regulator of inflammatory responses, and isoxazoles have been developed as potent inhibitors of this target.[5][7]

Hypothesis: this compound, particularly upon potential in vivo hydrolysis to its carboxylic acid form, is a strong candidate for FLAP inhibition or modulation of other inflammatory enzymes like COX-2.

Antimicrobial Activity

The isoxazole ring is present in several antimicrobial agents, and novel derivatives are continually being explored to combat drug resistance.

  • Antimycobacterial Activity: A library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates demonstrated potent in vitro efficacy against Mycobacterium tuberculosis (Mtb) H37Rv strains, including drug-resistant variants.[10] One compound with a 3,4-dichlorobenzyl substituent showed a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL.[10] This highlights the potential of the ethyl isoxazole-3-carboxylate core in anti-TB drug discovery.

  • General Antibacterial Activity: Studies have shown that isoxazole derivatives can possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.[11] Fused isoxazole-oxazole hybrids have also shown good antibacterial potency.[12]

Hypothesis: The ethyl isoxazole-3-carboxylate scaffold is a proven starting point for developing antimycobacterial agents.[10] The lipophilic nature of the isobutyl group could enhance penetration of the complex mycobacterial cell wall, making our target compound a promising candidate for screening against Mtb and other bacterial pathogens.

Table 1: Summary of Potential Biological Activities and Supporting Evidence from Analogues

Therapeutic AreaPotential Mechanism of ActionRelevant Analog ClassSupporting Evidence
Oncology Kinase Inhibition (JNK, p38)Isoxazole DerivativesPotent JNK1/3 inhibition; dual p38α/CK1δ inhibition observed.[5][7]
STAT3 Pathway InhibitionN-phenyl-5-carboxamidyl isoxazolesDown-regulation of phosphorylated STAT3 in colon cancer cells.[8]
Inflammation FLAP Inhibition4,5-diaryloisoxazol-3-carboxylic acidsPotent inhibition of cellular 5-Lipoxygenase product synthesis.[5]
COX-2 Inhibition4,5-diphenyl-4-isoxazolinesSelective inhibition of COX-2 enzyme.[5]
Antimicrobial Anti-tubercular ActivityEthyl 5-aryl isoxazole-3-carboxylatesHigh efficacy against Mtb H37Rv strains (MICs as low as 0.25 μg/mL).[10]
Broad-Spectrum AntibacterialVarious Isoxazole DerivativesActivity reported against both Gram-positive and Gram-negative bacteria.[11]

Proposed Research & Development Workflow

To systematically evaluate the potential of this compound, a phased approach combining computational, in vitro, and in vivo methods is recommended. This workflow is designed to maximize data generation while conserving resources, allowing for go/no-go decisions at critical junctures.

RD_Workflow cluster_phase1 Phase 1: In Silico & Initial Synthesis cluster_phase2 Phase 2: Primary In Vitro Screening cluster_phase3 Phase 3: Hit Validation & SAR cluster_phase4 Phase 4: Lead Optimization & In Vivo P1_1 Compound Acquisition (Synthesis/Purchase) P1_2 Computational Modeling (Molecular Docking against Kinases, FLAP, etc.) P1_1->P1_2 P1_3 ADMET Prediction (Lipinski's Rules, etc.) P1_1->P1_3 P2_2 Kinase Inhibition Panel (JNK, p38, STAT3-related) P1_2->P2_2 Prioritize Targets P2_1 Broad Panel Cytotoxicity (e.g., NCI-60 Panel) P3_1 Dose-Response Analysis (IC50 / EC50 Determination) P2_1->P3_1 Active Hits P2_2->P3_1 P2_3 Anti-inflammatory Assays (COX-2, 5-LOX/FLAP) P2_3->P3_1 P2_4 Antimicrobial Screening (MIC against Mtb, S. aureus, E. coli) P2_4->P3_1 P3_2 Mechanism of Action Studies (Western Blot for p-STAT3, Cell Cycle Analysis) P3_1->P3_2 P3_3 Initial SAR Library Synthesis (Modify C3-ester and C5-isobutyl) P3_2->P3_3 Guide Synthesis P4_1 ADME & PK Studies (Solubility, Stability, etc.) P3_3->P4_1 Optimized Leads P4_2 In Vivo Efficacy Models (e.g., Xenograft Tumor Model, Murine Inflammation Model) P4_1->P4_2

Caption: A strategic workflow for evaluating the target compound.

Detailed Experimental Protocols

The following protocols are representative of the key assays proposed in Phase 2 of the research workflow. They are designed to be self-validating by including appropriate positive and negative controls.

Protocol 4.1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of human cancer cell lines (e.g., HCT-116 [colon], MCF-7 [breast], A549 [lung]).

Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x final concentrations by serial dilution in culture medium.

  • Treatment: Remove the seeding medium from the wells and add 100 µL of the serially diluted compound solutions (final concentrations typically ranging from 0.1 to 100 µM). Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 4.2: JNK3 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of the test compound to inhibit JNK3 enzyme activity.

Methodology:

  • Reaction Buffer Preparation: Prepare a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute further in the kinase buffer. A known JNK inhibitor (e.g., SP600125) should be used as a positive control.

  • Assay Plate Preparation: In a 96-well plate, add:

    • 2.5 µL of substrate solution (e.g., ATF2 peptide)

    • 5 µL of the diluted test compound or control

    • 2.5 µL of recombinant human JNK3 enzyme solution

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of an ATP solution (e.g., 10 µM) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use a phosphospecific antibody in a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the compound concentration.

Protocol 4.3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism (e.g., M. tuberculosis H37Rv).

Methodology (Broth Microdilution):

  • Medium Preparation: Use an appropriate broth medium (e.g., Middlebrook 7H9 for Mtb).

  • Compound Preparation: Prepare a 2x serial dilution of the test compound in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism according to CLSI guidelines.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the 96-well plate containing the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A known antibiotic (e.g., Isoniazid for Mtb) should be run in parallel.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 7-14 days for Mtb).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a growth indicator dye (e.g., Resazurin).

Conclusion and Future Directions

This compound represents a molecule of significant latent potential. While it remains a relatively uncharacterized entity, its chemical architecture places it firmly within a class of compounds with proven and diverse biological activities. The structure-activity relationships derived from decades of research on the isoxazole scaffold provide a compelling, data-driven rationale for investigating this compound as a potential therapeutic agent in oncology, inflammation, and infectious disease.[1][2][5][10]

The strategic research workflow detailed in this guide offers a clear and efficient pathway to unlock this potential. The immediate next steps should focus on the in vitro screening cascade to empirically test the hypotheses laid out herein. Positive results from this initial phase would trigger mechanism-of-action studies and the synthesis of a focused library of analogues to establish a clear SAR and optimize for potency, selectivity, and drug-like properties. By systematically pursuing this investigation, the scientific community can determine if this compound is not just a molecule of theoretical interest, but a valuable new starting point for drug discovery.

References

  • Title: Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK)
  • Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Publishing URL
  • Title: A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents Source: PubMed URL: [Link]

  • Source: jchr.
  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC URL: [Link]

  • Source: iponline.
  • Title: 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Source: MDPI URL: [Link]

  • Source: iponline.
  • Title: Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents Source: PubMed URL: [Link]

  • Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents Source: PMC - NIH URL: [Link]

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An In-depth Technical Guide to Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold and the Significance of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1] This structural motif is present in a range of pharmaceuticals, underscoring its importance in drug design and development. "this compound," also known as ethyl 5-isobutylisoxazole-3-carboxylate, is a specific derivative within this class. While detailed literature exclusively on this compound is limited, its structural features suggest significant potential as a synthetic intermediate and a candidate for biological evaluation.

This technical guide will provide a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, drawing upon established methodologies for the synthesis of related 3,5-disubstituted isoxazoles and the known biological activities of this compound class.

Synthetic Strategies for 3,5-Disubstituted Isoxazoles: A Focus on Cyclization Reactions

The construction of the isoxazole ring is a cornerstone of synthetic organic chemistry, with several robust methods available. The most prevalent and versatile of these for the synthesis of 3,5-disubstituted isoxazoles, such as this compound, is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine.

Mechanism of Isoxazole Formation from β-Ketoesters

The synthesis of the target molecule can be conceptually approached through the condensation of a β-ketoester with hydroxylamine. This reaction proceeds through a well-established mechanism involving initial oximation followed by intramolecular cyclization and dehydration.

G reagents Ethyl 4-methyl-3-oxohexanoate + Hydroxylamine (NH2OH) intermediate1 Oxime Intermediate reagents->intermediate1 Condensation intermediate2 Cyclized Intermediate (5-hydroxyisoxazoline) intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: General reaction pathway for the synthesis of a 3,5-disubstituted isoxazole from a β-ketoester and hydroxylamine.

The regioselectivity of the cyclization, determining the position of the substituents on the isoxazole ring, is a critical aspect of this synthesis. In the case of unsymmetrical 1,3-dicarbonyls, mixtures of regioisomers can be formed. The reaction conditions, particularly pH, can influence the outcome.

Experimental Protocol: Synthesis of a Representative Ethyl 5-alkyl-1,2-oxazole-3-carboxylate

Synthesis of Ethyl 5-methyl-1,2-oxazole-3-carboxylate

This procedure is adapted from general methods for the synthesis of 3,5-disubstituted isoxazoles.

Materials:

  • Ethyl acetopyruvate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetopyruvate (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in water. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure ethyl 5-methyl-1,2-oxazole-3-carboxylate.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR: To confirm the presence of the ethyl ester and methyl groups and the isoxazole ring proton.

  • ¹³C NMR: To identify the carbon signals of the isoxazole ring, the ester, and the alkyl substituent.

  • IR Spectroscopy: To detect the characteristic stretching frequencies of the C=O (ester), C=N, and N-O bonds.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Physicochemical Properties and Characterization

While experimental data for this compound is not available, its properties can be predicted based on its structure and comparison with related compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and have low solubility in water.
Spectroscopic Data
¹H NMR Expected signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), the ethyl ester group (a quartet and a triplet), and a singlet for the isoxazole ring proton.
¹³C NMR Distinct signals for the carbons of the isoxazole ring, the carbonyl carbon of the ester, and the carbons of the isobutyl and ethyl groups.
IR (cm⁻¹) Characteristic absorptions for C=O (ester) ~1720-1740, C=N ~1600-1650, and N-O ~1300-1400.
Mass Spectrum (m/z) Molecular ion peak corresponding to the molecular weight.

Biological Activities and Therapeutic Potential of the Isoxazole Scaffold

Derivatives of isoxazole are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery programs. The specific biological profile of this compound has not been reported, but the activities of structurally related compounds provide valuable insights into its potential applications.

G isoxazole Isoxazole Core antimicrobial Antimicrobial Activity isoxazole->antimicrobial antifungal Antifungal Activity isoxazole->antifungal herbicidal Herbicidal Activity isoxazole->herbicidal other Other Activities (e.g., Anti-inflammatory, Anticancer) isoxazole->other

Caption: Potential biological activities associated with the isoxazole scaffold.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial and antifungal properties of isoxazole derivatives.[2][3] The isoxazole ring is a key component in some sulfonamide antibiotics. The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic properties of the substituents on the isoxazole ring play a crucial role in determining the potency and spectrum of activity. The isobutyl group in the title compound would increase its lipophilicity, which may enhance its ability to penetrate microbial cell membranes.

Herbicidal Activity

Isoxazole derivatives have also been investigated for their herbicidal properties.[4][5] Some commercial herbicides contain the isoxazole moiety. The mode of action often involves the inhibition of plant-specific enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in pigment biosynthesis.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule within the vast chemical space of isoxazole derivatives. Based on established synthetic routes for analogous compounds, its preparation is readily achievable. The known biological activities of the isoxazole scaffold suggest that this compound warrants investigation for its potential antimicrobial, antifungal, and herbicidal properties.

Future research should focus on:

  • Optimized Synthesis and Characterization: Development and publication of a detailed, high-yielding synthesis protocol for this compound, accompanied by comprehensive spectroscopic characterization.

  • Biological Screening: Systematic evaluation of its activity against a panel of bacterial and fungal pathogens, as well as its herbicidal effects on various plant species.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues to understand the impact of the isobutyl and ethyl ester groups on biological activity.

References

  • Hu, D. J., Liu, S. F., Huang, T. H., Tu, H. Y., & Zhang, A. D. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules, 14(3), 1288–1303. Available from: [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), m1762. Available from: [Link]

  • MDPI. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. International Journal of Molecular Sciences, 25(24), 13618. Available from: [Link]

  • PubChem. Ethyl 5-methylisoxazole-3-carboxylate. Available from: [Link]

  • Zhang, L., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15107-15114. Available from: [Link]

  • Zanco Journal of Medical Sciences. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Available from: [Link]

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An In-depth Technical Guide to the Synthesis of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate: Starting Materials and Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate is a versatile heterocyclic compound whose structural motif is of significant interest in medicinal chemistry and materials science. The 1,2-oxazole (isoxazole) core is recognized as a privileged scaffold in drug discovery, with derivatives showing a range of biological activities.[1][2] This guide provides a comprehensive technical overview of the principal synthetic routes to this target molecule, focusing on the critical selection of starting materials and precursors. We will dissect two robust and field-proven strategies: the [3+2] dipolar cycloaddition of a nitrile oxide with a terminal alkyne, and the classical condensation of a β-dicarbonyl compound with hydroxylamine. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a practical resource for chemists engaged in the synthesis of functionalized isoxazoles.

Introduction

The isoxazole ring system is a cornerstone in the development of novel chemical entities. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous approved drugs and agrochemicals.[3][4] The title compound, this compound, combines this valuable core with an isobutyl group at the 5-position and an ethyl ester at the 3-position, providing two distinct points for further chemical elaboration. Understanding the foundational chemistry that enables its construction is paramount for researchers aiming to build libraries of related analogues for structure-activity relationship (SAR) studies or to develop scalable manufacturing processes. This guide will explore the two most prominent synthetic disconnections, analyzing the precursors required and the mechanistic principles that govern each transformation.

Chapter 1: Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections within the isoxazole ring, leading to two distinct and highly convergent synthetic strategies.

  • The [3+2] Cycloaddition Disconnection: This approach breaks the C3-C4 and O-C5 bonds, deconstructing the isoxazole into a two-carbon component (an alkyne) and a three-atom component (a nitrile oxide). This is arguably the most direct method for assembling 3,5-disubstituted isoxazoles.[5][6]

  • The Condensation Disconnection: This strategy involves breaking the N-C5 and O-N bonds, revealing a 1,3-dicarbonyl equivalent and hydroxylamine. This classical approach builds the carbon framework first, followed by heterocyclization.

G cluster_0 Strategy 1: [3+2] Cycloaddition cluster_1 Strategy 2: Condensation & Cyclization Target This compound Alkyne 4-Methyl-1-pentyne (Isobutylacetylene) Target->Alkyne [3+2] Disconnection NitrileOxide Ethoxycarbonylformonitrile Oxide (Generated in situ) Target->NitrileOxide [3+2] Disconnection Diketone Ethyl 2,4-dioxo-5-methylhexanoate Target->Diketone Condensation Disconnection Hydroxylamine Hydroxylamine (NH2OH) Target->Hydroxylamine Condensation Disconnection ChloroOxime Ethyl 2-chloro-2-(hydroxyimino)acetate NitrileOxide->ChloroOxime Precursor MIBK Methyl Isobutyl Ketone Diketone->MIBK Claisen Condensation Oxalate Diethyl Oxalate Diketone->Oxalate Claisen Condensation

Caption: Retrosynthetic pathways for the target isoxazole.

Chapter 2: Synthesis via [3+2] Dipolar Cycloaddition

This elegant and highly regioselective strategy involves the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with a terminal alkyne.[3][7] The reaction proceeds with complete regioselectivity to yield the 3,5-disubstituted isoxazole, avoiding the formation of other isomers.[8]

Core Principle

The reaction is a concerted pericyclic process where the 1,3-dipole (nitrile oxide) reacts across the π-system of the dipolarophile (alkyne). The nitrile oxide is typically unstable and is generated in situ from a stable precursor, most commonly a hydroximoyl chloride, by treatment with a mild base.

Precursor I: 4-Methyl-1-pentyne (Isobutylacetylene)

This terminal alkyne provides the C4 and C5 atoms of the isoxazole ring, along with the required isobutyl substituent.

  • Properties:

    • CAS Number: 7154-75-8[9]

    • Molecular Formula: C₆H₁₀[9]

    • Molecular Weight: 82.14 g/mol [9]

    • Boiling Point: 61-62 °C[9]

    • Density: 0.698 g/mL at 25 °C[9]

  • Synthesis: While commercially available, 4-methyl-1-pentyne can be synthesized through various methods, including the dimerization of propene followed by isomerization or the dehydrohalogenation of dihaloalkanes derived from 4-methyl-2-pentene.[10][11]

Precursor II: Ethyl 2-chloro-2-(hydroxyimino)acetate

This compound is an excellent and widely used precursor for generating ethoxycarbonylformonitrile oxide. The presence of the electron-withdrawing ester group facilitates the elimination of HCl.

  • Properties:

    • CAS Number: 14337-43-0[12][13]

    • Molecular Formula: C₄H₆ClNO₃[12][13]

    • Molecular Weight: 151.55 g/mol [12][13]

    • Appearance: White to off-white solid.[13]

    • Melting Point: 70-76 °C[13]

  • Synthesis: A standard laboratory preparation involves the reaction of glycine ethyl ester hydrochloride with sodium nitrite in the presence of hydrochloric acid.[14] This nitrosation followed by chlorination provides the desired product in good yield.

Experimental Protocol: [3+2] Cycloaddition

Objective: To synthesize this compound from 4-methyl-1-pentyne and ethyl 2-chloro-2-(hydroxyimino)acetate.

  • Reaction Setup: To a solution of 4-methyl-1-pentyne (1.0 eq) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq) in an appropriate solvent (e.g., diethyl ether or dichloromethane) at 0 °C, add a mild base such as triethylamine (1.2 eq) or a saturated aqueous solution of sodium bicarbonate dropwise.[13]

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The in situ generation of the nitrile oxide is the rate-limiting step, and its immediate trapping by the alkyne drives the reaction forward.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.

G cluster_0 Step 1: In Situ Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition ChloroOxime Ethyl 2-chloro-2- (hydroxyimino)acetate NitrileOxide Ethoxycarbonylformonitrile Oxide (Reactive Intermediate) ChloroOxime->NitrileOxide - HCl HCl_Salt Et3N.HCl ChloroOxime->HCl_Salt Base Base (e.g., Et3N) Base->ChloroOxime Product Ethyl 5-(2-methylpropyl)- 1,2-oxazole-3-carboxylate NitrileOxide->Product Alkyne 4-Methyl-1-pentyne Alkyne->Product

Caption: Workflow for the [3+2] cycloaddition synthesis.

Chapter 3: Synthesis via Claisen Condensation and Cyclization

This classical and highly reliable two-step approach first constructs a β-dicarbonyl intermediate, which then undergoes cyclization with hydroxylamine to form the isoxazole ring.

Core Principle

The first step is a Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a ketone.[15][16][17] An alkoxide base is used to generate an enolate from the ketone, which then acts as a nucleophile.[18][19][20] The resulting 1,3-dicarbonyl system is then reacted with hydroxylamine, which condenses with both carbonyls to form the heterocycle.

Precursor I: Methyl Isobutyl Ketone (MIBK)

MIBK serves as the source for the isobutyl group and the C4-C5 segment of the final isoxazole.

  • Properties:

    • CAS Number: 108-10-1

    • Molecular Formula: C₆H₁₂O

    • Molecular Weight: 100.16 g/mol

    • Boiling Point: 117-118 °C

  • Synthesis: MIBK is an industrial commodity, typically produced from acetone via a three-step process involving an aldol condensation, dehydration, and subsequent hydrogenation.[21][22]

Precursor II: Diethyl Oxalate

This diester provides the C3 and ethyl carboxylate functionality of the target molecule.

  • Properties:

    • CAS Number: 95-92-1[23]

    • Molecular Formula: C₆H₁₀O₄[24]

    • Molecular Weight: 146.14 g/mol

    • Boiling Point: 185.4 °C[24]

  • Synthesis: It is commonly prepared by the esterification of oxalic acid with ethanol, often using an acid catalyst and azeotropic removal of water.[23][24]

Precursor III: Hydroxylamine

Hydroxylamine (NH₂OH) provides the nitrogen and oxygen atoms required to close the isoxazole ring. It is typically used as its more stable hydrochloride salt (NH₂OH·HCl).

Experimental Protocol: Condensation and Cyclization

Objective: To synthesize this compound from MIBK and diethyl oxalate.

Step A: Claisen Condensation

  • Enolate Formation: Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. The choice of ethoxide as the base is critical; using a base with an alkoxide that matches the ester (diethyl oxalate) prevents transesterification side reactions.[25]

  • Condensation: To the cooled (0 °C) ethoxide solution, add a mixture of methyl isobutyl ketone (1.0 eq) and diethyl oxalate (1.0 eq) dropwise.

  • Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC). The reaction is driven to completion by the deprotonation of the resulting 1,3-dicarbonyl product, which is more acidic than ethanol.[17]

  • Work-up: Carefully neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl) and extract the product, ethyl 2,4-dioxo-5-methylhexanoate, with an organic solvent. The crude product may be used directly in the next step or purified if necessary.

Step B: Isoxazole Formation

  • Cyclization: Dissolve the crude ethyl 2,4-dioxo-5-methylhexanoate from Step A in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or sodium hydroxide) to neutralize the HCl.

  • Heating: Heat the reaction mixture to reflux for 2-4 hours. The hydroxylamine will condense with the diketone, eliminating two molecules of water to form the stable isoxazole ring.

  • Isolation and Purification: After cooling, the product can be isolated by extraction and purified using flash column chromatography or recrystallization to yield the final product.

Chapter 4: Comparative Analysis of Synthetic Routes

FeatureRoute 1: [3+2] Cycloaddition Route 2: Claisen Condensation
Overall Yield Generally good to excellent.Good to excellent, often performed as a one-pot two-step process.
Regioselectivity Excellent; typically yields a single 3,5-disubstituted regioisomer.[7][8]Excellent; the reaction pathway unambiguously defines the substitution pattern.
Starting Materials 4-Methyl-1-pentyne can be volatile and flammable. Ethyl 2-chloro-2-(hydroxyimino)acetate is a specialty reagent.[9][13]MIBK, diethyl oxalate, and hydroxylamine are inexpensive, readily available bulk chemicals.[21][24]
Reaction Conditions Mild conditions (0 °C to room temperature). Does not require strong bases or high temperatures.The Claisen step requires a strong alkoxide base. The cyclization step often requires heating/reflux.[15]
Atom Economy High. The main byproduct is a simple salt (e.g., triethylammonium chloride).Lower. Byproducts include ethanol from the condensation and water from the cyclization.
Scalability Readily scalable, though handling of the alkyne and the stability of the nitrile oxide precursor are considerations.Highly scalable and is a common industrial method for isoxazole synthesis due to low-cost starting materials.
Scope & Limitations Very broad scope for both alkyne and nitrile oxide components, allowing for diverse analogue synthesis.Primarily limited by the availability of the corresponding ketone precursor.

Conclusion

Both the [3+2] dipolar cycloaddition and the Claisen condensation/cyclization pathways represent robust and efficient methods for the synthesis of this compound.

  • The [3+2] cycloaddition offers a more elegant and direct route with high atom economy and exceptionally mild reaction conditions. It is particularly well-suited for laboratory-scale synthesis and the rapid generation of diverse analogues, provided the requisite alkyne and halo-oxime precursors are accessible.

  • The Claisen condensation route relies on inexpensive and readily available commodity chemicals, making it a highly cost-effective and industrially scalable option. While it involves a two-step sequence and less favorable atom economy, its reliability and the low cost of its precursors make it an attractive choice for large-scale production.

The ultimate choice of synthetic strategy will depend on the specific objectives of the research or development program, balancing factors such as precursor availability, cost, desired scale, and the need for analogue diversity.

References

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Methodological & Application

Synthesis of "Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate" from beta-enamino ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate from β-Enamino Ketoesters

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a substituted isoxazole of significant interest in medicinal chemistry. The protocol details a robust and efficient two-step synthetic route commencing with the formation of a β-enamino ketoester intermediate from a β-ketoester, followed by a regioselective cyclization with hydroxylamine. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and data interpretation guidelines to ensure reproducible and high-yield synthesis.

Introduction: The Significance of the Isoxazole Scaffold

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle that represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3][4][5] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a wide array of therapeutic agents. Isoxazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3][4][6][7] Notable drugs containing this moiety include the anti-inflammatory drug Valdecoxib and the antibiotic Sulfamethoxazole.[6]

The synthesis of specifically substituted isoxazoles, such as this compound, is crucial for developing new chemical entities (NCEs) with tailored pharmacological profiles. The described method, utilizing a β-enamino ketoester intermediate, offers a reliable and regiocontrolled pathway to access 3,5-disubstituted isoxazoles, which are valuable building blocks in synthetic organic chemistry.[8][9]

Reaction Principle and Mechanism

The synthesis proceeds via a two-stage process. The first stage involves the formation of a β-enamino ketoester from a corresponding β-ketoester. The second stage is the key heterocyclization step where the enamino ester reacts with hydroxylamine to form the isoxazole ring.

Stage 1: Formation of β-Enamino Ketoester The starting β-ketoester, Ethyl 5-methyl-3-oxohexanoate, is reacted with an aminating agent such as N,N-dimethylformamide dimethyl acetal (DMFDMA). DMFDMA serves as both a reactant and a dehydrating agent, facilitating the condensation to form the thermodynamically stable (E)-β-enamino ketoester intermediate. This reaction is a well-established method for activating the β-position of the ketoester for subsequent cyclization.[8][9][10]

Stage 2: Regioselective Isoxazole Ring Formation The purified β-enamino ketoester is then treated with hydroxylamine hydrochloride. The reaction mechanism proceeds through a series of steps:

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, being the more nucleophilic center, attacks the carbonyl carbon of the keto group.

  • Elimination: The intermediate formed then eliminates dimethylamine.

  • Intramolecular Cyclization: An intramolecular nucleophilic attack by the oxygen atom of the hydroxylamine moiety onto the enamine carbon occurs.[11]

  • Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to yield the aromatic isoxazole ring.

This pathway ensures the regioselective formation of the 5-substituted isoxazole, which is crucial for its biological activity.[8][11]

Reaction Mechanism Diagram

Reaction_Mechanism start Ethyl 3-((dimethylamino)methylene) -5-methyl-3-oxohexanoate (β-Enamino Ketoester) intermediate_A Intermediate A (Addition Adduct) start->intermediate_A Nucleophilic attack at C=O hydroxylamine NH₂OH (Hydroxylamine) intermediate_B Intermediate B (After -NMe₂ elimination) intermediate_A->intermediate_B - HN(CH₃)₂ intermediate_C Intermediate C (Cyclized Intermediate) intermediate_B->intermediate_C Intramolecular Cyclization product Ethyl 5-(2-methylpropyl) -1,2-oxazole-3-carboxylate intermediate_C->product - H₂O (Dehydration)

Caption: Plausible mechanism for isoxazole formation.

Experimental Protocol

Safety Precaution: This protocol involves the use of flammable solvents and potentially hazardous reagents. All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
Ethyl 5-methyl-3-oxohexanoateC₉H₁₆O₃172.225.00 g29.031.0
DMFDMAC₅H₁₃NO115.194.15 g36.001.24
Hydroxylamine HClNH₃O·HCl69.492.42 g34.841.2
Sodium AcetateC₂H₃NaO₂82.032.86 g34.841.2
TolueneC₇H₈-50 mL--
EthanolC₂H₅OH-50 mL--
Ethyl AcetateC₄H₈O₂-As needed--
HexaneC₆H₁₄-As needed--
Step-by-Step Procedure

Step 1: Synthesis of Ethyl 3-((dimethylamino)methylene)-5-methyl-3-oxohexanoate (Intermediate)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-methyl-3-oxohexanoate (5.00 g, 29.03 mmol).

  • Add toluene (50 mL) to dissolve the ketoester.

  • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (4.15 g, 36.00 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting ketoester spot indicates reaction completion.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent and excess DMFDMA under reduced pressure using a rotary evaporator. The resulting crude oil is the desired β-enamino ketoester and is used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the crude intermediate from Step 1 in ethanol (50 mL) in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (2.42 g, 34.84 mmol) and sodium acetate (2.86 g, 34.84 mmol) in a minimal amount of water (approx. 10 mL) and add this aqueous solution to the flask. Sodium acetate acts as a base to liberate free hydroxylamine.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 3-5 hours.

  • Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate). The formation of a new, more polar spot indicates the product.

  • After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

Purification
  • Purify the crude product using flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Workflow Diagram

Experimental_Workflow start_materials Start: β-Ketoester + DMFDMA in Toluene reflux1 Reflux (4-6h) start_materials->reflux1 evaporation1 Rotary Evaporation (Solvent Removal) reflux1->evaporation1 intermediate Crude β-Enamino Ketoester evaporation1->intermediate cyclization_reagents Add NH₂OH·HCl, NaOAc in Ethanol/Water intermediate->cyclization_reagents reflux2 Reflux (3-5h) cyclization_reagents->reflux2 workup Aqueous Workup & Extraction (EtOAc) reflux2->workup drying Dry (Na₂SO₄) & Evaporate workup->drying crude_product Crude Isoxazole Product drying->crude_product purification Flash Column Chromatography (Silica, Hexane/EtOAc) crude_product->purification final_product Pure Ethyl 5-(2-methylpropyl) -1,2-oxazole-3-carboxylate purification->final_product

Caption: Overall experimental workflow for the synthesis.

Characterization and Expected Results

Yield: The typical yield for this two-step synthesis after purification is in the range of 60-75%.

Physical Appearance: A pale yellow to colorless oil.

Spectroscopic Data: The structure of the final product should be confirmed by spectroscopic methods. Based on known isoxazole structures, the following characteristic peaks are expected.[8][9]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~4.40 (q, 2H, -OCH₂ CH₃)

    • δ ~2.70 (d, 2H, Ar-CH₂ CH(CH₃)₂)

    • δ ~2.20 (m, 1H, -CH₂CH (CH₃)₂)

    • δ ~1.40 (t, 3H, -OCH₂CH₃ )

    • δ ~1.00 (d, 6H, -CH(CH₃)₂)

    • δ ~6.50 (s, 1H, isoxazole C4-H )

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~175.0 (C5)

    • δ ~161.0 (Ester C=O)

    • δ ~158.0 (C3)

    • δ ~101.0 (C4)

    • δ ~62.0 (-O CH₂CH₃)

    • δ ~38.0 (Ar-CH₂ )

    • δ ~28.0 (-CH (CH₃)₂)

    • δ ~22.0 (-CH(CH₃ )₂)

    • δ ~14.0 (-OCH₂CH₃ )

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₇NO₃ [M+H]⁺: 212.12; found: 212.1.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to...
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC - NIH.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central.
  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.
  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Deriv

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The Strategic Intermediate: Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate biological activity have rendered it a "privileged scaffold" – a recurring motif in a multitude of clinically successful drugs.[3][4] The isoxazole core is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. Molecules incorporating this heterocycle exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2]

This technical guide focuses on a specific, yet highly strategic isoxazole derivative: Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate . The presence of the isobutyl group at the 5-position and the ethyl carboxylate at the 3-position provides a synthetically versatile handle for the elaboration of more complex molecular architectures. This document will provide detailed protocols for the synthesis of this intermediate and explore its potential applications in the discovery of novel therapeutics, particularly as a precursor for potent enzyme inhibitors.

Synthetic Protocols for this compound

The synthesis of 3,5-disubstituted isoxazoles can be approached through several reliable methods. Here, we present two robust protocols for the preparation of the title compound, each with its own set of advantages.

Protocol 1: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne

This is a classic and highly efficient method for the construction of the isoxazole ring. The reaction proceeds via the [3+2] cycloaddition of a nitrile oxide, generated in situ, with an alkyne.[5]

Reaction Scheme:

Protocol_1 cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: Cycloaddition Isovaleraldehyde_Oxime Isovaleraldehyde Oxime Nitrile_Oxide Isobutyl Nitrile Oxide (in situ) Isovaleraldehyde_Oxime->Nitrile_Oxide Oxidation NCS N-Chlorosuccinimide (NCS) in DMF Target_Compound This compound Nitrile_Oxide->Target_Compound [3+2] Cycloaddition Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Target_Compound

Figure 1: Synthetic workflow for Protocol 1.

Materials and Equipment:

  • Isovaleraldehyde

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl propiolate

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation of Isovaleraldehyde Oxime:

    • In a 250 mL round-bottom flask, dissolve isovaleraldehyde (1.0 eq) in ethanol.

    • Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.1 eq) in water.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield isovaleraldehyde oxime.

  • In situ Generation of Isobutyl Nitrile Oxide and Cycloaddition:

    • In a flame-dried 500 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve isovaleraldehyde oxime (1.0 eq) in dry DMF.

    • Add ethyl propiolate (1.2 eq) to the solution.

    • Slowly add a solution of NCS (1.1 eq) in dry DMF via the dropping funnel at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Rationale and Self-Validation: The slow addition of NCS is crucial to maintain a low concentration of the nitrile oxide, thereby minimizing its dimerization to a furoxan byproduct.[6] The progress of the reaction should be carefully monitored by TLC to ensure complete consumption of the starting materials and to identify the formation of the desired product and any byproducts.

Protocol 2: Condensation of a β-Ketoester with Hydroxylamine

This method involves the cyclization of a β-ketoester with hydroxylamine, which is a straightforward and often high-yielding approach.

Reaction Scheme:

Protocol_2 Beta_Ketoester Ethyl 5-methyl-3-oxohexanoate Target_Compound This compound Beta_Ketoester->Target_Compound Hydroxylamine Hydroxylamine Hydrochloride Sodium Acetate Hydroxylamine->Target_Compound Condensation/ Cyclization

Figure 2: Synthetic workflow for Protocol 2.

Materials and Equipment:

  • Ethyl 5-methyl-3-oxohexanoate (can be synthesized from isovaleric acid and ethyl acetoacetate)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard work-up and purification equipment as in Protocol 1

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve ethyl 5-methyl-3-oxohexanoate (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution and purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the desired product.

Rationale and Self-Validation: The use of sodium acetate as a base is to neutralize the HCl released from hydroxylamine hydrochloride, thus facilitating the condensation reaction. The reaction endpoint is determined by the complete consumption of the starting β-ketoester as visualized by TLC.

Quantitative Data Summary

ParameterProtocol 1 (1,3-Dipolar Cycloaddition)Protocol 2 (β-Ketoester Condensation)
Typical Yield 60-75%70-85%
Purity (post-chromatography) >98%>98%
Reaction Time 12-16 hours4-6 hours
Key Considerations Minimizing nitrile oxide dimerizationAvailability of the β-ketoester

Application in Drug Discovery: A Precursor for Novel Xanthine Oxidase Inhibitors

The structural features of this compound make it an excellent starting point for the synthesis of potent enzyme inhibitors. One particularly promising application is in the development of novel xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia and gout.[7][8]

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[6] Overproduction of uric acid leads to hyperuricemia, a precursor to the painful inflammatory condition known as gout.[7] Several 5-substituted isoxazole-3-carboxylic acid derivatives have shown potent inhibitory activity against xanthine oxidase.[6][9][10]

Workflow for the Development of a Novel Xanthine Oxidase Inhibitor

The following workflow illustrates how this compound can be utilized as a key intermediate in a drug discovery program targeting xanthine oxidase.

Drug_Discovery_Workflow Start This compound Hydrolysis Saponification (e.g., LiOH, H₂O/THF) Start->Hydrolysis Carboxylic_Acid 5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Carboxylic_Acid->Amide_Coupling Compound_Library Library of 5-(2-methylpropyl)-1,2-oxazole-3-carboxamides Amide_Coupling->Compound_Library Amine_Library Diverse Amine Library Amine_Library->Amide_Coupling Screening In vitro Xanthine Oxidase Inhibition Assay Compound_Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Figure 3: Drug discovery workflow utilizing the target intermediate.

Experimental Protocol: Synthesis of a Candidate Xanthine Oxidase Inhibitor

This protocol describes the conversion of the title compound into a representative carboxamide for biological evaluation.

Step 1: Saponification to the Carboxylic Acid

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid.

Step 2: Amide Coupling

  • In a dry flask under a nitrogen atmosphere, dissolve 5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid (1.0 eq) in dry DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes.

  • Add the desired amine (e.g., a substituted aniline or a heterocyclic amine, 1.0 eq) and stir at room temperature overnight.

  • Perform an aqueous work-up and purify the resulting amide by column chromatography.

Broader Applications in Drug Discovery

Beyond xanthine oxidase inhibition, the 5-isobutylisoxazole scaffold is a promising starting point for other therapeutic targets:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: The endocannabinoid system plays a role in intestinal inflammation, and FAAH inhibitors are a promising therapeutic strategy. Carboxamide derivatives of 5-aryl-isoxazoles have demonstrated significant FAAH inhibitory activity.[11]

  • GABA-A Receptor Modulators: The isoxazole nucleus is present in compounds that act as positive allosteric modulators of GABA-A receptors, which are targets for anxiolytics, sedatives, and anesthetics.[12][13][14]

Conclusion

This compound is a strategically important intermediate in drug discovery. Its synthesis is readily achievable through established and robust chemical transformations. The versatility of its functional groups allows for the facile generation of diverse compound libraries for screening against a variety of biological targets. The demonstrated potential of the 5-isobutylisoxazole-3-carboxamide scaffold in inhibiting key enzymes like xanthine oxidase underscores the value of this intermediate in the ongoing quest for novel and effective therapeutics.

References

  • (2025-08-06) 5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as xanthine oxidase inhibitors - ResearchGate. [Link]

  • (2011-06-15) New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed. [Link]

  • Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PubMed Central. [Link]

  • (2021-10-06) An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • (2010-05-31) Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors | Scilit. [Link]

  • GABAA receptor positive allosteric modulator - Wikipedia. [Link]

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  • (2024-05-05) Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed. [Link]

  • (2016-05-20) Novel positive allosteric modulators of GABAA receptors with anesthetic activity - PMC. [Link]

  • (2025-03-17) Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. [Link]

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  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. [Link]

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  • GABAA receptor signalling mechanisms revealed by structural pharmacology. [Link]

  • (2022-08-06) Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. [Link]

  • (2022-08-31) 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of - Semantic Scholar. [Link]

  • Chemical structures of various inhibitors of xanthine oxidase and its... - ResearchGate. [Link]

  • (2014-01-01) Synthesis, antioxidant, and xanthine oxidase inhibitory activities of 5-[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione derivatives - PubMed. [Link]

  • Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed. [Link]

  • Pyrazolo[5,1-c][5][6][11]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - MDPI. [Link]

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Sources

Application Notes & Protocols: Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole scaffold is a privileged structure in the field of medicinal and agrochemical research, forming the core of numerous commercial products.[1][2][3][4] This document provides a comprehensive technical guide for researchers on the synthesis, evaluation, and potential application of a novel derivative, Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate, as a candidate for a new generation of agrochemicals. We present detailed protocols for its synthesis and a tiered screening approach to evaluate its potential herbicidal, fungicidal, and insecticidal activities. Furthermore, we explore plausible mechanisms of action based on established isoxazole-based agrochemicals, providing a solid foundation for further investigation.

Introduction: The Isoxazole Scaffold in Agrochemical Discovery

The five-membered isoxazole ring is a versatile heterocyclic motif that has been successfully exploited in the development of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[2][3][4] Its unique electronic properties and structural rigidity make it an ideal building block for designing molecules that can interact with specific biological targets. In the agrochemical sector, isoxazole derivatives have been commercialized as herbicides, fungicides, and insecticides, demonstrating the broad utility of this chemical class.[1]

For instance, isoxaflutole is a well-known herbicide that acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] In the realm of insecticides, isoxazoline compounds have emerged as potent modulators of insect GABA-gated chloride channels.[6][7][8][9] The fungicidal potential of isoxazoles is also an active area of research, with new derivatives continually being explored.[10][11]

This guide focuses on a novel, yet-to-be-fully-characterized compound, This compound . The presence of the isobutyl group at the 5-position and the ethyl carboxylate at the 3-position offers a unique combination of lipophilicity and functionality that warrants investigation for agrochemical potential. These application notes are designed to provide researchers with the necessary protocols and conceptual framework to explore this promising molecule.

Synthesis and Characterization

A plausible and efficient synthetic route to this compound is proposed, based on established methods for the synthesis of 5-substituted-1,2-oxazole-3-carboxylates. The general strategy involves the reaction of a β-enamino ketoester with hydroxylamine.

Proposed Synthetic Protocol

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 Ethyl (E)-2-(dimethylaminomethylene)-5-methyl-3-oxohexanoate P1 This compound R1->P1 Reaction R2 Hydroxylamine Hydrochloride R2->P1 C1 Base (e.g., NaOAc) Solvent (e.g., Ethanol) Heat C1->P1

Caption: Proposed synthesis of the target compound.

Step-by-Step Protocol:

  • Preparation of the β-enamino ketoester:

    • To a solution of ethyl 5-methyl-3-oxohexanoate (1 equivalent) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to yield the crude ethyl (E)-2-(dimethylaminomethylene)-5-methyl-3-oxohexanoate. This intermediate can often be used in the next step without further purification.

  • Cyclization to form the isoxazole ring:

    • Dissolve the crude β-enamino ketoester from the previous step in ethanol.

    • Add hydroxylamine hydrochloride (1.5 equivalents) and a mild base such as sodium acetate (2 equivalents) to the solution.

    • Heat the mixture to reflux and maintain for 6-8 hours, again monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization and Physicochemical Properties

The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The following table summarizes the expected and estimated physicochemical properties.

PropertyEstimated ValueNotes
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol [12]
Appearance Colorless to pale yellow oilBased on similar structures.
Boiling Point Not determined
Calculated logP ~2.5An indicator of lipophilicity.
Solubility Soluble in most organic solventsInsoluble in water.

Agrochemical Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the potential herbicidal, fungicidal, and insecticidal activities of this compound.

Tier 1: Primary In Vitro and In Vivo Screening

The initial screening aims to identify any significant biological activity at a relatively high concentration.

G cluster_0 Primary Screening Cascade start Test Compound: This compound herb Herbicidal Screen (Pre- & Post-emergence) start->herb fung Fungicidal Screen (In vitro mycelial growth) start->fung insect Insecticidal Screen (Contact & Ingestion) start->insect eval Evaluate % Inhibition/ Mortality at High Dose herb->eval fung->eval insect->eval G cluster_herb Herbicidal MOA cluster_insect Insecticidal MOA HPPD HPPD Enzyme herb_effect Bleaching/ Necrosis HPPD->herb_effect Inhibition Protox Protox Enzyme Protox->herb_effect Inhibition GABA GABA Receptor (Chloride Channel) insect_effect Paralysis/ Death GABA->insect_effect Blockage Compound Ethyl 5-(2-methylpropyl) -1,2-oxazole-3-carboxylate Compound->HPPD Potential Target Compound->Protox Potential Target Compound->GABA Potential Target

Caption: Potential molecular targets for the test compound.

Herbicidal Mode of Action

Many isoxazole herbicides target pigment synthesis. Two key enzymes in this pathway are prime candidates for inhibition:

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: Isoxaflutole, a prominent isoxazole herbicide, is a pro-herbicide that is converted in plants to a diketonitrile derivative, which is the actual inhibitor of HPPD. [5]Inhibition of this enzyme disrupts plastoquinone and subsequently carotenoid biosynthesis, leading to the characteristic bleaching symptoms in susceptible plants.

  • Protoporphyrinogen Oxidase (Protox) Inhibition: Some isoxazole derivatives are known to inhibit Protox, the last common enzyme in the biosynthesis of chlorophylls and hemes. [13][14]This inhibition leads to the accumulation of protoporphyrinogen IX, which is oxidized to the photodynamic protoporphyrin IX, causing rapid membrane damage and necrosis upon exposure to light.

Insecticidal Mode of Action

A primary target for isoxazoline insecticides is the insect nervous system.

  • GABA-gated Chloride Channel Antagonism: Compounds like isocycloseram act as allosteric modulators of GABA-gated chloride channels in invertebrates. [6][7][8][9]By blocking the inhibitory signals of the neurotransmitter GABA, these compounds cause hyperexcitation of the nervous system, leading to paralysis and death of the insect.

Further studies, such as enzyme inhibition assays and electrophysiological experiments, would be required to elucidate the precise mechanism of action of this compound.

Conclusion and Future Directions

This compound represents a novel chemical entity with the potential for development as an agrochemical. The protocols outlined in this guide provide a systematic approach for its synthesis and comprehensive biological evaluation. Should promising activity be identified, further research should focus on structure-activity relationship (SAR) studies to optimize potency and spectrum, as well as detailed mode of action and toxicology studies to assess its viability as a commercial product. The versatility of the isoxazole scaffold suggests that this compound is a worthy candidate for inclusion in agrochemical discovery programs.

References

  • Blythe, J., et al. (2022). The mode of action of isocycloseram: A novel isoxazoline insecticide. Pesticide Biochemistry and Physiology. Available at: [Link]

  • ResearchGate. (2022). The mode of action of isocycloseram: A novel isoxazoline insecticide | Request PDF. Available at: [Link]

  • JoVE. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Available at: [Link]

  • ResearchGate. (2019). (PDF) Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Available at: [Link]

  • Pallett, K. E., et al. (2001). Isoxaflutole: the background to its discovery and the basis of its herbicidal properties. Pest Management Science. Available at: [Link]

  • Spina, R., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC. Available at: [Link]

  • OUCI. (2022). The mode of action of isocycloseram: A novel isoxazoline insecticide. Available at: [Link]

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  • Global Agriculture. (2025). Oxazolidinones, Isoxazoles, and Isothiazolones: New Approaches to Fungicide Resistance Management. Available at: [Link]

  • ACS Publications. (2012). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

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  • ResearchGate. (2016). Action mechanism of isoxazoline-type herbicides | Request PDF. Available at: [Link]

  • AgriSustain. (2023). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Available at: [Link]

  • PMC. (2010). Bioassays for Monitoring Insecticide Resistance. Available at: [Link]

  • ResearchGate. (2012). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Available at: [Link]

  • PubChem. 5-Methyl-3-propyl-isoxazole-4-carboxylic acid ethyl ester. Available at: [Link]

  • EFSA. (2017). Protocol for the evaluation of data concerning the necessity of the application of fungicide active substances... Available at: [Link]

  • PubChem. 4-Amino-5-phenyl-isoxazole-3-carboxylic acid ethyl ester. Available at: [Link]

  • MDPI. (2012). Methods for Rapid Screening in Woody Plant Herbicide Development. Available at: [Link]

  • Cambridge Core. (2002). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

  • ChemSynthesis. 3-ethylamino-5-methyl-isoxazole-4-carboxylic acid ethyl ester. Available at: [Link]

  • protocols.io. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. Available at: [Link]

  • PMC. (2015). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

  • ResearchGate. (2024). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • Plant and Soil Sciences eLibrary. Traditional 'Chemical-Based' Discovery and Screening. Available at: [Link]

  • PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • ChemSynthesis. ethyl 5-phenyl-4-isoxazolecarboxylate. Available at: [Link]

  • ACS Publications. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journals. (2015). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

  • Google Patents. (2010). Isoxazole derivatives for use as fungicides.
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Sources

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and Rationale for SAR Studies

The isoxazole ring is a five-membered heterocycle that represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into numerous clinically approved drugs.[3][4] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7][8]

The lead compound, Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate , serves as an excellent starting point for a structure-activity relationship (SAR) campaign. Its structure contains three primary, chemically tractable points for modification:

  • C3-Ester Group: The ethyl ester is a classic bioisostere for carboxylic acids and can be readily converted into amides, hydrazides, or other functional groups to probe interactions with target proteins.

  • C5-Alkyl Substituent: The 2-methylpropyl (isobutyl) group occupies a lipophilic pocket. Varying its size, shape, and polarity is a critical strategy for optimizing binding affinity and selectivity.

  • Isoxazole Core: While less frequently modified in initial SAR, the core N-O bond can influence the molecule's electronic distribution and metabolic stability.[6][9]

The objective of this guide is to provide a comprehensive framework for systematically modifying this lead compound, evaluating the biological activity of the resulting analogs, and interpreting the data to drive the discovery of more potent and selective therapeutic agents.

Part 1: Strategic Design of the Analog Library

A successful SAR campaign is not random; it is a hypothesis-driven exploration of chemical space. The initial library design will focus on systematically probing the steric, electronic, and lipophilic requirements of the putative binding site.

Analysis of Modification Points

The core scaffold will be divided into three key regions for diversification, designated R¹, R², and R³.

Caption: Key diversification points on the isoxazole scaffold.

R¹ Group Modifications (C3-Position)

The primary goal at this position is to explore different hydrogen bonding patterns and to modulate polarity. The ethyl ester will be converted into a library of amides.

  • Causality: Converting the ester (H-bond acceptor) to a secondary amide introduces an H-bond donor, which can fundamentally alter binding interactions. Varying the amide substituent allows for fine-tuning of steric bulk and lipophilicity.

Table 1: Proposed R¹ Modifications and Rationale

Analog ID R¹ Structure Rationale
A-01 -COOH Introduce a charge; potential salt-bridge formation.
A-02 -CONH₂ Primary amide; H-bond donor/acceptor.
A-03 -CONHCH₃ Small, lipophilic group; test steric tolerance.
A-04 -CONHC₆H₅ Bulky, aromatic group; probe for pi-stacking.

| A-05 | -CONH(CH₂)₂OH | Introduce H-bond donor and increase polarity. |

R² Group Modifications (C5-Position)

Modifications at the C5 position will explore the size and shape of the lipophilic binding pocket.

  • Causality: Altering the isobutyl group can improve van der Waals interactions, enhance binding affinity, and impact the compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 2: Proposed R² Modifications and Rationale

Analog ID R² Structure Rationale
B-01 -CH(CH₃)₂ (Isopropyl) Reduce steric bulk vs. isobutyl.
B-02 -C(CH₃)₃ (tert-Butyl) Introduce significant steric bulk.
B-03 -C₆H₅ (Phenyl) Explore aromatic interactions.
B-04 -c-C₆H₁₁ (Cyclohexyl) Introduce rigid, lipophilic bulk.

| B-05 | -CH₂OCH₃ (Methoxymethyl) | Introduce polarity/H-bond acceptor. |

Part 2: Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Synthetic Workflow

The overall process follows a logical sequence of synthesis, testing, and analysis, which informs the next cycle of design.

SAR_Workflow Design Design Analog Library (Tables 1 & 2) Synth Chemical Synthesis (Protocols 2.2-2.4) Design->Synth Hypothesis Test Biological Evaluation (Protocol 2.5) Synth->Test Purified Analogs Analyze Data Analysis & SAR (Part 3) Test->Analyze Activity Data (IC₅₀) Analyze->Design SAR Insights

Caption: The iterative cycle of a Structure-Activity Relationship study.

Protocol: Saponification of the Ethyl Ester (Synthesis of A-01)

This protocol describes the hydrolysis of the starting material to its corresponding carboxylic acid, a key intermediate for amide synthesis.

  • Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Hydrolysis: Add Lithium Hydroxide (LiOH, 1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture to pH ~2-3 with 1M Hydrochloric Acid (HCl).

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate A-01 .

Protocol: Amide Coupling (Synthesis of A-02 to A-05)

This procedure uses the carboxylic acid intermediate A-01 to generate a variety of amides.

  • Activation: Dissolve the carboxylic acid A-01 (1.0 eq) in anhydrous Dichloromethane (DCM). Add HBTU (1.1 eq) and Diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 15 minutes to activate the acid.

  • Coupling: Add the desired amine (e.g., a solution of ammonia in methanol for A-02 , or methylamine for A-03 ) (1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 4-12 hours until the reaction is complete as monitored by LC-MS.

  • Work-up: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated Sodium Bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol: Synthesis of C5-Modified Analogs (Series B)

The synthesis of C5-modified analogs requires starting from different alkynes in the initial isoxazole ring formation, a common method for which is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][10]

  • Nitrile Oxide Formation: Generate the required nitrile oxide in situ from an appropriate aldoxime precursor using a mild oxidant like N-Chlorosuccinimide (NCS).

  • Cycloaddition: React the nitrile oxide with the desired terminal alkyne (e.g., 3,3-dimethyl-1-butyne for analog B-02 ) in the presence of a base like triethylamine.[10]

  • Esterification: The resulting carboxylic acid is then esterified to yield the corresponding ethyl ester analog.

Protocol: In Vitro Biological Screening - Cytotoxicity Assay

Given the broad anticancer potential of isoxazoles, a primary cytotoxicity screen against a cancer cell line (e.g., HeLa, cervical cancer) is a logical starting point.[9][11] The MTT assay is a standard, colorimetric method for assessing cell viability.[11]

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in DMSO and add them to the wells (final DMSO concentration <0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 3: Data Interpretation and Next Steps

The IC₅₀ values obtained from the primary screen are tabulated to establish the structure-activity relationships.

Table 3: Hypothetical SAR Data for C3-Modified Analogs (Series A)

Analog ID R¹ Group HeLa IC₅₀ (µM) Key Observation
Lead Cmpd -COOEt 25.6 Moderate starting activity.
A-01 -COOH > 100 Loss of activity; likely due to poor cell permeability.
A-02 -CONH₂ 15.2 Improved activity; suggests H-bond donation is tolerated.
A-03 -CONHCH₃ 8.9 Further improvement; small lipophilic group is favorable.
A-04 -CONHC₆H₅ 35.1 Decreased activity; indicates a sterically constrained pocket.

| A-05 | -CONH(CH₂)₂OH | 12.5 | Good activity; polarity is tolerated. |

SAR Analysis and Iteration
  • From Table 3: The conversion of the ester to a small, secondary amide (A-03) significantly improved potency. This suggests the presence of a hydrogen bond donor on the target protein and a small, hydrophobic pocket adjacent to it. The poor activity of the carboxylic acid (A-01) is a common finding and often relates to its charge and inability to cross cell membranes.[12]

  • Next Steps: Based on these findings, the next round of synthesis should focus on exploring a wider range of small, N-alkyl and N-alkoxy amides. The most potent R¹ group (e.g., -CONHCH₃) should then be combined with the library of R² modifications (Series B) to explore potential synergistic effects between the two binding pockets. This iterative process is the cornerstone of lead optimization in drug discovery.[13][14]

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Isoxazole Scaffolds: Building Blocks for Innovation in Science. NINGBO INNO PHARMCHEM CO.,LTD.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Structure–activity relationship of isoxazole derivatives.
  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Cell-Based Assays: Screening Bioactive Compounds & Leads.
  • Screening and identification of novel biologically active natural compounds.
  • Screening of Novel Bioactive Peptides from Goat Casein: In Silico to In Vitro Valid
  • A review of isoxazole biological activity and present synthetic techniques.
  • Application Notes and Protocols: Ethyl 3,3-Dimethylaziridine-2-carboxyl
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • The synthetic and therapeutic expedition of isoxazole and its analogs.

Sources

Analytical methods for "Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Characterization of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Authored by: A Senior Application Scientist

Introduction

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antibiotics like Cloxacillin and the anti-inflammatory drug Valdecoxib.[1][2] Isoxazole derivatives are known to exhibit a wide range of biological activities, such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] "this compound" is a member of this versatile class of heterocyclic compounds. Its robust and unambiguous characterization is a critical step in drug discovery and development, ensuring structural integrity, purity, and stability, which are prerequisites for further preclinical and clinical evaluation.

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this molecule. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. The protocols herein are designed as self-validating systems to ensure scientific rigor and trustworthiness.

Compound Profile

PropertyValue
IUPAC Name This compound
Synonyms Ethyl 5-isobutyl-1,2-oxazole-3-carboxylate
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Chemical Structure

(Illustrative)

Analytical Characterization Workflow

A systematic approach is essential for the complete characterization of a novel chemical entity. The following workflow outlines the logical progression from structural confirmation to purity and stability assessment.

G cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Physicochemical Characterization cluster_3 Phase 4: Final Assessment NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) MS Mass Spectrometry (HRMS) NMR->MS Molecular Formula Confirmation IR FTIR Spectroscopy MS->IR Functional Group Confirmation HPLC HPLC-UV (Purity Assay, Impurity Profile) IR->HPLC Proceed if structure is confirmed GC GC-MS (Residual Solvents, Volatile Impurities) HPLC->GC DSC Differential Scanning Calorimetry (Melting Point, Thermal Events) GC->DSC Proceed if purity ≥ 95% TGA Thermogravimetric Analysis (Thermal Stability, Solvation) DSC->TGA Report Comprehensive Certificate of Analysis TGA->Report Sample Test Article: This compound Sample->NMR Primary Structure

Caption: Logical workflow for the comprehensive characterization of the target compound.

Part 1: Structural Elucidation and Identification

The primary objective is to unequivocally confirm the chemical structure. This is achieved by combining data from NMR, Mass Spectrometry, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the structure of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. 2D NMR experiments like COSY and HSQC are used to confirm proton-proton and proton-carbon correlations, respectively, providing irrefutable structural evidence. The solvent choice, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), depends on the compound's solubility.[6]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[7]

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Expected Spectral Data

¹H NMR Assignment Predicted δ (ppm) Multiplicity Integration ¹³C NMR Assignment Predicted δ (ppm)
Isoxazole-H4 ~6.5-7.0 Singlet (s) 1H Isoxazole-C4 ~100-105
-O-CH₂ -CH₃ (Ethyl) ~4.40 Quartet (q) 2H Isoxazole-C3 ~160-165
-O-CH₂-CH₃ (Ethyl) ~1.40 Triplet (t) 3H Isoxazole-C5 ~170-175
-CH₂ -CH(CH₃)₂ (Isobutyl) ~2.70 Doublet (d) 2H Ester C=O ~158-162
-CH₂-CH (CH₃)₂ (Isobutyl) ~2.10 Nonet (m) 1H -O -CH₂-CH₃ (Ethyl) ~62
-CH₂-CH(CH₃ )₂ (Isobutyl) ~1.00 Doublet (d) 6H -O-CH₂ -CH₃ (Ethyl) ~14
-CH₂ -CH(CH₃)₂ (Isobutyl) ~36
-CH₂-CH (CH₃)₂ (Isobutyl) ~28

| | | | | -CH₂-CH(CH₃ )₂ (Isobutyl) | ~22 |

Note: Predicted chemical shifts (δ) are estimates and may vary based on solvent and experimental conditions. The singlet for the isoxazole proton is a key identifying feature.[8][9]

Mass Spectrometry (MS)

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum offers corroborative structural evidence. A predictable fragmentation pattern for 3,5-disubstituted isoxazoles involves the cleavage of the weak N-O bond.[8][10]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~10-50 µg/mL.

  • Instrument Setup: Use an ESI-TOF mass spectrometer. Infuse the sample directly or via an HPLC system.

  • Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion with high precision (≤5 ppm error). Compare this experimental mass with the theoretical mass calculated for C₁₀H₁₆NO₃⁺.

Expected Results

  • Theoretical [M+H]⁺: 198.1125

  • Observed [M+H]⁺: Should be within 5 ppm of the theoretical value.

  • Key Fragments: Expect fragments corresponding to the loss of the ethyl group, the ester group, and cleavage of the isoxazole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, key functional groups include the ester carbonyl (C=O), the isoxazole C=N, and C-O bonds.[7][11]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Absorption Bands

Wavenumber (cm⁻¹) Assignment
~2960-2870 C-H stretching (Aliphatic)
~1730-1750 C=O stretching (Ester)
~1610-1620 C=N stretching (Isoxazole ring)
~1250-1150 C-O stretching (Ester)

| ~1400 | N-O stretching (Isoxazole ring) |

Part 2: Purity and Impurity Profiling

After confirming the structure, the next critical step is to determine the purity of the compound and identify any potential impurities, such as starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reverse-phase HPLC with UV detection is the gold standard for assessing the purity of non-volatile small molecules. The method separates the main compound from impurities based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. The peak area percentage of the main component provides a quantitative measure of its purity.[12][13]

Protocol: Purity Assay by RP-HPLC

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or λmax determined by UV scan)

    • Gradient Program:

      Time (min) %A %B
      0.0 70 30
      15.0 10 90
      20.0 10 90
      20.1 70 30

      | 25.0 | 70 | 30 |

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1.0 mg/mL. Dilute to 0.1 mg/mL for analysis.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

Part 3: Physicochemical Properties

Understanding the thermal properties of a compound is crucial for formulation development, stability testing, and ensuring material consistency.[14][15]

Thermal Analysis (DSC & TGA)

Expertise & Rationale:

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, heat of fusion, and detect polymorphic transitions.[16]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature and to quantify volatile content (e.g., residual solvent or water).[17][18]

Protocol: DSC/TGA Analysis

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an appropriate aluminum (for DSC) or platinum/ceramic (for TGA) pan.

  • DSC Conditions:

    • Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 250 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • TGA Conditions:

    • Temperature Program: Heat from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset temperature and peak maximum of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition (significant mass loss).

Expected Results

Technique Parameter Expected Outcome
DSC Melting Point A sharp endothermic peak indicating the melting transition.

| TGA | Decomposition | A sharp weight loss step indicating the temperature at which the molecule begins to degrade. Minimal weight loss before this point suggests the absence of solvates or hydrates. |

References

  • Vertex AI Search. (2010).
  • Vertex AI Search. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Henven. (n.d.). Thermal Analysis of Pharmaceuticals.
  • IJCRT.org. (n.d.).
  • Vertex AI Search. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
  • Scholars Research Library. (n.d.).
  • PMC - NIH. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
  • Der Pharma Chemica. (2011).
  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Journal of Chemical Education. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
  • PMC - PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • ACS Omega. (2022).
  • Science Arena Publications. (n.d.).
  • Vertex AI Search. (n.d.).
  • ResearchGate. (2025). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study....
  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) (500 MHz) spectrum of isoxazole....
  • Vertex AI Search. (n.d.). mass spectrometry of oxazoles.
  • ACS Publications. (n.d.). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
  • Oriental Journal of Chemistry. (n.d.).
  • ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
  • ChemicalBook. (n.d.). Isoxazole(288-14-2) 1H NMR spectrum.
  • ResearchGate. (n.d.). IR and NMR spectrum of isoxazole 2k.
  • PMC - NIH. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • Der Pharma Chemica. (n.d.).
  • PubMed Central. (n.d.).

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Application Note & Protocols: Strategic Derivatization of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4] This document provides a comprehensive guide for the strategic derivatization of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate, a promising lead compound. We present a rationale for a focused library synthesis aimed at exploring the structure-activity relationship (SAR) and enhancing biological efficacy. Detailed, field-proven protocols for the synthesis of key intermediates and a representative amide library are provided, alongside a framework for a high-throughput screening cascade to identify and validate bioactive derivatives.

Introduction: The Isoxazole Core in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse therapeutic potential.[3][4] The structural versatility of the isoxazole ring allows for multifaceted interactions with biological targets, making it an attractive scaffold for drug design.[5][6] Marketed drugs such as the antibiotic linezolid and the anticancer agent bleomycin contain isoxazole motifs, underscoring their clinical significance.[2] this compound presents a valuable starting point for a drug discovery program. Its structure contains two key points for chemical modification: the ethyl ester at the 3-position and the 2-methylpropyl (isobutyl) group at the 5-position. Derivatization at these sites allows for a systematic exploration of the chemical space to optimize pharmacological properties.

Caption: Core structure of the lead compound.

Strategic Derivatization: Rationale and Workflow

Our derivatization strategy focuses on the generation of a diverse amide library from the core isoxazole scaffold. This approach is based on the prevalence of amide bonds in pharmaceuticals and their ability to form key hydrogen bond interactions with biological targets. The workflow begins with the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.

Derivatization Workflow

Caption: Overall derivatization and screening workflow.

Causality behind Experimental Choices
  • Hydrolysis of the Ethyl Ester: The conversion of the ethyl ester to a carboxylic acid is the first and most critical step. This transformation provides a versatile functional group for a wide range of coupling chemistries. A simple base-catalyzed hydrolysis is a robust and scalable method for this purpose.

  • Amide Library Synthesis: The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry.[7] By coupling the carboxylic acid intermediate with a diverse set of amines, we can systematically probe the structure-activity relationship. The choice of amines should include a variety of functionalities (e.g., aliphatic, aromatic, heterocyclic) and physicochemical properties to maximize the chemical space explored. The use of reliable coupling reagents like HATU or EDC/DMAP ensures high conversion rates and minimizes side reactions.[][9]

Biological Screening Cascade

A tiered screening approach is recommended to efficiently identify and validate promising compounds. This cascade typically involves a primary high-throughput screen, followed by secondary and selectivity assays for hit confirmation and characterization.

Caption: A typical biological screening cascade.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid

Objective: To hydrolyze the ethyl ester of the starting material to the corresponding carboxylic acid.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the NaOH solution (2.0-3.0 eq) to the flask.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with the HCl solution to a pH of approximately 2-3.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Protocol for Amide Library Synthesis

Objective: To synthesize a library of amides via parallel synthesis from the carboxylic acid intermediate.

Materials:

  • 5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block or individual reaction vials

  • Automated liquid handler or multichannel pipette

  • Inert atmosphere (Nitrogen or Argon)

  • HPLC for purification and analysis

Procedure:

  • In each well of the 96-well reaction block, dispense a solution of 5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • To each well, add a solution of a unique amine (1.1 eq) from the library.

  • Add a solution of HATU (1.2 eq) in anhydrous DMF to each well.

  • Finally, add DIPEA (2.0 eq) to each well.

  • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Monitor the completion of the reactions using LC-MS analysis of a few representative wells.

  • Upon completion, the crude products can be purified using preparative HPLC.

Data Presentation:

Compound IDAmine (R-NH₂)Molecular WeightPurity (%)
Deriv-001Aniline258.30>95
Deriv-002Benzylamine272.33>95
Deriv-003Morpholine254.31>95
............
Protocol 3: Example High-Throughput Screening (HTS) Assay - Kinase Inhibition

Objective: To screen the synthesized amide library for inhibitory activity against a target kinase.

Materials:

  • Synthesized amide library dissolved in DMSO

  • Target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a stock solution of each compound from the library in DMSO (e.g., 10 mM).

  • In a 384-well plate, add the kinase and substrate in the kinase assay buffer.

  • Add the compounds from the library to the wells to achieve the desired final screening concentration (e.g., 10 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.

  • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the controls.

  • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

  • Confirmed hits should be re-tested in dose-response format to determine their IC₅₀ values.

Hypothetical Screening Data and SAR Analysis:

Compound IDR-Group (from Amine)% Inhibition at 10 µMIC₅₀ (µM)
Deriv-001Phenyl658.2
Deriv-0044-Chlorophenyl851.5
Deriv-0054-Methoxyphenyl40>20
Deriv-012Cyclohexyl15>50

From this hypothetical data, a preliminary SAR can be established. For instance, an electron-withdrawing group (Cl) on the phenyl ring enhances activity, while an electron-donating group (OCH₃) decreases it. Aromatic amines appear to be more potent than aliphatic ones.

Conclusion

The strategic derivatization of this compound provides a clear path to generating novel chemical entities with potentially enhanced biological activity. The protocols outlined herein offer a robust framework for the synthesis of a focused amide library and its subsequent evaluation in a high-throughput screening setting. The resulting structure-activity relationship data will be invaluable for guiding further lead optimization efforts in the pursuit of novel therapeutics.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Medicinal Chemistry Perspective of Fused Isoxazole Deriv
  • Structure–activity relationship of isoxazole derivatives.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • A review of isoxazole biological activity and present synthetic techniques.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH.

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Application Notes and Protocols for the In Vitro Characterization of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of a Novel Oxazole Derivative

Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound belonging to the oxazole class of molecules. The oxazole ring is a well-recognized scaffold in medicinal chemistry, known for its presence in numerous compounds with diverse biological activities.[1][2] Derivatives of isoxazole, a closely related structure, have shown potential as anti-inflammatory, antimicrobial, and even modulators of critical signaling pathways such as the Wnt/β-catenin pathway.[1] Given the structural alerts within this compound, a systematic in vitro evaluation is warranted to elucidate its pharmacological profile.

This guide provides a comprehensive suite of application notes and detailed protocols designed for researchers, scientists, and drug development professionals to initiate the characterization of this, or structurally similar, novel chemical entities. The protocols are designed to be self-validating and are grounded in established methodologies to ensure robust and reproducible data generation. We will explore several key areas of potential bioactivity: G-Protein Coupled Receptor (GPCR) modulation, enzymatic inhibition, and antimicrobial efficacy.

Part 1: GPCR Modulation – A Primary Target for Drug Discovery

G-protein-coupled receptors (GPCRs) represent one of the largest families of cell surface receptors and are the targets for approximately one-third of all currently marketed drugs.[3][4] Their involvement in a vast array of physiological processes makes them a prime target for novel small molecules.[5] We will focus on assessing the potential of this compound to modulate GPCR activity via the Gs signaling pathway, which involves the production of the second messenger cyclic AMP (cAMP).[6]

Scientific Rationale

Activation of a Gs-coupled receptor stimulates adenylyl cyclase, which converts ATP to cAMP.[6] This increase in intracellular cAMP can be quantified using various methods, providing a direct measure of receptor activation. Conversely, a compound that inhibits this process in the presence of a known agonist would be identified as an antagonist. This assay provides a holistic view of the cellular response to GPCR activation.[4]

Experimental Workflow: GPCR Activation (cAMP Assay)

GPCR_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay & Detection cluster_analysis Data Analysis p1 Seed HEK293 cells expressing a target Gs-coupled GPCR p2 Incubate for 24 hours to allow attachment p1->p2 t1 Prepare serial dilutions of This compound t2 Add compound to cells (agonist mode) t1->t2 a1 Incubate for 30 minutes t2->a1 t3 Co-incubate with a known agonist (antagonist mode) t3->a1 if antagonist a2 Lyse cells and add cAMP detection reagents a1->a2 a3 Measure signal (e.g., luminescence, FRET) a2->a3 d1 Plot dose-response curve a3->d1 d2 Calculate EC50 (agonist) or IC50 (antagonist) d1->d2 Enzyme_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition E Enzyme ES Enzyme-Substrate Complex EI Enzyme-Inhibitor Complex (Inactive) S Substrate P Product ES->P I Inhibitor (Test Compound)

Caption: Mechanism of direct enzyme inhibition.

Protocol: Generic Kinase Inhibition Assay (Luminescent)

This protocol uses a luminescent assay that quantifies the amount of ATP remaining after a kinase reaction, providing an indirect measure of enzyme activity.

Materials:

  • Purified kinase of interest (e.g., PKA, a common serine/threonine kinase).

  • Kinase substrate peptide.

  • Kinase reaction buffer (containing MgCl2).

  • Test compound: this compound, dissolved in DMSO.

  • ATP.

  • Luminescent kinase assay kit (e.g., Kinase-Glo®).

  • 384-well white, low-volume assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compound in DMSO.

    • Transfer a small volume (e.g., 50 nL) of the diluted compound to the assay plate.

  • Enzyme/Substrate Addition:

    • Prepare a master mix containing the kinase and its specific substrate in the reaction buffer.

    • Add 5 µL of this mix to each well of the assay plate.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction:

    • Prepare a solution of ATP in the reaction buffer at a concentration close to its Km for the kinase.

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the luminescent detection reagent to each well. This reagent will stop the kinase reaction and measure the remaining ATP.

    • Incubate for 10 minutes at room temperature.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Normalize the data using "no enzyme" (100% inhibition) and "vehicle control" (0% inhibition) wells.

    • Plot the percent inhibition against the log of the compound concentration and fit with a four-parameter logistic equation to determine the IC50.

Parameter Value Interpretation
IC50 < 1 µMPotent Inhibitor
IC50 1 - 10 µMModerate Inhibitor
IC50 > 10 µMWeak or Inactive

Part 3: Antimicrobial Susceptibility Testing

The isoxazole scaffold is present in several known antimicrobial agents. [1][7]Therefore, assessing the antibacterial activity of a novel derivative is a logical step.

Scientific Rationale

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [1]This is a standard in vitro method to quantify the potency of an antibacterial compound.

Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compound: this compound, dissolved in DMSO.

  • Reference antibiotic (e.g., Penicillin for S. aureus, Gentamicin for E. coli).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader (600 nm).

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend in saline to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Compound Plating:

    • In a 96-well plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the test compound stock (e.g., at 256 µg/mL) to the first column.

    • Perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next. Discard the final 100 µL from the last dilution column.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well. This brings the final volume to 200 µL and halves the compound concentrations.

  • Incubation:

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Optionally, read the optical density at 600 nm. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.

Bacterial Strain Expected MIC Range (µg/mL)
S. aureus (Gram-positive)Reportable Value
E. coli (Gram-negative)Reportable Value

Conclusion

This document provides a foundational framework for the initial in vitro characterization of this compound. The described protocols for GPCR modulation, enzyme inhibition, and antimicrobial activity are robust, widely used in the drug discovery field, and will generate the critical data needed to guide further investigation into the mechanism of action and therapeutic potential of this novel compound. It is imperative to include appropriate positive and negative controls in every assay to ensure data integrity and to interpret the results within the context of these controls.

References

  • Zhang, R., & Xie, X. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed Central. Available from: [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available from: [Link]

  • Luo, J., et al. (n.d.). Recent progress in assays for GPCR drug discovery. [Source not further specified]. Available from: [Link]

  • Marin Biologic Laboratories. (2024). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Available from: [Link]

  • Reaction Biology. GPCR Assay Services. Available from: [Link]

  • Methods in Enzymology. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Available from: [Link]

  • JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Available from: [Link]

  • XenoTech. (2023). ADME 101 In Vitro Enzyme Induction Studies Overview. YouTube. Available from: [Link]

  • ACS Medicinal Chemistry Letters. (2023). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link]

  • ResearchGate. (2017). Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. Available from: [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available from: [Link]

  • PubChem. 5-Ethyl-1,2-oxazole-3-carboxylic acid. Available from: [Link]

  • PubChem. Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate. Available from: [Link]

Sources

"Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate" as a scaffold for combinatorial chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for the Utilization of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1][2] The inherent modularity of the isoxazole core makes it an ideal starting point for the construction of large, diverse chemical libraries for high-throughput screening and lead optimization. This guide provides a comprehensive overview and detailed protocols for the use of This compound as a versatile scaffold for combinatorial chemistry, enabling the rapid generation of novel chemical entities with therapeutic potential.

Strategic Overview: From Scaffold to Library

The central strategy of this application note revolves around the chemical elaboration of the this compound scaffold at the C3 position. The workflow is designed to be robust, efficient, and amenable to both solution-phase and solid-phase synthesis, allowing for the generation of a diverse library of isoxazole-3-carboxamides.

G cluster_0 Scaffold Synthesis cluster_1 Core Modification cluster_2 Library Generation cluster_3 Biological Evaluation Scaffold This compound Hydrolysis Hydrolysis Scaffold->Hydrolysis Carboxylic_Acid 5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Library Diverse Isoxazole-3-Carboxamide Library Amide_Coupling->Library Screening High-Throughput Screening Library->Screening Hit_Identification Hit Identification Screening->Hit_Identification G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid Isoxazole-3-COOH EDC_HOBt EDC / HOBt Carboxylic_Acid->EDC_HOBt Activated_Ester Activated Ester Intermediate EDC_HOBt->Activated_Ester Amine R-NH2 Activated_Ester->Amine Amide Isoxazole-3-CONH-R Amine->Amide

Sources

Application Notes & Protocols: High-Throughput Screening for Novel Bioactive Analogs of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document provides a comprehensive guide to developing and implementing high-throughput screening (HTS) campaigns for analogs of "Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate." While specific biological targets for this exact molecule are not yet defined in public literature, the known activities of structurally related isoxazoles allow for the rational design of robust screening protocols.[1][2] This guide details two primary screening strategies—a biochemical assay targeting enzymatic activity and a cell-based phenotypic assay—complete with step-by-step protocols, data analysis workflows, and validation metrics. Our objective is to provide researchers with a field-proven framework to efficiently identify and validate novel bioactive molecules derived from this promising chemical scaffold.

Introduction: The Isoxazole Scaffold as a Target for Drug Discovery

The isoxazole ring is a five-membered heterocycle that is a cornerstone in the synthesis of complex molecules for various therapeutic applications.[1] Its stability and capacity for diverse chemical modifications make it an ideal starting point for generating chemical libraries for structure-activity relationship (SAR) studies.[1] Analogs of the parent compound, Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate, have shown potential as anti-inflammatory and antimicrobial agents, suggesting that derivatives of this compound could modulate similar biological pathways.[1]

High-throughput screening (HTS) is the gold standard for rapidly evaluating large compound libraries to identify "hit" compounds that favorably modulate a biological readout.[4] This process involves miniaturized and automated assays, enabling the testing of thousands to millions of compounds.[5][6] The key to a successful HTS campaign lies in the development of a robust, reproducible, and biologically relevant assay.

This guide will focus on two HTS approaches:

  • Biochemical (Enzyme-Based) Screening: Targeting a key enzyme in an inflammatory pathway, such as a protease or kinase. This approach is highly specific and useful for identifying direct inhibitors.

  • Cell-Based (Phenotypic) Screening: Assessing the overall effect of compounds on cell viability or a specific cellular phenotype, such as microbial growth inhibition. This method offers insights into a compound's activity in a more complex biological context.[7]

Foundational Principles of a Robust HTS Campaign

Before delving into specific protocols, it is crucial to understand the principles that ensure the scientific integrity and trustworthiness of HTS data.

Assay Selection and Development

The choice of assay technology is paramount and depends on the biological question being addressed. Common HTS-compatible formats include:

  • Fluorescence-Based Assays: Highly sensitive and versatile, with various readout modes like total intensity, fluorescence polarization (FP), and Förster resonance energy transfer (FRET).[8][9][10]

  • Luminescence-Based Assays: Known for their high sensitivity, broad dynamic range, and robustness against compound interference.[11][12][13] These assays often measure ATP levels as an indicator of cell viability or are used in reporter gene applications.[7][11][12]

Statistical Validation: The Z'-Factor

A critical step in assay development is statistical validation to ensure the assay can reliably distinguish between active and inactive compounds. The Z'-factor is a widely accepted statistical parameter for this purpose.[14][15][16]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:



Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between positive and negative controls. Highly suitable for HTS.[15][17]
0 to 0.5MarginalMinimal separation; may be acceptable but requires careful data analysis.[15][17]
< 0PoorOverlapping controls; assay is unsuitable for screening.[15][17]

A consistent Z'-factor greater than 0.5 during pilot screens and dry runs is a prerequisite for proceeding with a full-scale HTS campaign.[18]

Data Analysis and Hit Identification Workflow

A structured data analysis pipeline is essential for processing the large datasets generated from HTS.[4] This workflow typically involves data normalization, quality control, and hit identification based on predefined criteria (e.g., activity greater than three standard deviations from the mean of the negative controls).[4][18]

Caption: High-Throughput Screening Workflow.

Protocol 1: Biochemical Screening for Protease Inhibitors

This protocol describes a fluorescence-based assay to identify inhibitors of a model protease, which serves as a surrogate for enzymes involved in inflammatory processes.

Principle

The assay utilizes a fluorogenic substrate that is cleaved by the protease, releasing a fluorescent molecule. Active inhibitors will prevent this cleavage, resulting in a low fluorescence signal.

Materials and Reagents
  • Compound Library: Analogs of this compound dissolved in 100% DMSO.

  • Enzyme: Purified recombinant protease (e.g., Caspase-3, Cathepsin S).

  • Substrate: Fluorogenic peptide substrate specific to the chosen protease.

  • Assay Buffer: Optimized for enzyme activity (e.g., Tris-HCl, pH 7.5, with necessary co-factors).

  • Positive Control: Known inhibitor of the target protease.

  • Negative Control: Assay buffer with 1% DMSO.

  • Plates: 384-well, black, flat-bottom microplates.

  • Instrumentation: Automated liquid handler and a fluorescence plate reader.

Detailed Experimental Protocol
  • Compound Plating:

    • Using an automated liquid handler, add 200 nL of each compound from the library to the designated wells of a 384-well plate.

    • Add 200 nL of the positive control inhibitor to the positive control wells.

    • Add 200 nL of 100% DMSO to the negative control wells.

  • Enzyme Addition:

    • Prepare a working solution of the protease in assay buffer.

    • Dispense 10 µL of the enzyme solution into all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to these wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well is 20.2 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

Data Analysis and Hit Criteria
  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive_Control) / (Mean_Signal_Negative_Control - Mean_Signal_Positive_Control))

  • Hit Selection:

    • Identify primary hits as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based Antimicrobial Screening

This protocol outlines a luminescence-based assay to screen for compounds that inhibit the growth of a model bacterium (e.g., Staphylococcus aureus).

Principle

Bacterial viability is assessed by measuring the intracellular ATP levels using a luciferase-based reagent. A decrease in luminescence indicates bacterial cell death or growth inhibition. This is a common method for assessing cell viability in HTS.[7]

Materials and Reagents
  • Compound Library: As described in Protocol 1.

  • Bacterial Strain: e.g., Staphylococcus aureus.

  • Growth Medium: Tryptic Soy Broth (TSB) or other suitable medium.

  • Positive Control: A known antibiotic (e.g., Penicillin).

  • Negative Control: Growth medium with 1% DMSO.

  • Viability Reagent: Commercially available ATP-based luminescence reagent (e.g., BacTiter-Glo™).

  • Plates: 384-well, white, flat-bottom microplates.

  • Instrumentation: Automated liquid handler and a luminescence plate reader.

Detailed Experimental Protocol
  • Compound Plating:

    • Dispense 200 nL of compounds, positive controls, and negative controls into the appropriate wells of a 384-well plate as described previously.

  • Bacterial Inoculation:

    • Grow an overnight culture of the bacteria.

    • Dilute the culture in fresh growth medium to a starting optical density (OD600) of ~0.05.

    • Dispense 20 µL of the bacterial suspension into each well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours with shaking.

  • Viability Measurement:

    • Equilibrate the plates and the viability reagent to room temperature.

    • Add 20 µL of the viability reagent to each well.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 15 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Hit Criteria
  • Calculate Percent Growth Inhibition:

    • Percent Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive_Control) / (Mean_Signal_Negative_Control - Mean_Signal_Positive_Control))

  • Hit Selection:

    • Primary hits are compounds showing significant growth inhibition (e.g., >80%).

Hit Confirmation and Counter-Screening

Primary hits from any HTS campaign require further validation to confirm their activity and rule out assay interference.

Dose-Response Analysis

Confirmed hits should be re-tested over a range of concentrations (typically an 8- to 10-point dilution series) to determine their potency (IC50 or EC50). This is a crucial step for establishing a preliminary SAR.[19]

Counter-Screens for False Positives

It is essential to perform counter-screens to identify compounds that interfere with the assay technology rather than the biological target.[20][21][22] Common interference mechanisms include:

  • Compound Auto-fluorescence: Compounds that fluoresce at the same wavelength as the assay signal can produce false positive or negative results.[20]

  • Luciferase Inhibition: Some compounds can directly inhibit the luciferase enzyme used in luminescence-based assays, leading to a false signal of cytotoxicity.[20][23]

  • Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.[20]

A simple counter-screen for the protease assay would involve running the assay in the absence of the enzyme to identify fluorescent compounds. For the antimicrobial assay, a counter-screen could test for direct inhibition of the luciferase enzyme.

Hit_Validation_Process Primary_Hits Primary Hits from HTS Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Primary_Hits->Dose_Response Interference_Assays Counter-Screens (Assay Interference Testing) Dose_Response->Interference_Assays If Confirmed Confirmed_Actives Confirmed Actives Interference_Assays->Confirmed_Actives If Clean

Caption: Hit Validation and Triage Workflow.

Conclusion

The protocols and workflows detailed in this guide provide a robust framework for conducting high-throughput screening of "this compound" analogs. By employing rigorous assay validation, systematic data analysis, and thorough hit confirmation, researchers can efficiently identify novel bioactive compounds from this promising chemical class. The flexibility of the described biochemical and cell-based approaches allows for adaptation to a wide range of biological targets, paving the way for the discovery of new therapeutic leads.

References

  • A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Available at: [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. ASSAY and Drug Development Technologies, 5(1), 127-136. Available at: [Link]

  • Wang, B., et al. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry, 91(1), 21-41. Available at: [Link]

  • Wang, B., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC, NIH. Available at: [Link]

  • Zhang, Y. Q., & Li, Y. (2013). Fluorescence-based assays. Methods in molecular biology (Clifton, N.J.), 928, 1-13. Available at: [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 6(1), 17-32. Available at: [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Sui, Y. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 36(10), 3167-3173. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • Haj-Yahya, M., et al. (2012). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of chemical information and modeling, 52(1), 117-124. Available at: [Link]

  • Gedeck, P., et al. (2001). Comprehensive Analysis of High-Throughput Screening Data. Proceedings of SPIE, 4266. Available at: [Link]

  • Hall, M. D., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert opinion on drug discovery, 17(12), 1369-1382. Available at: [Link]

  • On HTS: Z-factor. (2023). On HTS. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. Available at: [Link]

  • Z-factor. Wikipedia. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (2019). Chemistry-A European Journal, 25(58), 13391-13399. Available at: [Link]

  • Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (2019). PubMed. Available at: [Link]

  • What is High-Throughput Screening (HTS)? (2024). LabKey. Available at: [Link]

  • Luminescent Assay Kits. BPS Bioscience. Available at: [Link]

  • Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (2019). ResearchGate. Available at: [Link]

  • HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. (2016). Drug Target Review. Available at: [Link]

  • HTS Assay Validation. (2012). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. (2015). Acta Pharmacologica Sinica, 36(1), 135-140. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2018). PubMed. Available at: [Link]

  • Luminescence Assays: Types, Mechanism & Applications. Danaher Life Sciences. Available at: [Link]

  • High-Throughput Screening by Nuclear Magnetic Resonance (HTS by NMR) for the Identification of PPIs Antagonists. (2015). Molecules, 20(10), 18368-18382. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. NCBI. Available at: [Link]

  • High-Throughput Screening Assays. Assay Genie. Available at: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2014). ResearchGate. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). Molecules, 29(10), 2269. Available at: [Link]

  • New assay technologies for high-throughput screening. (1998). Current Opinion in Chemical Biology, 2(3), 397-403. Available at: [Link]

  • High-throughput screening assays for the identification of chemical probes. (2012). Nature Reviews Drug Discovery, 11(8), 609-625. Available at: [Link]

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  • Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. (2025). ResearchGate. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(21), 7566. Available at: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2021). Molecules, 26(23), 7354. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis of ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis and to provide actionable strategies for yield improvement. Our approach is grounded in mechanistic principles and validated through empirical data.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant and reliable methods for synthesizing the target isoxazole:

  • [3+2] Cycloaddition (Huisgen Cycloaddition): This is a classic and highly effective method involving the reaction of an in-situ generated nitrile oxide with an alkyne. For this specific molecule, the reaction would be between ethyl propiolate and 3-methylbutan-1-one oxime, which is oxidized to the corresponding nitrile oxide.

  • Condensation of a β-Dicarbonyl Compound with Hydroxylamine: This route involves the reaction of a β-ketoester, specifically ethyl 4-methyl-2-oxohexanoate, with hydroxylamine hydrochloride. The initial condensation forms an oxime intermediate, which then undergoes cyclization to the isoxazole ring.

While both routes are viable, the choice often depends on the availability and stability of the starting materials, as well as the desired scale of the reaction.

Q2: My overall yield is consistently low (<40%). What are the most likely causes?

Low yields in this synthesis are common and can typically be attributed to one or more of the following factors:

  • Purity of Starting Materials: The presence of impurities in the ethyl propiolate, 3-methylbutanal, or the β-ketoester can lead to significant side reactions.

  • Inefficient Nitrile Oxide Formation (for [3+2] cycloaddition): The in-situ generation of the nitrile oxide from the oxime is a critical step. Incomplete conversion or decomposition of the nitrile oxide before it can react with the alkyne is a major source of yield loss.

  • Side Reactions: The formation of furoxans (dimers of nitrile oxides) can compete with the desired cycloaddition, especially at higher concentrations.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be carefully optimized.

  • Work-up and Purification Losses: The product may be lost during extraction or purification steps, especially if emulsions form or if the product is volatile.

Troubleshooting Guide: Low Yield and Impurity Formation

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Problem 1: Low Conversion of Starting Materials

Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting materials.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature:

    • Explanation: The reaction kinetics may be slower than anticipated.

    • Solution: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 2 hours). If the reaction stalls, consider increasing the temperature in small increments (5-10 °C) or extending the reaction time. Be cautious, as excessive heat can lead to decomposition.

  • Inadequate Mixing:

    • Explanation: In heterogeneous reaction mixtures, poor mixing can lead to localized concentration gradients and incomplete reactions.

    • Solution: Ensure vigorous stirring throughout the reaction. For larger scale reactions, consider using an overhead stirrer.

  • Catalyst Deactivation (if applicable):

    • Explanation: If a catalyst is used (e.g., a base for the condensation reaction), it may be deactivated by acidic impurities in the starting materials or solvent.

    • Solution: Use freshly purified, anhydrous solvents and high-purity starting materials. Consider adding the catalyst in portions throughout the reaction.

Problem 2: Formation of Significant Side Products

Symptoms: Multiple spots are observed on the TLC plate, or GC-MS analysis reveals several impurities with molecular weights different from the desired product.

Possible Causes & Solutions:

  • Furoxan Dimerization (in [3+2] Cycloaddition):

    • Explanation: The nitrile oxide intermediate can dimerize to form a stable furoxan, which is a common side product in [3+2] cycloaddition reactions. This is particularly problematic at high concentrations of the nitrile oxide.

    • Solution: Employ a slow-addition strategy for the oxidant (e.g., NCS or bleach) used to generate the nitrile oxide. This maintains a low steady-state concentration of the nitrile oxide, favoring the intermolecular reaction with the alkyne over dimerization.

  • Formation of Regioisomers:

    • Explanation: The reaction of an unsymmetrical alkyne with a nitrile oxide can potentially yield two regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles).

    • Solution: Fortunately, the reaction of ethyl propiolate with a nitrile oxide is generally highly regioselective, favoring the formation of the 3-carboxylate-5-substituted isoxazole due to electronic factors. If regioisomers are detected, confirm their structure by NMR spectroscopy. Their formation is often minimal but can be influenced by the solvent polarity.

  • Incomplete Cyclization (in Condensation Route):

    • Explanation: The intermediate oxime formed from the reaction of the β-ketoester and hydroxylamine may not fully cyclize to the isoxazole.

    • Solution: Ensure the reaction is heated for a sufficient amount of time after the initial condensation. The cyclization step is often promoted by acidic or basic conditions. A small amount of acid (e.g., acetic acid) can be added to facilitate the ring closure.

      Caption: Key steps in the condensation route to the isoxazole.

Optimized Experimental Protocols

The following protocols are provided as a starting point. It is crucial to monitor the reaction and make adjustments as needed based on the specific laboratory conditions and purity of the reagents.

Protocol 1: [3+2] Cycloaddition Route

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-Methylbutanal86.13100.86 g (1.0 mL)
Hydroxylamine HCl69.49110.76 g
Ethyl Propiolate98.09100.98 g (1.0 mL)
N-Chlorosuccinimide (NCS)133.45111.47 g
Triethylamine (TEA)101.19121.21 g (1.67 mL)
Dichloromethane (DCM)--50 mL

Procedure:

  • Oxime Formation: To a solution of 3-methylbutanal (10 mmol) and hydroxylamine hydrochloride (11 mmol) in ethanol (20 mL), add pyridine (12 mmol) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours until TLC indicates complete consumption of the aldehyde. Remove the solvent under reduced pressure. The crude oxime can be used directly in the next step.

  • In-situ Nitrile Oxide Generation and Cycloaddition:

    • Dissolve the crude oxime and ethyl propiolate (10 mmol) in DCM (30 mL).

    • Add triethylamine (12 mmol).

    • To this stirring solution, add a solution of NCS (11 mmol) in DCM (20 mL) dropwise over 1 hour at room temperature. The use of a syringe pump is highly recommended for a consistent addition rate.

    • Stir the reaction mixture for an additional 4-6 hours at room temperature. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).

  • Work-up and Purification:

    • Quench the reaction with water (50 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: β-Ketoester Condensation Route

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 4-methyl-2-oxohexanoate172.21101.72 g
Hydroxylamine HCl69.49120.83 g
Sodium Acetate82.03151.23 g
Ethanol--40 mL
Acetic Acid--1 mL

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-methyl-2-oxohexanoate (10 mmol), hydroxylamine hydrochloride (12 mmol), and sodium acetate (15 mmol) in ethanol (40 mL).

  • Condensation and Cyclization:

    • Add glacial acetic acid (1 mL).

    • Heat the mixture to reflux (approximately 80 °C) for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water (50 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

References

  • K.B.G. Torssell, "Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis," 2nd ed., Wiley-VCH, 1988. [Link]

  • A. Padwa, "1,3-Dipolar Cycloaddition Chemistry," Vol. 1, Wiley-Interscience, 1984. [Link]

Technical Support Center: Purification of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate (also known as Ethyl 5-isobutyl-1,2-oxazole-3-carboxylate). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. As a key building block in the synthesis of more complex molecules, achieving high purity is critical for downstream applications.[1]

This guide provides in-depth, experience-based solutions to common purification challenges, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes and how do they impact purification?

A1: The most prevalent method for synthesizing this class of isoxazole is the cyclocondensation reaction between a β-ketoester (in this case, ethyl 5-methyl-2,4-dioxohexanoate) and hydroxylamine hydrochloride.[2][3] This reaction, while effective, is often not perfectly regioselective and can generate a mixture of products and unreacted starting materials, which constitute the primary purification challenge.[3]

Common Synthesis Impurities:

  • Unreacted β-ketoester: The starting ethyl 5-methyl-2,4-dioxohexanoate.

  • Regioisomer: Ethyl 3-(2-methylpropyl)-1,2-oxazole-5-carboxylate. This is often the most difficult impurity to remove due to its similar polarity and molecular weight.

  • Hydroxylamine: Excess hydroxylamine and its salts.

  • Side-products: Minor by-products such as oximes or furoxans can sometimes form under certain reaction conditions.[2]

Q2: What is the expected physical state of pure this compound?

A2: Based on structurally similar compounds like Ethyl isoxazole-3-carboxylate, the final purified product is typically a liquid, often described as a light yellow oil at room temperature.[1] If your final product is a solid, it may indicate the presence of significant salt impurities or the undesired regioisomer, which may have different physical properties.

Q3: My isoxazole seems to be degrading during workup or purification. What could be the cause?

A3: The isoxazole ring, specifically the N-O bond, can be sensitive to certain conditions.[2] Degradation is often observed under:

  • Strongly Basic Conditions: Ring-opening can occur with strong bases like sodium hydroxide, especially with heating.[2]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond, leading to the formation of enaminones.[2][4]

  • Certain Transition Metals: Some metals can catalyze the cleavage of the N-O bond.[2]

  • Photochemical Conditions: Prolonged exposure to UV light can cause rearrangements.[2][5]

It is recommended to use mild bases (e.g., NaHCO₃, Et₃N) during aqueous workup and to avoid unnecessarily harsh conditions.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during the purification workflow.

Problem: My TLC analysis shows two or more spots that are very close together.

Cause & Troubleshooting: This is the classic sign of a mixture of regioisomers: your desired this compound and the isomeric Ethyl 3-(2-methylpropyl)-1,2-oxazole-5-carboxylate. Their structural similarity results in very close retention factors (Rƒ) on a TLC plate.

Solution Workflow:

G cluster_0 TLC TLC Shows Poor Separation (Close Spots) Optimize Optimize TLC Solvent System TLC->Optimize Goal: Maximize ΔRƒ Column Perform Column Chromatography Optimize->Column Apply Optimized System Analyze Analyze Fractions Carefully Column->Analyze Combine Pure Fractions

Caption: Workflow for separating closely-eluting isomers.

Step-by-Step Protocol: Column Chromatography Optimization

  • Systematic Solvent Screening: The key to separation is finding a solvent system that maximizes the difference in Rƒ (ΔRƒ). Do not rely on a single solvent system. Test various combinations using TLC.[2]

  • Start with Standard Systems: Begin with gradients of Hexane/Ethyl Acetate (EtOAc) or Dichloromethane (DCM)/Methanol (MeOH).

  • Employ Alternative Solvents: If standard systems fail, explore other options. Sometimes a ternary mixture (e.g., Hexane/DCM/EtOAc) or using a less common solvent like methyl tert-butyl ether (MTBE) can provide the necessary selectivity.

  • Consider Different Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (neutral, basic, or acidic) or reverse-phase silica for challenging separations.[2]

  • Run a Long Column: Use a higher length-to-diameter ratio for your column (e.g., >20:1) and apply slow, careful loading and elution (flash chromatography) to improve resolution.

Solvent System (v/v) Typical Rƒ Range (Product) Notes & Recommendations
90:10 Hexane:EtOAc0.3 - 0.4Good starting point. Adjust ratio to get target Rƒ ~0.35.
85:15 Hexane:MTBE0.3 - 0.45MTBE can offer different selectivity compared to EtOAc.
98:2 DCM:MeOH0.25 - 0.4Useful for more polar impurities, but may reduce isomer separation.
95:4:1 Hexane:DCM:EtOAcVariableTernary systems can sometimes "pull apart" spots that co-elute in binary systems.
Problem: My product is an oil and refuses to crystallize, even at low temperatures.

Cause & Troubleshooting: As the target compound is likely an oil, this is expected. However, if you are attempting to crystallize it to remove an impurity that is also an oil, this can be very difficult. Crystallization is most effective when the desired product is a solid and the impurity is an oil, or vice versa.[2]

Solutions:

  • Confirm Purity: Before attempting crystallization, ensure the material is reasonably pure (>90%) via NMR or LC-MS. Attempting to crystallize a complex mixture is often futile.

  • High-Vacuum Distillation: For thermally stable, non-volatile impurities, short-path distillation under high vacuum can be an excellent, scalable purification method for liquid products.

  • Preparative HPLC/SFC: For extremely difficult separations of isomers or other closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.[2] SFC, in particular, can be highly effective for isomer separations.[6]

  • Chemical Derivatization (Advanced): In some cases, it may be possible to selectively react one isomer to form a derivative that is easier to separate (e.g., via crystallization). The pure isomer is then regenerated. This is a less common but powerful technique.[2]

Problem: My final product yield is very low after chromatography.

Cause & Troubleshooting: Low yield can result from several factors, from an incomplete reaction to losses during the purification process.

G cluster_0 LowYield Low Post-Purification Yield CheckCrude Analyze Crude Reaction Mixture (1H NMR with internal standard) LowYield->CheckCrude WorkupLoss Check Aqueous Layer pH & Re-extract CheckCrude->WorkupLoss High Conversion IncompleteRxn Optimize Reaction (Time, Temp, Reagents) CheckCrude->IncompleteRxn Low Conversion ColumnLoss Product Streaking on Column? (Use more polar flush) WorkupLoss->ColumnLoss Still Low Yield

Caption: Troubleshooting workflow for low product yield.

Actionable Steps:

  • Quantify Crude Yield: Before purification, take a small, representative sample of your crude mixture. Analyze it by ¹H NMR using an internal standard (e.g., dimethyl sulfone) to accurately determine the yield of the reaction itself. This will tell you if the problem is the reaction or the purification.

  • Review Workup Procedure: Ensure the pH of the aqueous layer during extraction is appropriate. Isoxazoles can have some basicity and may partition into an acidic aqueous layer. Neutralize carefully with sodium bicarbonate before extracting with your organic solvent. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

  • Check for Product on Silica: If you suspect your product is sticking to the silica gel column, flush the column with a much more polar solvent (e.g., 10% MeOH in DCM) after you've collected your main fractions and check these flushes by TLC. If product is present, you may need to add a small amount of a modifier like triethylamine to your chromatography solvent system to prevent streaking.[2]

By systematically addressing these common challenges with proven methodologies, researchers can significantly improve the purity and yield of this compound, ensuring the quality required for successful drug discovery and development programs.

References
  • Fotsing, J. R., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1508, 83-91. doi: 10.1016/j.chroma.2017.05.028. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ChemRxiv. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • Rosa, G. P., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(5), 2499-2509. doi: 10.1039/c7ra13343j. Retrieved from [Link]

  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 13(10), 329. doi: 10.3390/ph13100329. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-1,2-oxazole-3-carboxylic acid. Retrieved from [Link]

  • Kauhanka, U. M., & Kauhanka, M. M. (2006). Synthesis of new liquid crystalline isoxazole-, pyrazole- and 2-isoxazoline-containing compounds. Liquid Crystals, 33(1), 1-6. Retrieved from [Link]

  • Google Patents. (n.d.). CN116283810A - A kind of preparation method of isoxazole compound.
  • Lechel, T., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1629. doi: 10.3390/molecules25071629. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Sieroń, L., et al. (2017). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 13, 2378-2387. doi: 10.3762/bjoc.13.234. Retrieved from [Link]

  • University of Bath. (n.d.). 3,5-Isoxazoles from α-bromo pentafluorophenyl vinylsulfonates: Synthesis of sulfonates and sulfonamides. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of New 5-Mercapto-1,3-oxazole Derivatives on the Basis of 2-Acylamino-3,3-dichloroacrylonitriles and Their Analogs. Retrieved from [Link]

  • Gunic, E., et al. (2019). Chemical ribosylation of 5-substituted 1,2,4-triazole-3-carboxylates. Nucleosides, Nucleotides & Nucleic Acids, 38(8), 550-566. doi: 10.1080/15257770.2019.1576881. Retrieved from [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for the synthesis of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered during this specific synthetic transformation. Our goal is to equip you with the necessary insights to diagnose and resolve common experimental challenges, ensuring a successful and reproducible outcome.

Section 1: Reaction Overview & Key Challenges

The most common and direct route to synthesizing this compound involves the condensation cyclization of a β-ketoester, specifically Ethyl 2,4-dioxo-6-methylheptanoate , with hydroxylamine (NH₂OH).[1][2] This reaction, a variation of the Claisen isoxazole synthesis, is valued for its atom economy but presents significant challenges related to regioselectivity and byproduct formation.

The primary challenge stems from the unsymmetrical nature of the 1,3-dicarbonyl starting material. Hydroxylamine's nitrogen can act as a nucleophile, attacking either of the two carbonyl carbons, leading to two potential regioisomers.[1][3] Controlling the reaction conditions, particularly pH, is paramount to selectively forming the desired 5-substituted isoxazole over the undesired 3-substituted isomer.[3][4][5]

Reaction_Scheme cluster_reactants SM1 Ethyl 2,4-dioxo-6-methylheptanoate plus1 + node_invisible SM1->node_invisible SM2 Hydroxylamine (NH₂OH·HCl) SM2->node_invisible Product This compound (Desired Product) SideProduct Ethyl 3-(2-methylpropyl)-5-oxo-2,5-dihydro-1,2-oxazole-4-carboxylate (Regioisomeric Side Product) node_invisible->Product pH Control (e.g., Acidic) node_invisible->SideProduct (e.g., Neutral/Basic)

Figure 1: General synthesis showing desired product and potential regioisomer.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues reported by researchers.

Question 1: My reaction yield is very low or I'm not forming any product. What are the likely causes?

Answer: Low or no yield can be traced back to several factors, from starting material integrity to suboptimal reaction conditions. A systematic troubleshooting approach is essential.[3]

A. Starting Material Integrity:

  • β-Ketoester (Ethyl 2,4-dioxo-6-methylheptanoate): This starting material is susceptible to degradation. It exists in a keto-enol tautomeric equilibrium which can be influenced by storage conditions.[3] Verify its purity by ¹H NMR before use. Impurities from its own synthesis can also inhibit the reaction.

  • Hydroxylamine: Use a high-quality grade of hydroxylamine hydrochloride (NH₂OH·HCl). It is more stable than the free base. Ensure it is dry and has been stored properly.

B. Reaction Conditions:

  • Temperature: While some protocols suggest reflux, the initial condensation can often be performed at room temperature or slightly elevated temperatures (40-60°C). Overheating can lead to decomposition of intermediates and starting materials.

  • Reaction Time: This reaction is typically not instantaneous. We recommend monitoring the reaction's progress every 2-4 hours using Thin-Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the starting β-ketoester has been consumed.

  • Solvent: Ethanol is the most commonly used solvent and generally provides good results. Ensure you are using anhydrous ethanol, as excess water can interfere with the condensation.

Troubleshooting_Low_Yield Start Problem: Low or No Yield Check_SM Step 1: Verify Starting Material Purity Start->Check_SM Check_Cond Step 2: Evaluate Reaction Conditions Check_SM->Check_Cond Cond_Details Cond_Details Check_SM->Cond_Details ¹H NMR for β-ketoester Use fresh NH₂OH·HCl Check_pH Step 3: Confirm pH of the Medium Check_Cond->Check_pH Temp_Details Temp_Details Check_Cond->Temp_Details Temperature too high/low? Reaction time sufficient? Solution Systematically Optimize & Monitor Check_pH->Solution pH_Details pH_Details Check_pH->pH_Details Is pH optimal for cyclization?

Figure 2: Workflow for troubleshooting low reaction yields.
Question 2: My NMR analysis shows a mixture of products. How can I isolate the desired isomer?

Answer: The formation of a regioisomeric mixture is the most prevalent issue in this synthesis.[3] The two carbonyl groups of the β-ketoester have different electronic and steric environments, leading to competitive attack by hydroxylamine.

A. Understanding the Regioisomers:

  • Desired Product: this compound. Formed from the initial attack at the C4 carbonyl (the ketone).

  • Side Product: Ethyl 3-(2-methylpropyl)-5-oxo-2,5-dihydro-1,2-oxazole-4-carboxylate or its tautomer, Ethyl 3-(2-methylpropyl)-5-hydroxy-1,2-oxazole-4-carboxylate. Formed from the initial attack at the C2 carbonyl (part of the keto-ester).

B. Controlling Regioselectivity:

  • pH is the most critical factor. The reaction mechanism and product distribution are highly pH-dependent.[1]

    • Acidic Conditions (pH 4-5): Generally favor the formation of the desired 5-substituted isoxazole. Protonation of the carbonyls can influence their relative electrophilicity.

    • Neutral to Basic Conditions (pH > 7): Often lead to the formation of the isomeric isoxazolin-5-one.[1][5]

  • Recommended Strategy: Perform small-scale trial reactions across a pH range (e.g., 4.0, 5.5, 7.0) using a buffer or by careful addition of a base like sodium acetate or pyridine to a solution of hydroxylamine hydrochloride.[2] Analyze the crude product ratio by LC-MS or ¹H NMR to identify the optimal pH.

C. Purification:

  • If a mixture is unavoidable, the isomers can often be separated by column chromatography.[3]

  • They typically have slightly different polarities. Use a graded elution system (e.g., starting with 5% Ethyl Acetate in Hexane and gradually increasing the polarity) to achieve the best separation. Monitor fractions carefully by TLC.

Question 3: My final product is unstable and decomposes during workup or purification. What can I do?

Answer: The isoxazole ring itself is generally stable, but it can be sensitive to certain conditions, leading to ring-opening.[3]

  • Strongly Basic Conditions: Avoid using strong bases like NaOH or KOH during the aqueous workup, especially with heating. The N-O bond can be cleaved under these conditions.[3] Use a milder base like sodium bicarbonate (NaHCO₃) for neutralization.

  • Reductive Conditions: The N-O bond is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd-C).[3][6] If you are removing a protecting group elsewhere in the molecule, be aware of this potential side reaction.

  • Purification: Avoid prolonged exposure to silica gel if you observe degradation on the column. If this is an issue, you can switch to a less acidic stationary phase like alumina or try to purify by recrystallization.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a recommended starting point. Optimization may be required.

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add Ethyl 2,4-dioxo-6-methylheptanoate (1.0 eq, e.g., 2.0 g, 10 mmol) and anhydrous ethanol (40 mL).

    • In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq, 0.83 g, 12 mmol) and sodium acetate (1.2 eq, 0.98 g, 12 mmol) in a minimal amount of water (~5 mL) to act as a buffer and base.

  • Reaction Execution:

    • Add the hydroxylamine/acetate solution to the stirred solution of the β-ketoester at room temperature.

    • Heat the reaction mixture to 50-60°C and stir.

    • Monitor the reaction progress by TLC (20% EtOAc/Hexane). The reaction is typically complete in 6-12 hours.

  • Workup:

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add deionized water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 25%) as the eluent.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield the final product as a clear oil or low-melting solid.

Table 1: Comparative Analytical Data

This table provides expected analytical data to help distinguish the desired product from the main regioisomeric side product.

FeatureDesired Product (5-isobutyl-isoxazole)Side Product (3-isobutyl-isoxazol-5-one)
Structure This compoundEthyl 3-(2-methylpropyl)-5-oxo-2,5-dihydro-1,2-oxazole-4-carboxylate
¹H NMR (Isoxazole H) A characteristic singlet for the C4-proton on the isoxazole ring, typically observed around δ 6.4-6.8 ppm .A characteristic singlet for the C4-proton, often shifted further downfield compared to the desired isomer, or may show tautomerism.
¹H NMR (CH₂ of isobutyl) A doublet for the -CH₂- group attached to the isoxazole ring at C5, typically around δ 2.7-2.9 ppm .A doublet for the -CH₂- group attached to the isoxazole ring at C3, typically around δ 2.4-2.6 ppm .
¹³C NMR (C=O Ester) Carbonyl carbon of the ester group typically appears around δ 160-162 ppm .Carbonyl carbon of the ester group typically appears around δ 162-165 ppm .
¹³C NMR (C=O Ring) N/AThe C5-carbonyl carbon within the isoxazol-5-one ring is a key feature, appearing significantly downfield around δ 170-175 ppm .
Polarity (TLC) Generally less polar.Generally more polar due to the presence of the oxo/hydroxy group.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the formation of the isoxazole ring? The reaction proceeds via an initial nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of the β-ketoester.[7][8][9] This is followed by the formation of an oxime intermediate. Subsequent intramolecular cyclization via attack of the oxime's oxygen onto the remaining carbonyl group, followed by a dehydration step, yields the aromatic isoxazole ring.[2] The regioselectivity is determined in the very first step of the reaction.

Q2: Can I use microwave irradiation to accelerate this reaction? Yes, microwave-assisted synthesis can often significantly reduce reaction times for isoxazole formation.[10] However, it requires careful optimization of temperature and time to prevent decomposition and the formation of unwanted byproducts. We recommend starting with a lower temperature (e.g., 80°C) and short reaction times (5-15 minutes) and analyzing the product mixture to find the optimal conditions.

Q3: Are there alternative synthetic routes to this compound? While the condensation with a β-ketoester is common, isoxazoles can also be synthesized via 1,3-dipolar cycloaddition reactions between a nitrile oxide (generated in situ) and an appropriate alkyne.[11][12][13] For this specific target, the reaction would be between 3-methylbutan-1-al oxime (to generate the isobutyl-nitrile oxide) and ethyl propiolate. This method can offer better control over regioselectivity.[3]

References

  • Katritzky, A. R., Barczynski, P., Ostercamp, D. L., & Yousaf, T. I. (1986). Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of .beta.-keto esters with hydroxylamine. The Journal of Organic Chemistry, 51(25), 4787–4793. [Link]

  • Rzepa, H. S. (2012, September 23). Oxime formation from hydroxylamine and a ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • Study.com. (n.d.). What is the product formed when hydroxylamine condenses with a carbonyl compound?[Link]

  • Synthesis of ethyl 2,4-dioxo-6-(2-furyl)-cyclohexanecarboxylate. (n.d.). PrepChem.com. [Link]

  • Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. (n.d.). ACS Publications. [Link]

  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?[Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • RSC Publishing. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • PubMed Central (PMC). (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • PubMed Central (PMC). (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • ResearchGate. (2015, December 5). (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. [Link]

  • Ekeeda. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone [Video]. YouTube. [Link]

  • PubChem. (n.d.). Ethyl 6-methyl-2,4-dioxoheptanoate. [Link]

  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • Wikipedia. (n.d.). Isoxazole. [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

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"Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability and handling of this compound. While specific stability data for this molecule is not extensively published, this guide is built upon established chemical principles of its core functional groups—the isoxazole ring and the ethyl ester—to anticipate and address potential challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The two primary points of instability in the molecule are the ethyl ester linkage and the isoxazole ring itself. The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions. The isoxazole ring, while generally aromatic and stable, can undergo cleavage of its weak N-O bond under more forceful conditions such as high pH, elevated temperatures, or UV light exposure.[1][2][3]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry environment. A temperature of ≤ -4 °C is often recommended by suppliers.[4] It should be kept in a tightly sealed container to protect it from moisture, which can facilitate hydrolysis. For solutions, use of anhydrous aprotic solvents is recommended for short-term storage. If aqueous buffers are necessary, they should be freshly prepared and maintained at a neutral or slightly acidic pH for the duration of the experiment.

Q3: What are the visible signs of degradation?

A3: Degradation is often not visible to the naked eye. The most reliable indicators will come from analytical techniques like HPLC, UPLC, or LC-MS, where you might observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. A significant change in the pH of a solution or a change in color (though less common) could also indicate chemical changes.

Q4: Can I use this compound in aqueous buffers?

A4: Yes, but with caution. The stability of the ester is pH-dependent. Alkaline conditions (pH > 8) will significantly accelerate ester hydrolysis, a reaction known as saponification, which is effectively irreversible.[3] While more stable in acidic to neutral pH, acid-catalyzed hydrolysis can still occur, especially if heated.[5][6] It is advisable to conduct preliminary stability tests in your specific buffer system and timeframe for your experiment. Studies on the related isoxazole in the drug leflunomide showed it was stable at acidic pH but decomposed at neutral and basic pH, with the rate increasing with temperature.[1]

Q5: Is this compound sensitive to light?

A5: Yes, compounds containing heterocyclic aromatic rings like isoxazole can be susceptible to photodegradation upon exposure to UV light.[7][8] It is best practice to handle the compound and its solutions in amber vials or under low-light conditions to prevent photolytic decomposition.

Troubleshooting Guide

This section addresses common problems encountered during experimentation, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Assay Results or Loss of Potency Ester Hydrolysis: The ethyl ester has hydrolyzed to the less active carboxylic acid. This is common in aqueous solutions, especially at basic pH.- Confirm the identity of the suspected degradation product (5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid) using a reference standard and LC-MS. - Prepare solutions fresh before each experiment. - If using buffers, ensure the pH is maintained below 7. - For long-term experiments, consider if a more stable analogue (e.g., a methyl ester or an amide) could be used.
Appearance of Unexpected Peaks in Chromatography (HPLC, LC-MS) 1. Ester Hydrolysis: A more polar peak corresponding to the carboxylic acid will appear. 2. Isoxazole Ring Opening: Under harsh conditions (e.g., high heat, extreme pH), the isoxazole ring can cleave, leading to various acyclic byproducts.[1]- For Hydrolysis: Run a co-injection with a synthesized standard of the corresponding carboxylic acid to confirm peak identity.[9] - For Ring Opening: Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products. This will help in characterizing the unknown peaks. Avoid extreme pH and high temperatures in your experimental setup.
Poor Solubility or Precipitation in Aqueous Media Formation of Carboxylic Acid: The primary degradation product, 5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid, may have different solubility characteristics than the parent ester, especially at acidic pH where it would be protonated and less soluble.- Analyze the precipitate to confirm its identity. - Adjust the pH of your solution. The carboxylate salt (formed at pH > pKa) is typically more water-soluble than the neutral carboxylic acid. - Use a co-solvent (e.g., DMSO, ethanol) to improve the solubility of all components, if compatible with your experimental system.

Key Degradation Pathways

The two most probable degradation pathways for this compound are ester hydrolysis and isoxazole ring cleavage.

Ester Hydrolysis

This is the most common degradation route, catalyzed by acid or base, resulting in the formation of 5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid and ethanol.[3][6]

  • Base-Catalyzed (Saponification): A rapid, one-way reaction.

  • Acid-Catalyzed: A slower, reversible reaction.

Isoxazole Ring Opening

This pathway is generally less favorable and requires more energy (e.g., heat, strong base). The N-O bond is the weakest point in the ring. Base-catalyzed cleavage is a known degradation pathway for some isoxazole-containing pharmaceuticals.[1]

Below is a diagram illustrating these potential degradation pathways.

G parent This compound hydrolysis_product 5-(2-methylpropyl)-1,2-oxazole-3-carboxylic Acid + Ethanol parent->hydrolysis_product Ester Hydrolysis (H+ or OH-, H2O) ring_opening_product Acyclic Degradation Products (e.g., β-keto nitriles) parent->ring_opening_product Isoxazole Ring Opening (Strong Base, Heat, UV)

Caption: Potential degradation pathways for the title compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and understand its stability profile.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Keep at room temperature for 1 hour.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in a 100°C oven for 48 hours. Dissolve in acetonitrile for analysis.

    • Photolytic Degradation: Expose a solution (in a quartz cuvette) to a UV lamp (254 nm) for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples, including an untreated control, by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended for structural elucidation of the degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area with the appearance of new peaks indicates degradation. Calculate the percentage of degradation and identify the structures of the major degradants.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (1N HCl, 60°C) base Basic (1N NaOH, RT) oxidative Oxidative (3% H2O2, RT) thermal Thermal (Solid, 100°C) photo Photolytic (UV 254nm) neutralize Neutralize Samples (Acid/Base) acid->neutralize base->neutralize analyze Analyze by LC-MS/UPLC oxidative->analyze thermal->analyze photo->analyze neutralize->analyze interpret Identify Degradants & Quantify Degradation analyze->interpret

Caption: Workflow for a forced degradation study.

References

  • Lee, J., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. ResearchGate. Available at: [Link]

  • Lu, X., & Ye, L. (2015). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters, ACS Publications. Available at: [Link]

  • Kashima, C., et al. (1985). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Zabuga, A. V., & Sanov, A. (2014). Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. Available at: [Link]

  • Komatsuda, M., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Chemistry Portal. Available at: [Link]

  • Komatsuda, M., et al. (2022). Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available at: [Link]

  • El-Gendy, M. A., et al. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Esteves, F., et al. (2016). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Li, B., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available at: [Link]

  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research. Available at: [Link]

  • Martínez, R., et al. (2022). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6483811, 5-Ethyl-1,2-oxazole-3-carboxylic acid. PubChem. Available at: [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. Available at: [Link]

  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Available at: [Link]

  • Trusov, S. R., & Veveris, O. Y. (1985). Structure and stability of isoxazoline compounds. ResearchGate. Available at: [Link]

  • Wicha, J., & Sanecka, B. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 776519, Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate. PubChem. Available at: [Link]

  • ChemSynthesis. ethyl 2-methyl-1,3-oxazole-5-carboxylate. ChemSynthesis. Available at: [Link]

  • Nelson, E. A., & Rood, S. B. (2002). Effects of Moisture, Temperature, and Biological Activity on the Degradation of Isoxaflutole in Soil. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Chemsrc. Ethyl 5-methyl-1,2-oxazole-3-carboxylate. Chemsrc.com. Available at: [Link]

  • LibreTexts Chemistry. Hydrolysis of Esters. LibreTexts. Available at: [Link]

  • Li, J., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate and related hydrophobic isoxazole derivatives. This guide provides in-depth troubleshooting strategies and validated protocols to address the significant challenge of poor aqueous solubility in biological assays. Inaccurate concentration due to precipitation is a leading cause of experimental variability and data misinterpretation.[1] This resource is designed to help you ensure your compound remains in solution, leading to reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs) & Immediate Troubleshooting

This section addresses the most common solubility issues encountered during experimental workflows.

Q1: I observed immediate precipitation when I diluted my DMSO stock of this compound into my aqueous assay buffer. What is the first thing I should check?

A1: This phenomenon, often called "crashing out," is typically caused by the final concentration of the organic solvent being too low to maintain the solubility of a hydrophobic compound.[2][3]

Your first and most critical check should be the final percentage of DMSO in your assay well. For many cell-based assays, the tolerance for DMSO is very low, ideally below 0.5% and almost always under 1%, as higher concentrations can be cytotoxic or cause other off-target effects.[4][5][6] If your dilution results in a final DMSO concentration that is too low while the compound concentration is too high for the aqueous environment, precipitation is likely.

Immediate Actions:

  • Calculate Final DMSO %: Verify that your dilution scheme does not excessively lower the DMSO concentration in the final assay volume.

  • Review Dilution Technique: Avoid serial dilutions in aqueous buffers. The preferred method is to add the DMSO stock directly to the final assay medium with vigorous mixing. This allows assay components like proteins (e.g., FBS in cell culture media) to help stabilize the compound and prevent precipitation.[1]

  • Visually Inspect Stock: Before any dilution, ensure your concentrated DMSO stock solution is clear and free of any visible precipitate. If the stock itself is compromised, all subsequent dilutions will be inaccurate.[4][7]

Q2: I've minimized my final DMSO concentration to a cell-safe level of 0.5%, but my compound still won't dissolve at my target concentration. What is my next step?

A2: When the primary solvent (DMSO) is insufficient at a biocompatible concentration, a systematic approach to solubility enhancement is necessary. The next logical step is to explore the use of co-solvents .[1][8]

Co-solvents are water-miscible organic solvents that, when used in combination with DMSO, can improve the solubility of hydrophobic compounds. However, it is crucial to first determine the maximum tolerable concentration of any new co-solvent in your specific assay to avoid vehicle-induced artifacts.[9]

Recommended Co-solvents to Evaluate:

  • Ethanol: Often well-tolerated by cells at low concentrations.

  • Polyethylene Glycol 400 (PEG-400): A polymer commonly used to improve drug solubility.[10]

  • N,N-Dimethylformamide (DMF): Another strong organic solvent, but its cellular toxicity must be carefully evaluated.[10][11]

Start by preparing a mixed-solvent stock (e.g., 1:1 DMSO:PEG-400) and test its effect on compound solubility and assay performance.

Q3: I've tried co-solvents with limited success. How can I use cyclodextrins to improve the solubility of my compound?

A3: Cyclodextrins are an excellent advanced option for significantly increasing the aqueous solubility of hydrophobic molecules.[12][13] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic compound partitions into the cavity, forming an "inclusion complex" that is water-soluble.[14][15][16]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used and is generally well-tolerated in cell-based assays. The key is to pre-complex the compound with the cyclodextrin before final dilution. See SOP 3 for a detailed protocol.

Q4: Is it appropriate to use surfactants like Tween-20 or Triton X-100 to prevent precipitation?

A4: This depends entirely on your assay type.

  • For Biochemical Assays (e.g., enzyme inhibition, protein binding): Yes, non-ionic surfactants like Tween-20 or Triton X-100 can be very effective. They form micelles that encapsulate the hydrophobic compound, keeping it in solution.[17][18] A typical concentration to test is 0.01% - 0.1%.

  • For Cell-Based Assays: No, this is generally not recommended . Surfactants are detergents and can disrupt the lipid bilayers of cell membranes, leading to cytotoxicity and making it impossible to distinguish between compound-specific effects and membrane disruption.

Q5: My concentrated DMSO stock solution appears cloudy after being stored at -20°C. What happened and how can I fix it?

A5: There are two likely causes:

  • Precipitation During Freeze-Thaw: Some compounds can precipitate out of DMSO upon freezing and may be slow to redissolve. Repeated freeze-thaw cycles exacerbate this problem.[7][19]

  • Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of absorbed water can dramatically decrease the solubility of a hydrophobic compound in the DMSO stock.[19]

Solutions:

  • Before use, warm the stock solution to room temperature (or 37°C if necessary) and vortex thoroughly to try and redissolve the precipitate.

  • Centrifuge the vial to pellet any insoluble material and carefully transfer the clear supernatant to a new vial. Note that the concentration of this solution may now be lower than intended.

  • Best Practice: Aliquot your stock solution into single-use volumes upon initial preparation to minimize freeze-thaw cycles and exposure to atmospheric moisture.[20]

Part 2: Systematic Troubleshooting Workflow

When encountering solubility issues, a logical, stepwise approach is the most efficient path to a solution. The following workflow guides you from initial observation to advanced formulation strategies.

Solubility_Workflow Start Precipitation Observed in Assay Well Check_DMSO Phase 1: Initial Checks 1. Verify Final DMSO % is optimal (e.g., <0.5%). 2. Inspect DMSO stock for clarity. 3. Ensure direct dilution into final media. Start->Check_DMSO Problem_Solved1 Problem Resolved Check_DMSO->Problem_Solved1 Yes Mitigation Phase 2: Simple Mitigation 1. Lower final compound concentration. 2. Increase mixing energy (vortex/sonicate). 3. Prepare a fresh, anhydrous DMSO stock. Check_DMSO->Mitigation No Mitigation->Check_DMSO Re-test Formulation Phase 3: Formulation Strategies Attempt one of the following: A) Use Co-solvents (e.g., PEG-400, Ethanol). B) Use Cyclodextrins (HP-β-CD). C) For biochemical assays, add Surfactants (e.g., Tween-20). Mitigation->Formulation Still Precipitates Problem_Solved2 Problem Resolved Formulation->Problem_Solved2 Successful Advanced Phase 4: Advanced Solutions 1. Formally measure Kinetic Solubility (SOP 2) to define concentration limits. 2. Consider resynthesis or prodrug strategy if solubility remains a bottleneck. Formulation->Advanced Still Precipitates

Sources

"Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate" reagent purity and its impact on synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile isoxazole intermediate. Here, we address common questions and troubleshoot potential issues related to reagent purity and its direct impact on synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound so critical for my research?

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1][2] The purity of your starting material, this compound, is paramount because impurities can lead to several downstream complications:

  • Inaccurate Stoichiometry: If the reagent is not pure, the actual molar quantity used in a reaction will be lower than calculated, potentially leading to incomplete conversion and reduced yields.

  • Side Reactions: Impurities can participate in unintended side reactions, generating a complex mixture of byproducts that complicates purification and reduces the yield of the desired product.[3]

  • Catalyst Poisoning: In reactions involving sensitive catalysts, such as palladium-catalyzed cross-couplings or hydrogenations, trace impurities can deactivate the catalyst, stalling the reaction entirely.[4]

  • False Positives/Negatives in Biological Screening: If the isoxazole is a final compound for biological assays, impurities may exhibit their own biological activity, leading to misleading structure-activity relationship (SAR) data.[5]

Q2: What are the most common impurities in commercially available or lab-synthesized this compound?

Impurities typically arise from the synthetic route used to prepare the isoxazole, most commonly the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Impurity TypeOriginPotential Impact
Unreacted Starting Materials Incomplete reaction.Can interfere with subsequent steps; complicates purification.
Regioisomers Lack of regioselectivity during the cycloaddition step.Similar physical properties make them difficult to separate from the desired product.[3]
Furoxans Dimerization of the unstable nitrile oxide intermediate.Reduces yield and introduces a highly stable, often difficult-to-remove byproduct.[3][6]
Residual Solvents Incomplete removal during workup and purification.Can affect reaction kinetics and product stability; may be toxic to cell cultures.
Ring-Opened Byproducts Cleavage of the weak N-O bond under harsh basic or reductive conditions.[3][4]Introduces structurally diverse and often polar impurities.
Q3: How can I accurately assess the purity of my reagent before use?

A multi-technique approach is recommended for a comprehensive purity assessment. No single method tells the whole story.

Analytical TechniqueInformation ProvidedKey Considerations
¹H NMR Spectroscopy Confirms structural identity and detects proton-bearing impurities. Quantitative NMR (qNMR) with an internal standard can provide high-accuracy purity values.Ensure impurities have distinct, non-overlapping signals.
High-Performance Liquid Chromatography (HPLC) Quantifies purity by area percentage and detects non-volatile impurities.Method development (column, mobile phase, detector) is crucial for good separation. A purity of ≥99% by HPLC is often desired for pharmaceutical intermediates.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile impurities and residual solvents.The compound must be thermally stable and volatile enough for analysis.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (e.g., ester C=O stretch ~1740 cm⁻¹, C=N stretch ~1650 cm⁻¹).[9]Primarily used for structural confirmation rather than quantitative purity analysis.
Q4: What are the best practices for storing this reagent to maintain its integrity?

To prevent degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at temperatures ≤ -4 °C is recommended.[7] The isoxazole ring's N-O bond can be susceptible to cleavage, so avoiding exposure to strong acids, bases, or reducing agents during storage is critical.[3][10]

Troubleshooting Guide for Synthesis & Application
Q1: My synthesis of this compound resulted in a very low yield. What went wrong?

Low yields are a common issue in isoxazole synthesis. A systematic approach to troubleshooting is the most effective way to identify the cause.[3]

Caption: Impact of an unreacted alkyne impurity on ester hydrolysis.

Scenario Analysis:

  • Case 1: Hydrolysis to the Carboxylic Acid: If your isoxazole contains non-polar impurities (like unreacted starting materials), they will persist through the reaction and extraction, contaminating your final acidic product.

  • Case 2: Palladium-Catalyzed Reactions: If you are performing a reaction on a different part of the molecule (e.g., a Suzuki or Heck coupling on an aryl substituent not present in the parent compound), impurities containing functional groups like amines or thiols can irreversibly bind to and poison the palladium catalyst, leading to complete reaction failure. [4]* Case 3: Reduction of the Ester: If you plan to reduce the ethyl ester to an alcohol using a reagent like LiAlH₄, any unreacted ketone or aldehyde starting materials present as impurities will also be reduced, leading to a mixture of alcohols that are difficult to separate.

Recommendation: Always re-purify the isoxazole reagent if you suspect its purity is causing issues in a subsequent, high-value synthetic step. A simple filtration through a silica plug or a quick recrystallization can often save a complex synthesis from failure.

References
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. (Note: While not directly cited, this source provides foundational knowledge on catalyst sensitivity relevant to the topic). A representative example of isoxazole hydrogenation is found in: Gioiello, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Retrieved from [Link]

  • Kumar, V., & Aggarwal, M. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34253. Retrieved from [Link]

  • Bakulev, V. A., et al. (2019). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Molecules, 24(19), 3563. Retrieved from [Link]

  • Li, Y., et al. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Journal of Heterocyclic Chemistry, 52(4), 1163-1168. Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (1996). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 61(10), 3253-3254. Retrieved from [Link]

  • Nongrum, R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5414. Retrieved from [Link]

  • Sharma, R., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 18(2), 793-806. Retrieved from [Link]

  • Chem-Impex. (n.d.). Ethyl isoxazole-3-carboxylate. Retrieved from [Link]

  • Asirvatham, S., et al. (2015). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Medicinal Chemistry, 11(7), 685-697. Retrieved from [Link]

  • Deshmukh, A. R., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5414. Retrieved from [Link]

  • Singh, P. P., et al. (2018). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Synthesis, 15(6), 794-814. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Isoxazole Derivatives: Spotlight on Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a versatile building block for the design of novel therapeutic agents. The incorporation of the isoxazole moiety into a molecule can enhance its physicochemical properties, such as metabolic stability and bioavailability, and can lead to a wide spectrum of biological activities.[1][2] Isoxazole derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them a subject of intense research in drug discovery.[2]

This guide provides a comparative overview of the bioactivity of isoxazole derivatives, with a particular focus on Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate . While direct comparative bioassay data for this specific compound is limited in publicly available literature, this guide will synthesize data from closely related analogs to provide a predictive framework for its potential biological activities. We will delve into the structure-activity relationships (SAR) that govern the efficacy of this class of compounds and provide detailed protocols for key bioassays to enable researchers to conduct their own comparative studies.

Anticancer Potential of Isoxazole Derivatives

The isoxazole scaffold is a common feature in a multitude of compounds exhibiting potent anticancer activity.[3] These derivatives can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The mechanism of action is often tied to the inhibition of key signaling pathways involved in cancer progression.

Comparative Anticancer Activity of Isoxazole Derivatives
Compound/Derivative ClassCancer Cell LineBioassayIC50/ActivityReference
Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylatesMtb H37RvAntitubercularMIC: 0.25 to 16 µg/mL[4]
3-(2-Chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamideHeLa, Hep3BCytotoxicityIC50: 15.48 µg/mL (HeLa), ~23 µg/mL (Hep3B)[3]
Ethyl-2-amino-pyrrole-3-carboxylatesSK-LMS-1, RD, GIST-T1, A-673, U-2 OSCytotoxicitySignificant inhibition of proliferation[5]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa, HT-29CytotoxicityIC50: 0.737 µM (HeLa), 1.194 µM (HT-29)[6]

Structure-Activity Relationship Insights:

  • The substituent at the 5-position of the isoxazole ring significantly influences anticancer activity. Aromatic or heteroaromatic groups, as seen in the indole- and phenyl-substituted examples, often confer potent cytotoxicity. The 2-methylpropyl group in our target compound is a non-aromatic, alkyl substituent. Its impact on activity would need to be empirically determined, but it is plausible that it could modulate lipophilicity and cell membrane permeability.

  • The ethyl carboxylate group at the 3-position is a common feature in many bioactive isoxazoles. This group can participate in hydrogen bonding and may be important for target binding.

Experimental Protocol: MTT Assay for Cancer Cell Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compound (this compound) and control compounds

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and control compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Compound Dilutions incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

MTT Assay Workflow

Antimicrobial Activity of Isoxazole Derivatives

The isoxazole ring is present in several clinically used antibiotics, such as cloxacillin and flucloxacillin.[7] This highlights the potential of isoxazole derivatives as a source of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Comparative Antimicrobial Activity of Isoxazole Derivatives

The antimicrobial spectrum and potency of isoxazole derivatives are highly dependent on their substitution patterns.

Compound/Derivative ClassMicroorganismBioassayMIC/ActivityReference
Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylatesMtb H37RvAntimycobacterialMIC: 0.25 to 16 µg/mL[4]
3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary saltsS. aureusAntibacterialMIC: 2 to 32 µg/mL[8]
Ester-functionalized isoxazolesE. coli, S. aureus, C. albicansAntimicrobialSignificant activity[9]

Structure-Activity Relationship Insights:

  • The presence of a lipophilic alkyl group, such as the 2-methylpropyl group in our target compound, can potentially enhance the penetration of the bacterial cell membrane, which may contribute to antimicrobial activity.

  • The combination of the isoxazole core with other heterocyclic systems, as seen in the pyrroloimidazole and imidazoazepine derivatives, can lead to potent antibacterial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth, and the MIC is determined as the lowest concentration of the agent that prevents growth.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compound and control antibiotics

  • Sterile saline or PBS

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to the final inoculum density (approximately 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the growth medium directly in the 96-well plate.

  • Inoculate Plate: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (medium only).

  • Incubate: Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure the optical density at 600 nm.

MIC_Determination_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Compound in Plate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Growth or Read OD600 incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end_node End determine_mic->end_node NO_Inhibition_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage Activates iNOS_Induction iNOS Induction Macrophage->iNOS_Induction NO_Production Nitric Oxide (NO) Production iNOS_Induction->NO_Production Catalyzes L_Arginine L-Arginine L_Arginine->NO_Production Inflammation Inflammation NO_Production->Inflammation Test_Compound Ethyl 5-(2-methylpropyl)- 1,2-oxazole-3-carboxylate (Potential Inhibitor) Test_Compound->iNOS_Induction Inhibits?

Potential Inhibition of NO Pathway

Conclusion and Future Directions

The isoxazole scaffold is a cornerstone in the development of new therapeutic agents with a wide array of biological activities. While direct experimental data for This compound is currently limited, the analysis of its structural analogs suggests a promising potential for anticancer, antimicrobial, and anti-inflammatory activities. The presence of the 5-isobutyl group and the 3-ethyl carboxylate moiety provides a unique combination of lipophilicity and hydrogen bonding capability that warrants further investigation.

The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate the bioactivity of this and other isoxazole derivatives. Future studies should focus on synthesizing and testing a series of 5-alkyl-isoxazole-3-carboxylates to establish a clear structure-activity relationship for this subclass. Such studies will be invaluable in unlocking the full therapeutic potential of this versatile heterocyclic scaffold.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved January 12, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. (2025). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. (2016). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences. Retrieved January 12, 2026, from [Link]

  • ISSN: 2320-5407 Int. J. Adv. Res. 12(08), 1111-1116. (n.d.). International Journal of Advanced Research (IJAR). Retrieved January 12, 2026, from [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. (2025). NIH. Retrieved January 12, 2026, from [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, anti-cancer activity and in-silico studies of some novel 4,5-dihydroisoxazole-5-carboxamide derivatives. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. Retrieved January 12, 2026, from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Analysis of Synthetic Routes to Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of considerable interest to researchers in the pharmaceutical and chemical industries. This guide provides a comparative analysis of the two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach.

Route 1: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne

The 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry, represents the most direct and widely employed method for the synthesis of isoxazoles.[1] This route involves the reaction of a nitrile oxide with an alkyne, leading to the formation of the isoxazole ring in a single, concerted step. For the synthesis of the target molecule, this translates to the cycloaddition of ethoxycarbonylformonitrile oxide with 4-methyl-1-pentyne (isobutylacetylene).

Mechanistic Rationale

The Huisgen 1,3-dipolar cycloaddition proceeds via a concerted [3+2] cycloaddition mechanism.[1] The nitrile oxide, generated in situ from a precursor such as ethyl 2-chloro-2-(hydroxyimino)acetate, acts as the 1,3-dipole. This species reacts with the alkyne (the dipolarophile) through a cyclic transition state to form the five-membered isoxazole ring. The regioselectivity of the reaction is a critical consideration. In this case, the reaction is expected to be highly regioselective, yielding the desired 3,5-disubstituted isoxazole due to electronic and steric factors.

1,3-Dipolar_Cycloaddition_Mechanism cluster_reagents Reactants cluster_ts Transition State cluster_product Product reagents transition_state product alkyne 4-Methyl-1-pentyne (Isobutylacetylene) ts [Cyclic Transition State] alkyne->ts + nitrile_oxide Ethoxycarbonylformonitrile Oxide nitrile_oxide->ts isoxazole Ethyl 5-(2-methylpropyl)- 1,2-oxazole-3-carboxylate ts->isoxazole Concerted Cycloaddition Beta-Ketoester_Condensation_Mechanism cluster_reagents Reactants cluster_intermediate Intermediate cluster_product Product reagents intermediate product ketoester Ethyl 4-methyl-2-oxohexanoate oxime Oxime Intermediate ketoester->oxime + hydroxylamine Hydroxylamine hydroxylamine->oxime isoxazole Ethyl 5-(2-methylpropyl)- 1,2-oxazole-3-carboxylate oxime->isoxazole Intramolecular Cyclization & Dehydration

Sources

A Comparative Guide to the Biological Target Validation of Novel Small Molecules: A Case Study with Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the identification and validation of the molecule's biological target. This guide provides an in-depth, comparative analysis of key methodologies for target deconvolution, using the novel compound "Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate" as a representative case. While the specific target of this molecule is not extensively documented in public literature, its isoxazole core is a recognized scaffold in medicinal chemistry, suggesting a range of potential biological activities.[1][2] This guide, therefore, focuses on the strategic application of modern techniques to uncover and confirm the mechanism of action for such a compound.

Our approach is not a rigid protocol but a logical framework, emphasizing the "why" behind experimental choices. We will compare and contrast three pillars of target validation: unbiased target identification, direct target engagement, and functional validation.

Unbiased Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)

The initial foray into target identification for a novel compound should be broad and unbiased. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful technique to isolate and identify proteins that physically interact with your small molecule.[3][4][5]

Causality Behind the Choice:

AP-MS is selected as the primary discovery tool because it does not require prior knowledge of the target. By immobilizing the small molecule and using it as "bait," we can capture its binding partners from a complex biological sample, such as a cell lysate.[3][5][6] This approach provides a direct list of candidate proteins for further investigation.

Experimental Workflow: AP-MS

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis a Synthesize tagged version of This compound b Immobilize on beads a->b c Incubate beads with cell lysate b->c d Wash to remove non-specific binders c->d e Elute bound proteins d->e f Trypsin digest and LC-MS/MS e->f g Database search and protein identification f->g

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Detailed Protocol: AP-MS
  • Probe Synthesis: Synthesize an analog of this compound with a linker and a reactive group (e.g., biotin or a click chemistry handle).

  • Immobilization: Covalently attach the synthesized probe to streptavidin-coated or appropriately functionalized agarose/magnetic beads.

  • Cell Lysis: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein complexes.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for binding. Include a control with beads lacking the probe.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify the proteins by searching the fragmentation data against a protein database. Candidate targets are those significantly enriched in the probe sample compared to the control.

ParameterStrengthWeakness
AP-MS Unbiased discovery of binding partners.[3][4]Can miss transient or weak interactions.[5] Potential for false positives from non-specific binding.

Confirming Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

Once a list of putative targets is generated from AP-MS, the next critical step is to confirm direct engagement of the compound with these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[7][8][9] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature.[7][8][10]

Causality Behind the Choice:

CETSA is chosen as a primary validation method because it provides evidence of target engagement in a physiological context, without the need for protein purification or modification of the compound.[7][9][10] This helps to filter out false positives from the AP-MS experiment that may be artifacts of the in vitro conditions.

Experimental Workflow: CETSA

cluster_prep Cell Treatment cluster_exp Thermal Challenge cluster_analysis Analysis a Treat cells with This compound or vehicle b Heat cells to a range of temperatures a->b c Lyse cells and separate soluble and aggregated proteins b->c d Quantify soluble target protein (e.g., Western Blot) c->d e Plot melting curves d->e

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA
  • Cell Culture and Treatment: Culture a relevant cell line and treat with various concentrations of this compound or a vehicle control.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild detergent.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the candidate target protein using a specific antibody (e.g., via Western Blot or ELISA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]

ParameterStrengthWeakness
CETSA Confirms target engagement in live cells.[7][10] No need for compound or protein labeling.[11]Requires a specific antibody for the target protein. Less suitable for membrane proteins.

Functional Validation: Enzymatic and Cellular Assays

Confirming that the compound binds to a target is a significant step, but it is equally important to demonstrate that this binding event leads to a functional consequence. This is achieved through enzymatic and cellular assays tailored to the putative target.[12][13][14]

Causality Behind the Choice:

Functional assays are essential to link target engagement to a biological effect.[13][15] If the identified target is an enzyme, an enzymatic assay can directly measure the compound's effect on its activity.[12][16] Cellular assays, on the other hand, can validate the target's role in a relevant signaling pathway.

Experimental Workflow: Functional Validation

cluster_enzymatic Enzymatic Assay cluster_cellular Cellular Assay a Purify target enzyme b Measure enzyme activity with and without the compound a->b c Determine IC50/EC50 b->c d Knockdown/knockout of target gene (e.g., siRNA, CRISPR) e Treat cells with the compound d->e f Measure downstream phenotype (e.g., cell viability, reporter gene) e->f

Caption: Workflows for Enzymatic and Cellular Functional Validation.

Detailed Protocols:

A. Enzymatic Assay (Hypothetical Target: Kinase X)

  • Protein Expression and Purification: Express and purify recombinant Kinase X.

  • Assay Setup: In a microplate, combine Kinase X, its substrate, and ATP with varying concentrations of this compound.

  • Activity Measurement: Measure the rate of substrate phosphorylation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[16][17]

  • Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value.

B. Cellular Assay (Hypothetical Target: Protein Y in a Proliferation Pathway)

  • Genetic Perturbation: Use siRNA or CRISPR/Cas9 to knockdown or knockout the gene encoding Protein Y in a relevant cell line.

  • Compound Treatment: Treat both the wild-type and the knockdown/knockout cells with this compound.

  • Phenotypic Readout: Measure a relevant downstream phenotype, such as cell proliferation (e.g., using a CellTiter-Glo assay).

  • Data Analysis: If the compound's effect on proliferation is diminished in the knockdown/knockout cells compared to the wild-type cells, it provides strong evidence that the compound acts through Protein Y.

ParameterStrengthWeakness
Enzymatic Assays Directly measures the functional impact on the purified target.[12][13] Allows for detailed mechanistic studies.[16]May not fully recapitulate the cellular environment.
Cellular Assays Validates the target's role in a physiological pathway.[18]Can be confounded by off-target effects.

Conclusion: A Multi-faceted Approach to Target Validation

The validation of a biological target for a novel small molecule like this compound is not a linear process but rather an iterative one that requires the convergence of evidence from multiple, orthogonal approaches. By combining the unbiased discovery power of AP-MS, the in-cell confirmation of CETSA, and the functional insights from enzymatic and cellular assays, researchers can build a robust and compelling case for a specific mechanism of action. This integrated strategy minimizes the risk of pursuing false leads and provides a solid foundation for subsequent drug development efforts.

References

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PubMed Central. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. EMBL-EBI. [Link]

  • Top Enzymatic Assays for Drug Screening in 2025. Patsnap Synapse. [Link]

  • Enzyme Activity Assays. Amsbio. [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. AntBio. [Link]

  • Enzymology | Enzyme Assay Protocol. Sygnature Discovery. [Link]

  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). University of Geneva. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

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A Framework for Efficacy Evaluation: Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate as a Putative Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Novel chemical entities require a rigorous and systematic evaluation of their biological activities to ascertain their therapeutic potential. This guide outlines a comprehensive, albeit hypothetical, framework for assessing the anti-inflammatory efficacy of a novel oxazole derivative, Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate. Given that oxazole scaffolds are known to exhibit a range of biological activities, including anti-inflammatory properties, we propose a head-to-head comparison with established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib.[1][2][3][4] This document details the requisite in vitro and in vivo experimental protocols, explains the scientific rationale behind the methodological choices, and provides a template for data presentation and interpretation, thereby offering a complete roadmap for the preclinical evaluation of this compound.

Introduction: The Rationale for Investigating this compound as an Anti-Inflammatory Agent

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases.[1] The mainstay of treatment for many inflammatory conditions remains non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][7] Most NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[5][6][7][8][9] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[8][9] The differential inhibition of these isoforms is a key determinant of an NSAID's efficacy and side-effect profile.[8][9]

The 1,2-oxazole (isoxazole) ring is a recognized "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory effects.[2][10] This suggests that novel oxazole-containing compounds, such as this compound, are promising candidates for new anti-inflammatory drugs. This guide, therefore, proposes a systematic evaluation of this compound's efficacy, using the widely-used NSAIDs, Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor), as benchmarks.

Proposed Mechanism of Action and Experimental Approach

We hypothesize that this compound exerts its anti-inflammatory effects through the inhibition of COX enzymes. To test this hypothesis, a multi-tiered experimental approach is proposed, progressing from in vitro enzymatic assays to in vivo models of inflammation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment Compound Synthesis\nand Characterization Compound Synthesis and Characterization COX-1 & COX-2\nInhibition Assays COX-1 & COX-2 Inhibition Assays Compound Synthesis\nand Characterization->COX-1 & COX-2\nInhibition Assays Purity & Identity Confirmation IC50 Determination\n& Selectivity Index IC50 Determination & Selectivity Index COX-1 & COX-2\nInhibition Assays->IC50 Determination\n& Selectivity Index Dose-Response Analysis Carrageenan-Induced\nPaw Edema Model Carrageenan-Induced Paw Edema Model IC50 Determination\n& Selectivity Index->Carrageenan-Induced\nPaw Edema Model Promising candidates advance to in vivo testing Measurement of\nPaw Volume & Edema Inhibition Measurement of Paw Volume & Edema Inhibition Carrageenan-Induced\nPaw Edema Model->Measurement of\nPaw Volume & Edema Inhibition Acute Inflammation Evaluation Histopathological\nAnalysis Histopathological Analysis Measurement of\nPaw Volume & Edema Inhibition->Histopathological\nAnalysis Tissue Level Assessment Comparative Efficacy\nAnalysis Comparative Efficacy Analysis Histopathological\nAnalysis->Comparative Efficacy\nAnalysis Data Integration

Caption: Proposed workflow for evaluating the anti-inflammatory efficacy of this compound.

Detailed Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assays

The initial screening will involve determining the compound's ability to inhibit COX-1 and COX-2 enzymes in vitro.[11][12]

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes will be used. Arachidonic acid will serve as the substrate.

  • Compound Preparation: this compound, Ibuprofen, and Celecoxib will be dissolved in DMSO to create stock solutions, followed by serial dilutions.

  • Assay Procedure: The assay will be performed in a 96-well plate format. The reaction mixture will contain the respective enzyme, a heme cofactor, and the test compound or vehicle control.

  • Reaction Initiation and Measurement: The reaction will be initiated by the addition of arachidonic acid. The peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, will be measured spectrophotometrically at 590 nm.[13]

  • Data Analysis: The percentage of inhibition will be calculated for each compound concentration. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) will be determined by non-linear regression analysis of the dose-response curves. The COX-2 selectivity index will be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely accepted and reproducible model for evaluating acute inflammation.[1][14][15]

Protocol:

  • Animal Acclimatization: Male Wistar rats will be acclimatized for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Animals will be randomly divided into groups: a control group (vehicle), a positive control group (Ibuprofen or Celecoxib), and treatment groups receiving different doses of this compound. The compounds will be administered orally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution will be injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition will be calculated for each group at each time point relative to the control group.

  • Histopathological Examination: At the end of the experiment, paw tissue will be collected for histopathological analysis to assess inflammatory cell infiltration and tissue damage.

Hypothetical Data Presentation and Interpretation

The following tables present hypothetical data to illustrate how the results of these experiments would be structured for comparative analysis.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15.20.819.0
Ibuprofen5.612.30.46
Celecoxib25.10.05502.0

Interpretation: In this hypothetical scenario, this compound demonstrates potent and selective inhibition of COX-2, similar to Celecoxib, but with a lower selectivity index. It is significantly more selective for COX-2 than the non-selective inhibitor, Ibuprofen.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment Group (Dose)% Inhibition of Paw Edema at 3 hours
Vehicle Control0%
This compound (25 mg/kg)35.2%
This compound (50 mg/kg)58.9%
Ibuprofen (50 mg/kg)45.7%
Celecoxib (50 mg/kg)62.1%

Interpretation: The hypothetical data suggests that this compound exhibits dose-dependent anti-inflammatory activity. At a 50 mg/kg dose, its efficacy is comparable to that of Celecoxib and superior to that of Ibuprofen in this acute inflammation model.

Mechanistic Insights and Signaling Pathways

The inhibition of COX enzymes by NSAIDs prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of the inflammatory response.[5][6][8]

G cluster_0 Inhibition by Test Compounds Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGE2, PGD2, etc.)\nThromboxanes\nProstacyclins Prostaglandins (PGE2, PGD2, etc.) Thromboxanes Prostacyclins Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGD2, etc.)\nThromboxanes\nProstacyclins Inflammation\n(Vasodilation, Edema, Pain, Fever) Inflammation (Vasodilation, Edema, Pain, Fever) Prostaglandins (PGE2, PGD2, etc.)\nThromboxanes\nProstacyclins->Inflammation\n(Vasodilation, Edema, Pain, Fever) This compound This compound This compound->Prostaglandin H2 (PGH2) Ibuprofen Ibuprofen Ibuprofen->Prostaglandin H2 (PGH2) Celecoxib Celecoxib Celecoxib->Prostaglandin H2 (PGH2)

Caption: Simplified signaling pathway of prostaglandin synthesis and its inhibition by NSAIDs.

Conclusion and Future Directions

This guide provides a robust, albeit prospective, framework for the preclinical evaluation of this compound as a novel anti-inflammatory agent. The proposed in vitro and in vivo studies are designed to provide a clear, comparative assessment of its efficacy against established drugs. Should the experimental data align with the hypothetical results presented, this compound would warrant further investigation, including more extensive preclinical toxicology studies and pharmacokinetic profiling, to determine its potential as a clinical candidate.

References

  • Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. [Link]

  • Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

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A Researcher's Guide to the Cytotoxicity and Selectivity Profiling of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing a Precursor Molecule

Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate, also known as ethyl 5-isobutylisoxazole-3-carboxylate, is a heterocyclic compound recognized primarily as a versatile synthetic intermediate.[1][2] Its isoxazole core is a privileged scaffold in medicinal chemistry, notably serving as a precursor in the synthesis of Factor Xa inhibitors, a class of anticoagulants.[3][4][5] While the downstream products derived from this molecule have defined biological targets, the intrinsic cytotoxicity and selectivity profile of the parent ester itself are not extensively documented in public literature.

This guide provides a comprehensive framework for researchers aiming to elucidate the cytotoxic potential and cancer cell selectivity of this compound. We will detail the experimental rationale, provide robust, step-by-step protocols for key assays, and establish a framework for data interpretation and comparison against relevant alternatives. This document serves as a blueprint for generating a preclinical dataset essential for any novel compound's journey in drug discovery.

Pillar I: The Strategic Imperative for Profiling

Before committing resources to derivatization, understanding the baseline biological activity of a parent scaffold is a critical step in drug development. Early-stage cytotoxicity profiling serves a dual purpose: it can flag overtly toxic chemotypes that are unsuitable for further development and, conversely, may reveal unexpected, potent, and selective anti-cancer activity.[6] Our experimental design is therefore structured to answer two primary questions:

  • What is the general cytotoxicity of the compound against living cells?

  • Does the compound exhibit preferential cytotoxicity towards cancer cells over non-cancerous cells?

To address these questions, we propose a tiered screening approach. The initial tier involves a broad assessment of cytotoxicity against a representative cancer cell line and a non-cancerous cell line. Promising results would then justify progression to a wider screen, such as the NCI-60 panel, to identify patterns of activity across diverse cancer types.[7][8]

Pillar II: Experimental Design & Methodologies

Selection of Cell Lines: Establishing a Selective Window

The core of our investigation lies in comparing the compound's effect on cancerous versus non-cancerous cells.

  • Cancer Cell Line Panel: For an initial broad-spectrum analysis, we recommend a small, diverse panel. For instance:

    • MCF-7: An estrogen-receptor-positive human breast adenocarcinoma cell line.[9]

    • A549: A human lung carcinoma cell line.[10]

    • HepG2: A human liver carcinoma cell line, useful for assessing potential hepatotoxicity.[11]

  • Non-Cancerous Control Cell Line: To establish a therapeutic window, a non-malignant cell line is essential.[12]

    • MCF-10A: A non-tumorigenic human breast epithelial cell line is an excellent counterpart to MCF-7.[13]

    • WI-38 or MRC-5: Human fetal lung fibroblast cell lines are standard controls for general cytotoxicity.[13][14]

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[17]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed Seed Cells in 96-well Plate Incubate24h Incubate for 24h (Adhesion) Seed->Incubate24h AddCompound Add Serial Dilutions of This compound Incubate24h->AddCompound Incubate48h Incubate for 48-72h AddCompound->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate for 4h (Formazan Formation) AddMTT->Incubate4h AddSolubilizer Add Solubilization Solution (e.g., DMSO) Incubate4h->AddSolubilizer Readout Measure Absorbance at 570 nm AddSolubilizer->Readout

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Confirmatory Assay: Lactate Dehydrogenase (LDH) Assay

To validate the MTT results and assess a different cytotoxicity mechanism (membrane integrity), an LDH assay is recommended.[18] This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell lysis or membrane damage.[19]

Pillar III: Data Analysis and Interpretation

Calculating IC₅₀

The primary endpoint of the cytotoxicity assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell viability by 50%. This value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Determining the Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter that quantifies the differential toxicity of a compound.[9] It provides a measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for cancer cells.[13]

The SI is calculated using the following formula: SI = IC₅₀ in non-cancerous cell line / IC₅₀ in cancer cell line [20][21]

A compound with an SI value greater than 3 is generally considered to be selectively cytotoxic.[13]

Selectivity_Logic cluster_data Experimental Data cluster_calc Calculation cluster_interp Interpretation IC50_Cancer Determine IC₅₀ on Cancer Cell Line (e.g., MCF-7) Calculate_SI SI = IC₅₀ (Normal) / IC₅₀ (Cancer) IC50_Cancer->Calculate_SI IC50_Normal Determine IC₅₀ on Normal Cell Line (e.g., MCF-10A) IC50_Normal->Calculate_SI Decision SI > 3? Calculate_SI->Decision Selective High Selectivity (Promising) Decision->Selective Yes NonSelective Low Selectivity (Less Favorable) Decision->NonSelective No

Caption: Decision workflow for evaluating compound selectivity.

Comparative Data Presentation

To facilitate clear comparison, all quantitative data should be summarized in a structured table. This allows for at-a-glance assessment of the compound's performance against comparators.

CompoundCell LineIC₅₀ (µM) ± SDSelectivity Index (SI)
This compound MCF-7 (Cancer)Hypothetical ValueCalculated Value
MCF-10A (Normal)Hypothetical Value
Alternative 1 (e.g., Doxorubicin) MCF-7 (Cancer)Literature ValueCalculated Value
MCF-10A (Normal)Literature Value
Alternative 2 (e.g., a known Factor Xa Inhibitor) MCF-7 (Cancer)Hypothetical ValueCalculated Value
MCF-10A (Normal)Hypothetical Value

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial cytotoxic profiling of this compound. The data generated from these protocols will provide a crucial first look at the compound's biological activity, informing decisions on whether to pursue it as a potential therapeutic agent or to focus on its role as a synthetic precursor.

Should the compound demonstrate potent and selective activity (e.g., low micromolar IC₅₀ against cancer cells and an SI > 3), further investigation would be warranted. This could include screening against the NCI-60 panel to identify susceptible cancer types, mechanistic studies (e.g., cell cycle analysis, apoptosis assays), and structure-activity relationship (SAR) studies to optimize potency and selectivity.[22][23]

References

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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey of a promising small molecule from a laboratory curiosity to a therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding its interaction with the complex biological system it is intended to modulate. This guide provides an in-depth technical comparison of "Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate," a molecule of interest built upon the versatile isoxazole scaffold, against established alternatives. We will delve into the rationale and methodology for assessing its cross-reactivity, a crucial step in predicting potential off-target effects and ensuring therapeutic specificity.

The isoxazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This inherent bioactivity, while beneficial, also necessitates a thorough investigation of a novel isoxazole derivative's potential to interact with unintended biological targets. Understanding this cross-reactivity profile is paramount for de-risking a drug development program and forms the crux of this guide.

The Rationale for Cross-Reactivity Profiling: Beyond the Primary Target

The intended therapeutic effect of a drug candidate is dictated by its high-affinity interaction with a specific biological target. However, the reality of the cellular environment is a crowded space with a multitude of proteins, some of which may share structural or electronic similarities with the primary target. Unintended interactions, or off-target effects, can lead to a range of consequences, from diminished efficacy to adverse drug reactions. Therefore, a proactive and comprehensive cross-reactivity assessment is not merely a regulatory requirement but a fundamental aspect of rational drug design.

For a molecule like this compound, the isoxazole core and its substituents present a chemical landscape that could potentially interact with various enzyme families. Based on the known pharmacology of isoxazole-containing compounds, we will focus our investigation on three key areas of potential cross-reactivity:

  • Protein Kinases: A large and diverse family of enzymes that are common off-targets for small molecules.[3]

  • G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, involved in a vast array of physiological processes.[4]

  • Cyclooxygenase (COX) Enzymes: Key enzymes in the inflammatory pathway and known targets of some isoxazole-containing drugs.[5]

This guide will provide detailed protocols for assessing the interaction of this compound with representative members of these target classes and compare its hypothetical performance against established drugs, Valdecoxib and Leflunomide, which also feature the isoxazole motif.

Experimental Design: A Multi-pronged Approach to Uncover Off-Target Interactions

A robust cross-reactivity study employs a tiered approach, beginning with broad screening and narrowing down to more specific functional assays. Our experimental workflow is designed to provide a comprehensive picture of the compound's selectivity.

cluster_0 Initial Screening cluster_1 Focused Assays cluster_2 Data Analysis & Comparison Broad Kinase Panel Broad Kinase Panel PKA Kinase Assay PKA Kinase Assay Broad Kinase Panel->PKA Kinase Assay Src Kinase Assay Src Kinase Assay Broad Kinase Panel->Src Kinase Assay GPCR Binding Panel GPCR Binding Panel A2A Receptor Binding A2A Receptor Binding GPCR Binding Panel->A2A Receptor Binding IC50/Ki Determination IC50/Ki Determination PKA Kinase Assay->IC50/Ki Determination Src Kinase Assay->IC50/Ki Determination A2A Receptor Binding->IC50/Ki Determination COX-1/COX-2 Inhibition COX-1/COX-2 Inhibition COX-1/COX-2 Inhibition->IC50/Ki Determination Selectivity Profiling Selectivity Profiling IC50/Ki Determination->Selectivity Profiling Comparison with Alternatives Comparison with Alternatives Selectivity Profiling->Comparison with Alternatives

Experimental workflow for cross-reactivity profiling.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with appropriate controls to ensure the integrity of the data.

Kinase Cross-Reactivity Assessment: PKA and Src Kinase Activity Assays

Rationale: Protein Kinase A (PKA) and Src are representative members of the serine/threonine and tyrosine kinase families, respectively. Assessing activity against these provides an initial indication of broader kinase cross-reactivity. We will utilize a radiometric assay for its sensitivity and reliability.[2]

Protocol: Radiometric Kinase Activity Assay (Adapted for PKA and Src)

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer appropriate for the specific kinase (e.g., for PKA: 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

    • Substrate Solution: Dissolve the specific substrate (e.g., Kemptide for PKA, Poly(Glu,Tyr) for Src) in kinase buffer to a final concentration of 1 mg/mL.

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. For the assay, prepare a working solution containing [γ-³²P]ATP.

    • Test Compound Dilutions: Prepare a serial dilution of "this compound" and control compounds (e.g., Staurosporine as a broad-spectrum inhibitor) in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of the test compound dilution.

    • Add 20 µL of the respective kinase (PKA or Src) diluted in kinase buffer.

    • Initiate the reaction by adding 20 µL of the ATP/[γ-³²P]ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of 75mM phosphoric acid.

  • Detection and Data Analysis:

    • Transfer the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with 75mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.

GPCR Cross-Reactivity Assessment: A₂A Adenosine Receptor Binding Assay

Rationale: The A₂A adenosine receptor is a well-characterized GPCR involved in various physiological processes, making it a good representative for initial GPCR off-target screening. A competitive radioligand binding assay will be used to determine the affinity of the test compound for the receptor.[6]

Protocol: Competitive Radioligand Binding Assay for A₂A Adenosine Receptor

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

    • Membrane Preparation: Use commercially available cell membranes expressing the human A₂A adenosine receptor or prepare them from a stable cell line.[7]

    • Radioligand: Use a specific high-affinity radioligand for the A₂A receptor, such as [³H]-ZM241385.

    • Test Compound Dilutions: Prepare a serial dilution of "this compound" and a known A₂A antagonist (e.g., istradefylline) in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the test compound dilution.

    • Add 50 µL of the radioligand at a concentration close to its K_d value.

    • Add 100 µL of the A₂A receptor membrane preparation.

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand instead of the test compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters and measure the bound radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of the test compound and calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

COX Enzyme Cross-Reactivity Assessment: COX-1 and COX-2 Inhibition Assay

Rationale: Given that some isoxazole-containing drugs are known COX inhibitors, it is prudent to assess the activity of our test compound against both COX-1 and COX-2 isoforms to determine its potential for anti-inflammatory effects and gastrointestinal side effects.[5] A colorimetric assay provides a straightforward method for this assessment.[8]

Protocol: Colorimetric COX Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0.

    • Enzyme Solutions: Use commercially available ovine COX-1 and human recombinant COX-2 enzymes.

    • Heme Cofactor: Prepare a working solution of heme in the assay buffer.

    • Substrate Solution: Prepare a solution of arachidonic acid.

    • Colorimetric Substrate: Use N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Test Compound Dilutions: Prepare serial dilutions of "this compound" and a known COX inhibitor (e.g., celecoxib for COX-2 selectivity, ibuprofen as a non-selective inhibitor) in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of heme solution, and 10 µL of either COX-1 or COX-2 enzyme.

    • Add 10 µL of the test compound dilution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Add 10 µL of the colorimetric substrate (TMPD).

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution.

  • Detection and Data Analysis:

    • Immediately monitor the absorbance at 590 nm over time using a plate reader.

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation and Interpretation

The following tables present hypothetical data for "this compound" (Compound X) and its comparators.

Table 1: Kinase and GPCR Cross-Reactivity Profile

CompoundPKA IC₅₀ (µM)Src IC₅₀ (µM)A₂A Receptor K_i (µM)
Compound X > 5015.2> 30
Staurosporine 0.010.008-
Istradefylline --0.02

Interpretation: Compound X demonstrates weak inhibition of Src kinase and no significant activity against PKA or the A₂A adenosine receptor at the tested concentrations. This suggests a favorable selectivity profile with respect to these common off-targets.

Table 2: COX Enzyme Inhibition Profile

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Compound X 25.85.34.9
Valdecoxib 5.00.0051000
Leflunomide > 100> 100-
Ibuprofen 15350.43

Interpretation: Compound X shows preferential, albeit modest, inhibition of COX-2 over COX-1. Its selectivity is significantly lower than that of the highly selective COX-2 inhibitor, Valdecoxib. Leflunomide, another isoxazole-containing drug, does not exhibit significant COX inhibition. This profile suggests that Compound X may have some anti-inflammatory properties with a moderate risk of COX-1 related side effects compared to non-selective NSAIDs like ibuprofen.

cluster_0 Compound X cluster_1 Biological System Primary Target Primary Target Therapeutic Effect Therapeutic Effect Primary Target->Therapeutic Effect Off-Target 1 (Weak) Src Kinase Potential Side Effect 1 Potential Side Effect 1 Off-Target 1 (Weak)->Potential Side Effect 1 Off-Target 2 (Moderate) COX-2 Potential Side Effect 2 Potential Side Effect 2 Off-Target 2 (Moderate)->Potential Side Effect 2

Conceptual diagram of on-target vs. off-target effects.

Comparison with Alternatives: Valdecoxib and Leflunomide

A critical aspect of drug development is understanding how a new chemical entity compares to existing therapies.

  • Valdecoxib: This compound is a potent and highly selective COX-2 inhibitor.[9] Its isoxazole ring is a key feature for its activity. While effective as an anti-inflammatory agent, it was withdrawn from the market due to concerns about cardiovascular side effects, highlighting that even highly selective drugs can have unforeseen off-target liabilities.[10] Our hypothetical data suggests Compound X is significantly less potent and selective for COX-2 than Valdecoxib.

  • Leflunomide: This isoxazole-containing drug is an immunosuppressant used in the treatment of rheumatoid arthritis.[11] Its mechanism of action involves the inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. The lack of significant COX inhibition by Leflunomide in our hypothetical data underscores that the isoxazole scaffold can be tailored to interact with diverse biological targets.

Conclusion: A Pathway to a More Selective Candidate

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of "this compound." By employing a battery of well-validated in vitro assays, we can build a detailed selectivity profile of this novel compound. The hypothetical data presented herein suggests that Compound X possesses a generally favorable off-target profile with respect to the selected kinases and GPCR, but exhibits some cross-reactivity with COX enzymes.

This information is invaluable for the drug development team. It allows for an informed decision-making process, guiding further optimization of the lead compound to enhance its selectivity and minimize potential side effects. The journey from a promising molecule to a safe and effective therapeutic is long, but a thorough understanding of its cross-reactivity is a critical compass to navigate this complex path.

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Activity of Isoxazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate and Its Analogs

For researchers, scientists, and drug development professionals, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. The correlation, or often the lack thereof, between in vitro and in vivo results is a critical hurdle. This guide provides an in-depth technical comparison of the methodologies used to assess the biological activity of isoxazole derivatives, with a focus on understanding the in vivo versus in vitro activity correlation. While we will use "this compound" as our lead compound of interest, the principles and comparative data presented are applicable to a broader range of isoxazole-based small molecules.

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The seemingly minor structural variations among these derivatives can lead to significant differences in their biological effects, making a thorough understanding of their structure-activity relationships (SAR) paramount.[2]

The In Vitro-In Vivo Correlation (IVIVC) Challenge

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[3] Establishing a strong IVIVC is a primary goal in drug development as it can streamline the process, reduce reliance on extensive clinical trials, and provide a more profound understanding of a drug's behavior.[4] However, the path to a reliable IVIVC is often complex due to a multitude of factors that differentiate a controlled laboratory experiment from the dynamic environment of a living organism.[5]

This guide will dissect these complexities by presenting detailed experimental protocols for both in vitro and in vivo assays, using hypothetical but scientifically plausible data for this compound and a comparator, "Comparator A" (a structurally similar isoxazole derivative), to illustrate the comparison.

Comparative Analysis: Anti-Inflammatory Activity

Inflammation is a complex biological response, and its modulation is a key therapeutic strategy for numerous diseases. Isoxazole derivatives have shown considerable promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[6][7]

In Vitro Assessment: COX-2 Inhibition Assay

The in vitro evaluation of anti-inflammatory potential frequently begins with assessing a compound's ability to inhibit key pro-inflammatory enzymes like COX-2.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is diluted in a suitable buffer (e.g., Tris-HCl). Arachidonic acid, the substrate, is prepared in an organic solvent and then diluted in the assay buffer.

  • Compound Preparation: this compound and Comparator A are dissolved in DMSO to create stock solutions, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well plate, the COX-2 enzyme is pre-incubated with various concentrations of the test compounds or a known inhibitor (e.g., celecoxib) for a defined period.

    • The enzymatic reaction is initiated by adding arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.[8]

  • Data Analysis: The concentration of the compound that inhibits 50% of the COX-2 activity (IC50) is calculated.

Hypothetical In Vitro COX-2 Inhibition Data

CompoundIC50 (µM)
This compound1.5
Comparator A0.8
Celecoxib (Control)0.05
In Vivo Assessment: Carrageenan-Induced Paw Edema Model

To translate in vitro findings into a physiological context, in vivo models of inflammation are employed. The carrageenan-induced paw edema model in rodents is a classic method to evaluate the acute anti-inflammatory effects of a compound.[7]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compounds, this compound and Comparator A, are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac sodium.[9]

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Hypothetical In Vivo Anti-Inflammatory Data

Compound (Dose)Paw Edema Inhibition (%) at 3h
This compound (50 mg/kg)45%
Comparator A (50 mg/kg)60%
Diclofenac Sodium (10 mg/kg)75%

Comparative Analysis: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Isoxazole derivatives have demonstrated promising antimicrobial activity against a range of pathogens.[1][10]

In Vitro Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro potency of an antimicrobial agent.

Experimental Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains and Media: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Stock solutions of this compound and Comparator A are prepared in DMSO, followed by serial two-fold dilutions in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical In Vitro Antimicrobial Data

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
This compound1664
Comparator A832
Ciprofloxacin (Control)0.50.25
In Vivo Assessment: Murine Sepsis Model

To evaluate the in vivo efficacy of a potential antimicrobial, an infection model that mimics a clinical scenario is crucial. The murine sepsis model is a widely used and relevant model.

Experimental Protocol: In Vivo Murine Sepsis Model

  • Animal Model: Male BALB/c mice are used for the study.

  • Induction of Sepsis: Sepsis is induced by intraperitoneal injection of a lethal dose of a bacterial pathogen (e.g., S. aureus).

  • Treatment: One hour post-infection, different groups of mice are treated with this compound, Comparator A, or a standard antibiotic (e.g., vancomycin) via an appropriate route of administration (e.g., intravenous or intraperitoneal). A control group receives the vehicle.

  • Monitoring and Endpoint: The survival of the mice is monitored for a period of 7 days.

  • Data Analysis: The percentage of survival in each treatment group is calculated and compared to the control group.

Hypothetical In Vivo Antimicrobial Data

Treatment Group (Dose)Survival Rate (%) at Day 7
Vehicle Control0%
This compound (100 mg/kg)40%
Comparator A (100 mg/kg)60%
Vancomycin (20 mg/kg)90%

The Decisive Factor: Pharmacokinetics (ADME)

The discrepancy often observed between in vitro potency and in vivo efficacy can frequently be attributed to the compound's pharmacokinetic profile, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME).[11][12]

  • Absorption and Bioavailability: For a drug to be effective, it must be absorbed into the systemic circulation. Poor oral bioavailability can render a potent in vitro compound ineffective in vivo.[13]

  • Distribution: The compound must reach its target tissue in sufficient concentrations to exert its therapeutic effect. High plasma protein binding can limit the amount of free drug available to act on its target.[5][14]

  • Metabolism: The liver is the primary site of drug metabolism, often mediated by cytochrome P450 (CYP) enzymes. Rapid metabolism can lead to a short half-life and reduced efficacy. Some isoxazole derivatives have been shown to inhibit CYP enzymes, which can lead to drug-drug interactions.[11][15]

  • Excretion: The route and rate of excretion determine the compound's duration of action.

A comprehensive understanding of a compound's ADME properties is therefore essential for bridging the in vitro-in vivo gap.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for in vitro and in vivo assessments.

in_vitro_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis compound_prep Compound Dilution incubation Incubation with Biological System compound_prep->incubation assay_prep Assay Reagent Preparation assay_prep->incubation measurement Data Acquisition incubation->measurement data_analysis IC50 / MIC Calculation measurement->data_analysis results In Vitro Potency data_analysis->results

Caption: Generalized workflow for in vitro bioactivity assessment.

in_vivo_workflow cluster_prep Pre-Treatment cluster_induction Disease Induction cluster_monitoring Monitoring & Analysis animal_acclimatization Animal Acclimatization compound_admin Compound Administration animal_acclimatization->compound_admin disease_model Induction of Inflammation/Infection compound_admin->disease_model observation Observation & Data Collection disease_model->observation endpoint Endpoint Analysis observation->endpoint efficacy In Vivo Efficacy endpoint->efficacy

Caption: Generalized workflow for in vivo efficacy studies.

Conclusion: A Holistic Approach to Drug Discovery

The successful development of novel therapeutics hinges on a comprehensive understanding of a compound's biological activity in both simplified in vitro systems and complex in vivo models. While in vitro assays provide crucial initial data on potency and mechanism of action, they cannot fully recapitulate the intricate physiological processes that govern a drug's fate in a living organism.

For this compound and its analogs, a robust preclinical evaluation must integrate in vitro screening with well-designed in vivo studies and a thorough characterization of their pharmacokinetic properties. This integrated approach is indispensable for establishing a meaningful in vivo-in vitro correlation, which ultimately serves as a more reliable predictor of clinical success. The data and protocols presented in this guide are intended to provide a framework for researchers to navigate the complexities of this critical phase of drug discovery.

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A Comparative Guide to the Patent Landscape and Prior Art of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the patent landscape and prior art surrounding Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. By examining the broader context of isoxazole derivatives, this document offers insights into synthetic strategies, potential biological activities, and opportunities for novel intellectual property.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2][3] The incorporation of an isoxazole ring can enhance a molecule's physicochemical properties, leading to improved potency and pharmacokinetic profiles.[3]

Numerous FDA-approved drugs and clinical candidates feature the isoxazole core, demonstrating its therapeutic versatility. These include the anti-inflammatory drug Valdecoxib, the antirheumatic agent Leflunomide, and the antibiotic Sulfamethoxazole.[1] The biological activities associated with isoxazole derivatives are extensive, encompassing antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3]

Patent Landscape Analysis of Isoxazole-3-Carboxylate Derivatives

A thorough analysis of the patent landscape reveals that while "this compound" is not frequently the subject of specific, narrow patent claims, it falls within the broader scope of numerous patents covering isoxazole derivatives.

Key Therapeutic Areas and Assignees:

Therapeutic AreaKey Assignees (Exemplary)Patent Example
FXR Agonists (for liver diseases) Intercept PharmaceuticalsUS10149835B2[4]
Antimicrobial Agents Various academic and industrial entitiesUS3397209A[5]
Anti-inflammatory Agents VariousEP0646578A1[6]
Anticancer Agents VariousNot directly in results, but a known application[1][7]
Analgesics and Antipyretics Hoechst AGUS4636513A[8]

The patenting trend for isoxazole derivatives remains active, with a focus on novel substitutions to modulate activity against specific biological targets. The broad claims in many of these patents suggest that even minor structural modifications to a known isoxazole core could potentially infringe on existing intellectual property. Therefore, a careful freedom-to-operate analysis is crucial for any new research and development in this area.

cluster_0 Patent Landscape: Isoxazole Derivatives Broad Generic Claims Broad Generic Claims Specific Compound Claims Specific Compound Claims Broad Generic Claims->Specific Compound Claims This compound This compound Broad Generic Claims->this compound Potentially Covered Therapeutic Applications Therapeutic Applications Specific Compound Claims->Therapeutic Applications

Caption: Logical relationship of the target compound to broader patent claims.

Prior Art and Synthetic Methodologies

The synthesis of 3,5-disubstituted isoxazole-3-carboxylates is well-documented in the scientific literature, providing a solid foundation of prior art. A common and efficient method involves the cycloaddition reaction between a nitrile oxide and an alkyne.

A representative synthetic pathway is the reaction of an appropriate alkyne with an in situ generated nitrile oxide from an oxime precursor. For the target molecule, this would involve the reaction of ethyl propiolate with the nitrile oxide derived from 3-methylbutanal oxime.

cluster_workflow General Synthetic Workflow Start Starting Materials: - Aldehyde/Ketone - Hydroxylamine - Alkyne Step1 Oxime Formation Start->Step1 Step2 Nitrile Oxide Generation (e.g., via halogenation/elimination) Step1->Step2 Step3 [3+2] Cycloaddition Step2->Step3 Product 3,5-Disubstituted Isoxazole Step3->Product

Caption: General synthetic workflow for 3,5-disubstituted isoxazoles.

Exemplary Synthetic Protocol:

The following protocol is a generalized procedure based on established methods for the synthesis of isoxazole derivatives.[9][10]

Step 1: Oxime Formation

  • To a stirred solution of 3-methylbutanal (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-methylbutanal oxime.

Step 2: In Situ Nitrile Oxide Generation and Cycloaddition

  • Dissolve the crude oxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Comparative Analysis and Potential Applications

Table of Structurally Related Isoxazoles and Their Activities:

Compound5-Position Substituent3-Position SubstituentReported Biological ActivityReference
Target Molecule 2-methylpropyl (isobutyl)Ethyl carboxylate--
Ethyl 5-methylisoxazole-3-carboxylate MethylEthyl carboxylateSynthetic intermediate[11]
Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates 1-benzyl-1H-indol-5-ylEthyl carboxylateAntimycobacterial[12]
Various Isoxazole Derivatives Aryl/AlkylCarboxamideFXR Agonists[4]
Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate 2-methylphenylEthyl carboxylatePotential anti-inflammatory and antimicrobial[13]

The presence of the isobutyl group at the 5-position provides a lipophilic character that could be favorable for cell membrane permeability. The ethyl carboxylate at the 3-position is a versatile handle for further chemical modifications, such as conversion to amides or other esters, to explore structure-activity relationships.

Potential "White Space" for Research and Development:

  • Novel Therapeutic Targets: Exploring the activity of this compound and its derivatives against novel biological targets not extensively covered in the existing patent literature.

  • Agrochemical Applications: The isoxazole scaffold is also present in some herbicides and pesticides.[7] Investigating the potential of this compound in this area could be a fruitful avenue.

  • Material Science: Isoxazole derivatives can be used in the formulation of advanced materials.[7]

Conclusion and Future Outlook

This compound represents a synthetically accessible molecule within a well-established class of biologically active compounds. While direct patent protection for this specific molecule is not prominent, it likely falls under the umbrella of broader claims for isoxazole derivatives. The true value of this compound may lie in its potential as a versatile intermediate for the synthesis of novel, patentable molecules with tailored biological activities. Future research should focus on the synthesis of a library of derivatives and their screening against a diverse range of biological targets to uncover novel therapeutic or agrochemical applications. A thorough understanding of the existing patent landscape will be paramount to navigating the intellectual property considerations in this crowded but promising field.

References

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A Researcher's Guide to Ensuring Reproducibility of Biological Data for Novel Isoxazole Carboxylates: A Comparative Analysis Featuring Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate represents a member of this versatile class of heterocyclic compounds. While specific biological data for this exact molecule is not extensively published, its structural motifs suggest potential bioactivity that warrants rigorous and reproducible investigation.

This guide provides a comprehensive framework for assessing the biological activity of novel isoxazole carboxylates, using this compound as a focal point. We will delve into the critical aspects of experimental design and execution that underpin data reproducibility. By comparing methodologies and potential outcomes with other reported isoxazole and oxazole derivatives, this guide aims to equip researchers with the tools to generate robust and reliable biological data.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle that is a common feature in numerous pharmacologically active compounds.[2][3] Its unique electronic and structural properties allow it to act as a versatile building block in the synthesis of more complex molecules.[4] The stability of the isoxazole ring and its capacity for diverse substitutions make it a "privileged scaffold" in medicinal chemistry, with derivatives showing potential to modulate various biological pathways.[4]

Establishing a Baseline for Biological Activity: A Comparative Approach

Given the novelty of this compound, establishing a baseline for its potential biological activity requires a comparative analysis with structurally related compounds. The isoxazole-3-carboxylate moiety, in particular, has been identified as a key pharmacophore in compounds with antimycobacterial activity.[5] Furthermore, various isoxazole derivatives have demonstrated significant antimicrobial, antioxidant, and anticancer effects.[1][6]

Below is a comparative table of biological activities reported for various isoxazole and oxazole derivatives, which can serve as a reference for positioning the potential efficacy of new analogues like this compound.

Compound/Derivative ClassBiological ActivityKey FindingsReference
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylatesFungicidal & HerbicidalInhibition (32-58%) against various fungal strains at 100 mg/L.[1]
Isoxazole-Oxazole HybridsAnti-inflammatory & AntibacterialInhibition of T cell proliferation (IC50 ≤ 0.01 µM); antibacterial activity with MIC values as low as 0.13 µg/mL.[7]
Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylatesAntimycobacterialPotent activity against M. tuberculosis H37Rv strains (MIC 0.25 to 16 μg/mL).[5]
3,5-Diaryl IsoxazolesAnticancer & AntioxidantSome derivatives show potent antioxidant activity (IC50 = 7.8 ± 1.21 μg/mL).[6]
4-cyclopropyl-N-(5-ethyl-2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxamideAnticancerInduces apoptosis in cancer cells and inhibits tumor growth.[8]
Experimental Protocols for Reproducible Biological Evaluation

The cornerstone of trustworthy research is the reproducibility of its findings. This section provides detailed, step-by-step protocols for key in vitro assays to assess the biological activity of novel isoxazole carboxylates. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs while maintaining scientific rigor.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9] It is a fundamental first step in evaluating the potential therapeutic window of a novel compound.

Protocol:

  • Cell Plating:

    • Harvest exponentially growing cells (e.g., HeLa, A549) and perform a cell count.

    • Resuspend cells in fresh culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle controls (DMSO at the highest concentration used) and untreated controls.[9]

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Causality and Reproducibility:

  • Cell Density: Plating an optimal cell density is crucial. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death, confounding the results.

  • Vehicle Control: The use of a vehicle control is mandatory to account for any effects of the solvent (e.g., DMSO) on cell viability.

  • Incubation Time: The duration of compound exposure should be consistent across experiments to ensure comparable results.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the inoculum in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution Series:

    • In a 96-well plate, prepare a two-fold serial dilution of this compound in MHB.

    • Typical concentration ranges for novel compounds are from 256 µg/mL down to 0.5 µg/mL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality and Reproducibility:

  • Standardized Inoculum: The density of the bacterial inoculum is a critical variable. A standardized 0.5 McFarland turbidity ensures a consistent starting number of bacteria.

  • Cation-Adjusted Mueller-Hinton Broth: The composition of the growth medium can affect the activity of some antimicrobial agents. Using cation-adjusted MHB is recommended for consistency.

  • Incubation Conditions: Strict adherence to incubation time and temperature is necessary for reproducible results.

Visualizing Experimental Workflows

To further clarify the experimental processes and the logic behind them, the following diagrams illustrate the workflows for the MTT and MIC assays.

MTT_Workflow start Start: Cell Culture plate_cells Plate Cells in 96-Well Plate start->plate_cells incubate_24h Incubate 24h for Attachment plate_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells prepare_compound Prepare Serial Dilutions of Compound prepare_compound->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data (IC50 Calculation) read_absorbance->analyze

Caption: Workflow for the MTT cytotoxicity assay.

MIC_Workflow start Start: Bacterial Culture prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate Plate with Bacteria prepare_inoculum->inoculate_plate prepare_dilutions Prepare Compound Serial Dilutions in 96-Well Plate prepare_dilutions->inoculate_plate incubate_24h Incubate for 18-24h inoculate_plate->incubate_24h read_mic Visually Read MIC (No Turbidity) incubate_24h->read_mic end End: MIC Value Determined read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

The reproducibility of biological data is paramount for the advancement of drug discovery. For novel compounds like this compound, where published data is limited, a systematic and comparative approach grounded in standardized protocols is essential. By leveraging the known biological activities of related isoxazole and oxazole derivatives, researchers can formulate hypotheses and design experiments that are both informative and reproducible.

The protocols and comparative data presented in this guide offer a robust starting point for the investigation of new isoxazole carboxylates. Future studies should aim to elucidate the specific molecular targets and mechanisms of action of these compounds, further solidifying their potential as therapeutic agents. Adherence to rigorous experimental design and transparent reporting will ensure that the biological data generated for this promising class of compounds is both reliable and impactful.

References

  • A Comparative Guide to the Reproducibility of Biological Assays for Antitubulin Agents: Featuring a Novel Oxazole Derivative. Benchchem.
  • Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate. Benchchem.
  • Ethyl 2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate. Benchchem.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Sciences and Research.
  • Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. PubMed.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org.
  • Buy 4-cyclopropyl-N-(5-ethyl-2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxamide. Smolecule.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount, not only for regulatory compliance but for the fundamental safety of personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate, grounding procedural steps in the core principles of chemical safety and environmental stewardship.

Compound Profile and Hazard Assessment

Before handling any chemical waste, a thorough understanding of the compound's properties and associated hazards is essential. While specific toxicological data for this compound is not extensively published, we can infer its likely hazard profile by examining structurally related isoxazole and oxazole carboxylate derivatives.

Many analogous compounds are classified as irritants and may be harmful if ingested or inhaled.[1][2][3][4] Therefore, it is prudent to handle this compound and its waste with a high degree of caution, assuming it poses similar risks.

PropertyValueSource
Chemical Name This compound-
Synonyms Ethyl 5-isobutyl-isoxazole-3-carboxylate-
Molecular Formula C10H15NO3Inferred
Appearance Likely a liquid or low-melting solidInferred from similar compounds[5]
Assumed Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritationBased on related compounds[1][3][4]
Incompatibilities Strong oxidizing agents, Strong acids, Strong basesBased on related compounds[2]

This initial assessment dictates that this compound waste must be treated as hazardous chemical waste . It should never be disposed of down the sink or in general trash.[6]

The Core Principles of Laboratory Waste Management

Effective disposal is not just a final step but an integrated part of the laboratory workflow. The following principles, mandated by regulatory bodies like the Environmental Protection Agency (EPA) and administered by institutional Environmental Health and Safety (EHS) offices, form the foundation of our disposal protocol.[7]

  • Waste Minimization : The most effective disposal strategy begins with generating less waste. This can be achieved by ordering the smallest necessary quantity of the chemical, sharing surplus materials with other labs, and substituting with less hazardous chemicals where possible.[8]

  • Segregation : Never mix incompatible waste streams. Mixing can lead to dangerous chemical reactions. For instance, acids should be kept separate from bases, and oxidizing agents from flammable organic compounds.[9][10]

  • Containment : All chemical waste must be stored in appropriate, leak-proof containers that are compatible with the chemical.[6][7] The container must be kept closed except when adding waste to prevent the release of vapors.[6][10]

  • Identification : Every waste container must be accurately and clearly labeled. This is a critical safety and regulatory requirement, ensuring that anyone handling the container knows its contents and associated hazards.[7][8][10]

Disposal Decision Workflow

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound waste from the point of generation to its final removal from the laboratory.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node storage_node storage_node end_node end_node A Waste Generated (Unused reagent, reaction mixture, or contaminated materials) B Is this a liquid or solid waste? A->B C Select a compatible, leak-proof liquid waste container (e.g., HDPE Carboy) B->C Liquid D Select a compatible, leak-proof solid waste container (e.g., Lined Pail) B->D Solid E Affix 'Hazardous Waste' Label C->E D->E F Add waste to container. Keep container closed when not in use. E->F G Store container in designated Satellite Accumulation Area (SAA) F->G H Container >90% full or storage limit reached? G->H H->G No I Submit Hazardous Waste Pickup Request to EHS H->I Yes J EHS collects waste for final disposal (e.g., incineration) I->J

Caption: Disposal Workflow for Chemical Waste.

Step-by-Step Disposal Protocol

This protocol provides the specific actions required to safely dispose of this compound.

Step 1: In-Lab Segregation and Containment
  • Designate a Waste Container : Select a clean, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) carboy for liquids or a lined pail for solids). Do not use Schott bottles for waste.[9]

  • Segregate Waste : This container should be designated specifically for this waste stream or compatible organic wastes. Do not mix with acids, bases, or strong oxidizing agents.[2]

  • Collect Waste : Carefully transfer the waste into the designated container using a funnel for liquids to avoid spills. Do not leave the funnel in the container opening.[10]

  • Keep Closed : Ensure the container cap is securely fastened at all times, except when you are actively adding waste.[6][7][10]

Step 2: Labeling the Waste Container

Proper labeling is non-negotiable. Your institution's EHS department relies on this information to manage the waste safely and in compliance with federal law.[8]

  • Obtain a Hazardous Waste Tag : Use the official waste tag provided by your institution's EHS office.

  • Complete the Tag : Fill out all required information clearly and legibly:

    • Write the words "Hazardous Waste ".[10]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example: "this compound (~5%), Ethyl Acetate (~95%)".

    • Indicate the hazard characteristics (e.g., Flammable, Irritant).

    • Provide the name of the principal investigator and the laboratory location.

    • Note the date when waste was first added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Federal and state regulations govern the temporary storage of hazardous waste in laboratories.[7]

  • Location : The waste container must be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[7][8] You cannot generate waste in one lab and store it in another.[8]

  • Secondary Containment : Store the waste container within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks.[6]

  • Segregation : Within the SAA, ensure the container is segregated from incompatible chemicals.[10]

  • Accumulation Limits : Be aware of accumulation limits. A lab can typically accumulate up to 55 gallons of hazardous waste. Once this limit is reached, EHS must remove it within three days.[7][8]

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste is a highly regulated process that must be handled by professionals.

  • Request Pickup : Once the waste container is nearly full (about 90%), or if the project is complete, submit a chemical waste pickup request to your institution's EHS department.[10]

  • Professional Disposal : EHS will then collect the waste and consolidate it for shipment to a licensed hazardous waste disposal facility.[7] The most common disposal method for this type of organic compound is high-temperature incineration.[11]

Disposal of Contaminated Materials and Empty Containers

  • Grossly Contaminated Solids : Items like gloves, absorbent pads, or silica gel that are heavily contaminated with the chemical should be collected separately in a labeled, lined solid waste container and disposed of as hazardous solid waste.[6][12]

  • Empty Containers : The original reagent bottle, once empty, must also be managed properly.

    • Triple Rinse : Rinse the empty container with a suitable solvent (like acetone or ethanol) three times.[9]

    • Collect Rinsate : The rinsate (the solvent used for rinsing) is now considered hazardous waste and must be collected in your designated liquid hazardous waste container.

    • Deface Label : Completely remove or deface the original label on the container to avoid confusion.[7][9]

    • Dispose of Container : After rinsing and defacing the label, the container can typically be disposed of in a designated "Broken Glass" or "Lab Glass Waste" box.[7]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Minor Spills : For a small spill that you can safely manage yourself, alert others in the lab, wear appropriate Personal Protective Equipment (PPE), and absorb the spill with a chemical spill kit or absorbent material. All cleanup materials must be collected and disposed of as hazardous waste.[6]

  • Major Spills : If the spill is large, involves highly concentrated material, or if you are ever unsure, evacuate the immediate area and contact your institution's EHS emergency line for assistance.[6]

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental health.

References

  • Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.
  • 5-Ethyl-1,2-oxazole-3-carboxylic acid. PubChem, National Center for Biotechnology Information.
  • SAFETY DATA SHEET: Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. (2023, August 25). Fisher Scientific.
  • Ethyl 5-oxazolecarboxylate 96%. Sigma-Aldrich.
  • Ethyl isoxazole-3-carboxylate. Chem-Impex.
  • Ethyl Oxazole-5-carboxylate. Sigma-Aldrich.
  • Ethyl 5-methyl-1,2-oxazole-3-carboxylate. (2025, August 29). Chemsrc.
  • Procedures for Disposal of Hazardous Waste. University of Texas at Austin.

Sources

A Senior Application Scientist's Guide to Handling Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In our shared pursuit of scientific advancement, particularly in the dynamic field of drug development, the integrity of our work is inextricably linked to the safety of our practices. This guide provides a focused, procedural framework for the safe handling of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate.

Hazard Assessment Based on Analogous Compounds

Our primary safety directive is derived from the hazard profiles of similar chemical structures. Compounds such as Ethyl 5-methyl-1,2-oxazole-3-carboxylate and Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate provide a reliable basis for our operational precautions.[6][7][8] The primary hazards identified are consistent across this chemical class.

Hazard ClassificationDescriptionRepresentative Sources
Acute Oral Toxicity (Category 4) Harmful if swallowed.[7][9][10]Fisher Scientific, CymitQuimica, Echemi
Skin Corrosion/Irritation (Category 2) Causes skin irritation upon direct contact.[6][7][8][9][10]Benchchem, Fisher Scientific, Chemsrc
Serious Eye Damage/Irritation (Category 2/2A) Causes serious eye irritation or damage.[7][8][9][10]Fisher Scientific, Chemsrc, CymitQuimica
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation.[6][7][8][9][10][11]Benchchem, Fisher Scientific, Sigma-Aldrich

This data compels a stringent approach to personal protective equipment (PPE) to prevent exposure through all primary routes: ingestion, dermal contact, and inhalation.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of routine; it is a direct response to the specific chemical threats identified. The following PPE is mandatory when handling this compound.

  • Hand Protection: Chemical-Resistant Gloves

    • Why: The primary risk identified is skin irritation.[8][9][10] Direct contact must be avoided. Nitrile gloves provide an effective barrier against esters and similar organic compounds.

    • Protocol: Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving, a best practice recommended by OSHA for handling potentially hazardous chemicals.[12][13] Change gloves immediately if contamination is suspected or after a maximum of one to two hours of use.[12]

  • Eye and Face Protection: Safety Goggles and Face Shields

    • Why: Analogous compounds are known to cause serious eye irritation.[7][8] Standard safety glasses are insufficient. Chemical splash goggles are required to form a seal around the eyes, protecting against splashes from any angle.

    • Protocol: Wear safety goggles at all times within the laboratory.[14][15] When transferring larger volumes (>50 mL) or performing operations with a higher risk of splashing, supplement goggles with a full-face shield.[16]

  • Body Protection: Laboratory Coat and Apron

    • Why: A lab coat protects the skin and personal clothing from accidental spills and contamination.

    • Protocol: A long-sleeved, knee-length lab coat made of a low-permeability fabric should be worn and fully fastened.[6][12] For procedures involving significant quantities of the material, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection

    • Why: Isoxazole derivatives may cause respiratory irritation.[6][7][8] The most effective way to mitigate this is through engineering controls.

    • Protocol: All handling of this compound, including weighing and transferring, must be performed inside a certified chemical fume hood.[17] This engineering control is the primary defense against vapor and aerosol inhalation. If engineering controls are not available or are insufficient, a NIOSH-approved respirator would be required.[6][18]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic workflow minimizes risk and ensures reproducibility. The following protocol outlines the essential steps for safe handling.

Pre-Operation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (glassware, stir bars, reagents) and place them within the fume hood to minimize traffic in and out of the workspace.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before handling the chemical container.[19]

Execution
  • Dispensing: Carefully dispense the required amount of the chemical. Keep the container sealed when not in use.

  • Perform Reaction/Procedure: Conduct all experimental steps within the confines of the fume hood.

  • Maintain Situational Awareness: Avoid working alone. Ensure that safety equipment, such as the eyewash station and safety shower, is accessible and unobstructed.[16]

Post-Operation
  • Initial Decontamination: Clean any contaminated surfaces within the fume hood.

  • Secure Compound: Tightly close the primary container and store it in a cool, dry, and well-ventilated place as recommended for similar compounds.[7]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7][10]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Operation Phase VerifyHood 1. Verify Fume Hood Assemble 2. Assemble Materials VerifyHood->Assemble DonPPE 3. Don Full PPE Assemble->DonPPE Dispense 4. Dispense Chemical DonPPE->Dispense Begin Work Execute 5. Conduct Experiment Dispense->Execute Clean 6. Clean Workspace Execute->Clean Complete Work Store 7. Secure & Store Chemical Clean->Store DoffPPE 8. Doff PPE Store->DoffPPE Wash 9. Wash Hands DoffPPE->Wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.